1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFHQWRPIALDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663720 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630395-95-8 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Azaindole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a prominent member of this class. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, provide a versatile platform for designing novel therapeutics. This guide focuses on a particularly valuable derivative: 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde . The introduction of a reactive aldehyde group at the C-2 position transforms the core scaffold into a powerful and versatile building block, opening up a plethora of synthetic pathways for drug development, particularly in the fields of oncology and neurology.[1][2]
This document serves as a technical resource for researchers, providing insights into the fundamental properties, synthesis, reactivity, and application of this key intermediate. The methodologies and principles discussed herein are grounded in established chemical literature, aiming to empower scientists to leverage this compound's full potential in their research endeavors.
Core Physicochemical and Handling Properties
A thorough understanding of a compound's basic properties is critical for its effective use in a laboratory setting. This compound is typically supplied as a brown solid and requires specific storage conditions to ensure its stability and reactivity are maintained.
| Property | Value | Source(s) |
| CAS Number | 630395-95-8 | [3][4][5][6] |
| Molecular Formula | C₈H₆N₂O | [3] |
| Molecular Weight | 146.15 g/mol | [3] |
| Appearance | Brown solid | [3] |
| Storage | Store at 0-8°C | [3] |
| SMILES | O=CC(N1)=CC2=C1C=CN=C2 | [3] |
| InChI Key | HHKFHQWRPIALDR-UHFFFAOYSA-N | [3] |
Synthesis of the Scaffold: A Vilsmeier-Haack Approach
While multiple strategies exist for the construction and functionalization of the 5-azaindole core, the most direct and widely adopted method for introducing a formyl group onto an electron-rich pyrrole ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.
The rationale behind this choice is twofold: the pyrrole moiety of the 1H-pyrrolo[3,2-c]pyridine system is highly activated towards electrophilic attack, and the Vilsmeier-Haack reaction is a robust and high-yielding formylation method that is tolerant of many functional groups.
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Representative Vilsmeier-Haack Formylation
The following protocol is a representative procedure based on established methods for the formylation of related azaindole scaffolds. Researchers should optimize conditions for their specific setup.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice-salt bath to 0°C.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Substrate Addition: Dissolve the 1H-pyrrolo[3,2-c]pyridine starting material in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice and then slowly add saturated NaHCO₃ solution until the pH is basic (pH ~8-9) to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude brown solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Structural Characterization: A Spectroscopic Fingerprint
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): A highly deshielded singlet expected around δ 9.5-10.5 ppm. Aromatic Protons: Signals for the protons on the pyrrole and pyridine rings, typically in the δ 7.0-9.0 ppm range, with coupling patterns indicative of their positions. NH Proton: A broad singlet for the pyrrole NH proton, which may be solvent-dependent. |
| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically δ 180-190 ppm. Aromatic Carbons: Signals corresponding to the carbons of the bicyclic system in the δ 110-150 ppm range. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1660-1700 cm⁻¹ characteristic of an aromatic aldehyde. N-H Stretch: A moderate to broad band around 3200-3400 cm⁻¹ for the pyrrole NH group. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of the compound. |
Reactivity and Synthetic Utility
The true value of this compound lies in its synthetic versatility. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening.
Caption: Key reaction pathways for derivatization.
-
Reactions at the Aldehyde: The aldehyde functionality is amenable to a wide array of classical organic reactions, including:
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by reduction (e.g., with sodium cyanoborohydride) provides access to a vast range of amine derivatives.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, and other acid derivatives.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain by converting the aldehyde into an alkene, which can be a key structural element in many drug candidates.
-
Condensation Reactions: Reaction with active methylene compounds (e.g., malonates) can be used to build more complex heterocyclic systems.
-
-
Functionalization of the Heterocyclic Core: The pyrrolopyridine nucleus itself can be further modified.
-
N-Arylation/Alkylation: The pyrrole nitrogen can be substituted using methods like the Chan-Lam coupling with arylboronic acids or standard alkylation with alkyl halides.[7]
-
Cross-Coupling Reactions: If starting with a halogenated version of the scaffold (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine), powerful transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be employed to introduce diverse aryl, heteroaryl, or amino substituents.[8]
-
Application in Drug Discovery: A Scaffold for Potent Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in numerous compounds investigated for therapeutic applications, particularly as inhibitors of protein kinases and other cellular targets implicated in cancer.
Case Study: Colchicine-Binding Site Inhibitors
Recent research has demonstrated the utility of the rigid 1H-pyrrolo[3,2-c]pyridine scaffold in designing potent inhibitors of tubulin polymerization that bind to the colchicine site.[8][9][10] These compounds have shown excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC₅₀ values in the nanomolar range.[8][10] The mechanism involves the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[8][9] While these studies did not start from the 2-carbaldehyde, the synthetic routes employed highlight the amenability of the core structure to the types of modifications (e.g., Suzuki coupling) that are often preceded by the introduction of functional handles like aldehydes.
Caption: Inhibition of tubulin polymerization.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, coupled with the versatile reactivity of the aldehyde group and the privileged nature of the 5-azaindole scaffold, makes it an invaluable starting point for the development of novel therapeutics. This guide has outlined its core properties, a reliable synthetic approach, and its vast potential for creating diverse and potent biologically active molecules. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase, solidifying its place in the drug discovery arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 630395-95-8 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 4. This compound | CAS: 630395-95-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. scbt.com [scbt.com]
- 6. 933717-10-3|1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde|BLD Pharm [bldpharm.com]
- 7. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde|CAS 25957-65-7 [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: A Key Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a privileged scaffold in the design of targeted therapeutics.
Introduction: The Emergence of a Privileged Heterocycle
The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. These bicyclic systems are of immense interest in medicinal chemistry due to their structural resemblance to indole, a core component of many biologically active molecules. The strategic placement of a nitrogen atom in the six-membered ring modulates the electronic properties and hydrogen bonding capabilities of the scaffold, offering a powerful tool for fine-tuning drug-target interactions. 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is one such scaffold that has garnered significant attention. The introduction of a carbaldehyde group at the 2-position of this nucleus to yield this compound creates a versatile synthetic handle, unlocking a vast chemical space for the development of novel therapeutics.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is a precise definition of its structure and internationally recognized name.
Chemical Structure
The structure of this compound consists of a pyrrole ring fused to a pyridine ring at the 3,2-positions of the pyrrole and the c-face of the pyridine. A formyl group (-CHO) is attached to the carbon at position 2 of the pyrrolopyridine ring system.
Caption: Chemical structure of this compound.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .
Key Identifiers
For precise identification and retrieval from chemical databases and literature, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 630395-95-8[1][2] |
| Molecular Formula | C₈H₆N₂O[3] |
| Molecular Weight | 146.15 g/mol [3] |
| Synonyms | 2-Formyl-5-azaindole, 1H-Pyrrolo[3,2-c]pyridine-2-carboxaldehyde[1] |
Synthesis and Mechanistic Insights
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold and the formylation of pyrrole rings.
Proposed Synthetic Pathway
A logical two-step approach would involve the initial construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by the introduction of the aldehyde functionality at the C2 position.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The synthesis of the core 1H-pyrrolo[3,2-c]pyridine (5-azaindole) can be achieved through various established methods for indole and azaindole synthesis. One notable approach involves the reaction of a substituted pyridine with a vinyl Grignard reagent, followed by a Bartoli-type cyclization. A published synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starts from 2-bromo-5-methyl-4-nitropyridine 1-oxide, which undergoes a series of transformations to build the fused pyrrole ring. The bromo-substituent can then be removed via catalytic hydrogenation to yield the parent 1H-pyrrolo[3,2-c]pyridine.
Step 2: Vilsmeier-Haack Formylation
The introduction of the aldehyde group at the C2 position is most effectively achieved via the Vilsmeier-Haack reaction. This reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic rings.
Mechanism: The Vilsmeier-Haack reagent, a chloromethyleniminium salt (the "Vilsmeier reagent"), is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The electron-rich pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The formylation is expected to occur preferentially at the C2 position of the pyrrole ring due to the higher electron density at this position, a common feature in the electrophilic substitution of pyrroles.
Caption: Mechanistic overview of the Vilsmeier-Haack formylation.
Experimental Protocol (General):
-
To a solution of 1H-pyrrolo[3,2-c]pyridine in a suitable anhydrous solvent (e.g., DMF or dichloromethane), the Vilsmeier reagent (pre-formed or generated in situ from POCl₃ and DMF) is added, typically at low temperature (0 °C).
-
The reaction mixture is then allowed to warm to room temperature or gently heated to drive the reaction to completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the iminium intermediate.
-
The crude product is then extracted into an organic solvent, dried, and purified, typically by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the aldehyde proton (δ 9.5-10.0 ppm).- Distinct aromatic protons for the pyrrole and pyridine rings, with characteristic coupling patterns.- A broad singlet for the N-H proton of the pyrrole ring. |
| ¹³C NMR | - A resonance for the aldehyde carbonyl carbon (δ 180-190 ppm).- Resonances for the aromatic carbons of the fused ring system. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde (around 1660-1700 cm⁻¹).- N-H stretching vibration (around 3200-3400 cm⁻¹).- C-H and C=C/C=N stretching vibrations in the aromatic region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₈H₆N₂O. |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The aldehyde functionality at the C2 position serves as a versatile starting point for the synthesis of a diverse library of derivatives. A significant area of application for these compounds is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.
Inhibition of FMS Kinase
Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase (also known as CSF-1R). FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory conditions like rheumatoid arthritis. The development of selective FMS kinase inhibitors is therefore a promising therapeutic strategy.
Anticancer Activity as Colchicine-Binding Site Inhibitors
A recent study detailed the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[3] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Drugs that disrupt microtubule dynamics are potent anticancer agents. The study found that several of the synthesized compounds exhibited excellent antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[3] One of the lead compounds from this series demonstrated potent inhibition of tubulin polymerization and induced cell cycle arrest at the G2/M phase, ultimately leading to apoptosis of cancer cells.[3]
Table of Biological Activity for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives:
| Compound | Target Cancer Cell Line | IC₅₀ (µM) |
| Derivative 10t | HeLa | 0.12[3] |
| SGC-7901 | 0.15[3] | |
| MCF-7 | 0.21[3] |
This highlights the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold as a core structure for the development of novel and potent anticancer drugs.
Caption: A generalized workflow for the application of this compound in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique heterocyclic structure, combined with the reactive aldehyde functionality, provides a powerful platform for the synthesis of complex molecules with significant therapeutic potential. The demonstrated success of its derivatives as potent kinase inhibitors and anticancer agents underscores the importance of this scaffold in the ongoing quest for novel and effective drugs. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its key applications, serving as a valuable resource for researchers and drug development professionals.
References
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Authored by a Senior Application Scientist
Abstract
This compound stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. This guide provides an in-depth examination of its core physicochemical properties, synthesis, reactivity, and applications, particularly in the realm of drug discovery. As a versatile scaffold, its unique electronic and structural features, stemming from the fusion of a pyrrole and a pyridine ring, offer vast opportunities for functionalization. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this compound for novel therapeutic and material science innovations.
Core Physicochemical Properties and Identification
This compound is a bicyclic aromatic aldehyde whose utility is anchored in its distinct chemical identity. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, combined with a reactive carbaldehyde group, makes it a prized intermediate.[1][2]
Quantitative data and key identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 630395-95-8 | [1][3][4][5] |
| Molecular Formula | C₈H₆N₂O | [1][5] |
| Molecular Weight | 146.15 g/mol | [1][4][5] |
| Appearance | Brown solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C, inert atmosphere | [1][2] |
| MDL Number | MFCD06738310 | [1][6] |
| PubChem ID | 45079507 | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of complex heterocyclic scaffolds is a cornerstone of drug development. The multi-step synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves the construction of a key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be further functionalized.[7][8] The following represents a validated synthetic approach, explaining the causal logic behind reagent and condition selection.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for 1H-pyrrolo[3,2-c]pyridine derivatives.
Step-by-Step Synthesis Protocol for Key Intermediate (6-bromo-1H-pyrrolo[3,2-c]pyridine)
This protocol is based on synthetic routes described for analogous compounds and serves as a robust framework.[7][8]
-
Nitration of 2-bromo-5-methylpyridine-1-oxide:
-
Rationale: Introduction of a nitro group is a critical step to enable the subsequent cyclization to form the pyrrole ring. The use of fuming nitric acid in sulfuric acid provides a powerful nitrating medium necessary for this transformation.
-
Procedure: To a cooled solution (0°C) of 2-bromo-5-methylpyridine-1-oxide in concentrated sulfuric acid, add fuming nitric acid dropwise. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide. Filter, wash with water, and dry.
-
-
Reaction with DMF-DMA:
-
Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the methyl group to form an enamine. This intermediate is essential for the subsequent reductive cyclization that forms the pyrrole ring of the target scaffold.
-
Procedure: Dissolve the nitrated intermediate in N,N-dimethylformamide (DMF). Add DMF-DMA and heat the mixture at 80-100°C for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Once complete, cool the reaction mixture and use the resulting key intermediate in the next step.
-
-
Reductive Cyclization:
-
Rationale: Iron powder in acetic acid is a classic and effective reagent system for the reduction of a nitro group and subsequent intramolecular cyclization to form the pyrrole ring. The acidic medium facilitates the reaction cascade.
-
Procedure: To a solution of the enamine intermediate from the previous step in acetic acid, add iron powder portion-wise. The reaction is exothermic and may require cooling. Heat the mixture to reflux for 2-4 hours. After cooling, filter the mixture to remove excess iron and inorganic salts. Concentrate the filtrate under reduced pressure and purify the residue using column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[8]
-
Note: Formylation to yield the final this compound would typically follow, often via a Vilsmeier-Haack reaction (POCl₃, DMF) or similar formylation method targeting the electron-rich C2 position of the pyrrole ring.
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in its capacity for diverse chemical transformations, making it an ideal starting point for generating compound libraries for high-throughput screening.[1][2]
-
The Aldehyde Handle: The aldehyde group is a versatile functional group amenable to numerous reactions including:
-
Reductive Amination: Forms new amine derivatives, a cornerstone for introducing diverse side chains and modulating pharmacokinetic properties.[2]
-
Wittig Reaction: Allows for the formation of carbon-carbon double bonds.
-
Condensation Reactions: Reacts with active methylene compounds to build more complex molecular architectures.
-
Oxidation/Reduction: Can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing further diversification points.
-
-
The Pyrrolopyridine Core: The nitrogen atoms on both the pyrrole and pyridine rings can be functionalized through alkylation or arylation reactions, such as the Chan-Lam or Buchwald-Hartwig couplings.[2] Halogenated derivatives of the core serve as excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of various aryl or vinyl groups.[7]
Applications in Drug Discovery and Research
The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.
Anticancer Applications: Colchicine-Binding Site Inhibition
Recent research has highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents that function as tubulin polymerization inhibitors.[7][8]
-
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for cell division. The disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[7][8]
-
Significance: A study demonstrated that certain derivatives exhibit potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values in the nanomolar range.[7][8] This makes the scaffold a highly promising lead for the development of next-generation microtubule-targeting cancer therapies.
Diagram of Proposed Mechanism of Action
Caption: Inhibition of tubulin polymerization by a pyrrolopyridine derivative.
Other Research Applications
-
Neurology: The broader class of azaindoles is explored for various neurological targets. The unique properties of this scaffold make it a candidate for developing agents targeting CNS diseases.[1]
-
Fluorescent Probes: Derivatives of this compound can be employed as fluorescent probes in cellular imaging techniques, helping to visualize biological processes.[1]
-
Material Science: The compound is used in formulating advanced materials, including specialized polymers and nanomaterials.[1]
Handling, Storage, and Safety
Prudent laboratory practice is paramount when handling any reactive chemical intermediate.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 0-8°C to maintain its stability and prevent degradation.[1][2]
-
Safety: Users should consult the Safety Data Sheet (SDS) before use.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile platform for innovation. Its established physicochemical properties, well-understood reactivity, and demonstrated utility in synthesizing potent bioactive molecules, particularly in oncology, underscore its importance. For research teams in drug discovery and materials science, this compound offers a reliable and promising starting point for developing novel and impactful chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde|CAS 25957-65-7 [benchchem.com]
- 3. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 630395-95-8 | this compound - AiFChem [aifchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
The Genesis and Synthetic Evolution of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: A Pivotal Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Azaindole Core
The 1H-pyrrolo[3,2-c]pyridine scaffold, commonly known as 5-azaindole, represents a critical heterocyclic system in the landscape of modern drug discovery. As a bioisostere of indole, it possesses a unique electronic architecture arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. This duality imparts favorable properties for molecular recognition by biological targets, particularly protein kinases. The introduction of a carbaldehyde group at the 2-position of this core creates 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, a versatile and highly valuable synthetic intermediate. This aldehyde functionality serves as a linchpin for a multitude of chemical transformations, enabling the construction of diverse and complex molecular libraries for screening against a wide array of therapeutic targets. This guide provides a comprehensive overview of the historical discovery of the 1H-pyrrolo[3,2-c]pyridine scaffold and the subsequent development of synthetic routes to its 2-carbaldehyde derivative, offering insights into the chemical strategies that have cemented its importance in medicinal chemistry.
Historical Perspective: The Dawn of 5-Azaindole Synthesis
The journey to this compound began with the foundational work on the synthesis of its parent scaffold, 5-azaindole. Early explorations into the synthesis of azaindoles were driven by the desire to create analogs of indole and its derivatives, which were recognized for their biological significance.
One of the pioneering efforts in the synthesis of the 1H-pyrrolo[3,2-c]pyridine ring system was reported by Clemo and Swan in 1948 [1]. Their work laid the groundwork for accessing this particular isomer of the pyrrolopyridine family. A few years later, in a 1955 publication, Robison and Robison further contributed to the synthetic accessibility of 5-azaindole, providing another early route to this important heterocyclic core[2]. These initial syntheses were often multi-step processes and provided the fundamental chemical knowledge required for further exploration and functionalization of the 5-azaindole system.
These early methods, while groundbreaking, often involved harsh reaction conditions and were not always amenable to the introduction of a wide range of substituents. However, they were crucial in establishing the feasibility of constructing the 1H-pyrrolo[3,2-c]pyridine scaffold and opened the door for subsequent methodological advancements.
The Advent of this compound: Functionalization of the Core
With the 1H-pyrrolo[3,2-c]pyridine core accessible, the next logical step for medicinal chemists was to introduce functional groups that would allow for further molecular elaboration. The aldehyde group, being a versatile chemical handle, was a prime target. The introduction of the carbaldehyde at the 2-position of the pyrrole ring is a crucial synthetic transformation, and the Vilsmeier-Haack reaction emerged as the premier method for this purpose.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds[3]. The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[3].
The rationale behind the regioselectivity of the formylation at the 2-position of the 1H-pyrrolo[3,2-c]pyridine ring lies in the electronic nature of the bicyclic system. The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. The attack of the electrophilic Vilsmeier reagent preferentially occurs at the C2 position (alpha to the pyrrole nitrogen), as the resulting cationic intermediate (the sigma complex) is better stabilized by resonance compared to attack at the C3 position[4][5].
Modern Synthetic Strategies
While the fundamental principles of 5-azaindole synthesis and its subsequent formylation remain relevant, modern organic synthesis has introduced a plethora of more efficient and versatile methods. These contemporary approaches often leverage transition-metal catalysis to construct the heterocyclic core and introduce functional groups with high precision and in a convergent manner.
A notable modern approach for the synthesis of the substituted 1H-pyrrolo[3,2-c]pyridine core involves a multi-step sequence starting from commercially available pyridine derivatives. For instance, a synthetic route can commence with 2-bromo-5-methylpyridine, which undergoes oxidation to the corresponding N-oxide, followed by nitration. The resulting nitro-pyridine oxide can then be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. Reductive cyclization of this intermediate, often with iron powder in acetic acid, yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold[6]. This bromo-substituted core is then primed for a variety of cross-coupling reactions, such as the Suzuki coupling, to introduce diverse aryl or heteroaryl groups at the 6-position[7].
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-c]pyridine
The following is a representative, generalized protocol for the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine. It is imperative for researchers to consult primary literature for specific substrate and scale-dependent modifications and to adhere to all laboratory safety protocols.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure this compound.
Applications in Drug Discovery
The this compound core is a cornerstone in the synthesis of a multitude of biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, most notably in oncology.
Recent studies have demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine can act as potent inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells[6]. The aldehyde functionality is instrumental in building out the complex pharmacophores required for potent tubulin inhibition.
The table below summarizes the antiproliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines, showcasing the therapeutic potential of this scaffold.
| Compound | Modification | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | 6-phenyl | >10 | >10 | >10 |
| 10t | 6-(1H-indol-5-yl) | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.002 |
| Data adapted from recent studies on colchicine-binding site inhibitors[6]. |
Conclusion
From its early, challenging syntheses to its current status as a privileged scaffold in medicinal chemistry, the journey of 1H-pyrrolo[3,2-c]pyridine and its 2-carbaldehyde derivative highlights the evolution of synthetic organic chemistry. The historical context of its discovery provides a foundation for understanding the chemical principles that govern its reactivity. The development of robust synthetic methodologies, particularly the application of the Vilsmeier-Haack reaction for regioselective formylation, has been pivotal in unlocking the therapeutic potential of this heterocyclic system. As researchers continue to innovate in the field of drug discovery, this compound is poised to remain a valuable and versatile building block for the creation of novel and effective medicines.
References
- 1. 49. The synthesis of derivatives of 4- and 5-azaindole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. aklectures.com [aklectures.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
An In-Depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: A Cornerstone in Modern Heterocyclic Chemistry
Executive Summary: this compound, a prominent member of the azaindole family, has emerged as a uniquely versatile and powerful building block in synthetic and medicinal chemistry. The strategic fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, combined with the reactive aldehyde functionality at the C-2 position, bestows upon this scaffold a rich and tunable chemical reactivity. This guide offers a comprehensive exploration of its synthesis, core reactivity, and pivotal role in the development of advanced materials and next-generation therapeutic agents, particularly in the fields of oncology and neurology. For researchers and drug development professionals, this document serves as a technical primer on harnessing the potential of this high-value heterocyclic intermediate.
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of indole where a nitrogen atom replaces the C-6 carbon, is considered a "privileged scaffold" in medicinal chemistry.[1] This structural motif is central to numerous biologically active molecules and approved pharmaceuticals, owing to its ability to participate in a wide range of intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.
The introduction of a carbaldehyde group at the 2-position of the pyrrole ring transforms the stable core into a highly reactive and versatile synthetic intermediate.[2] This aldehyde group serves as a crucial chemical "handle," enabling chemists to elaborate the scaffold into more complex molecular architectures through a variety of well-established chemical transformations.[1] Its unique structural properties and reactivity make it an essential component in the synthesis of novel drugs, agrochemicals, and advanced materials.[2]
Physicochemical Properties and Core Reactivity
The chemical behavior of this compound is dictated by the interplay between its two fused rings and the aldehyde substituent. The pyrrole moiety is electron-rich, making it susceptible to electrophilic attack, while the pyridine ring is electron-deficient. The aldehyde group is a site of high reactivity, amenable to a vast array of transformations including condensations, oxidations, reductions, and nucleophilic additions.[1] This reactivity allows for the efficient generation of large libraries of derivatives for biological screening and materials science applications.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | Typically a solid |
| Storage | Store at 2-8°C under an inert atmosphere to maintain stability.[1] |
Synthesis: A Two-Stage Approach
The synthesis of this compound is most effectively achieved via a two-stage process: first, the construction of the core 1H-pyrrolo[3,2-c]pyridine scaffold, followed by the introduction of the carbaldehyde group via formylation.
Construction of the 1H-pyrrolo[3,2-c]pyridine Core
Several synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core exist. A representative modern approach involves the cyclization of a substituted pyridine precursor. For instance, a common strategy begins with a commercially available substituted pyridine, which undergoes a series of transformations including nitration and reaction with N,N-dimethylformamide dimethyl acetal to build a key intermediate that can be cyclized using a reducing agent like iron powder in acetic acid to furnish the desired pyrrolopyridine scaffold.[3][4]
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[5][6] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The electron-rich pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine core readily attacks the Vilsmeier reagent, leading to the formation of the 2-carbaldehyde derivative after aqueous workup.[5][9]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring while maintaining the temperature at 0°C. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the electrophilic chloroiminium ion (Vilsmeier reagent).[8]
-
Reaction: Dissolve the 1H-pyrrolo[3,2-c]pyridine starting material in an appropriate solvent (often excess DMF or a chlorinated solvent like dichloromethane). Cool this solution to 0°C. Slowly add the pre-formed Vilsmeier reagent to the solution of the substrate. After the addition is complete, allow the reaction to warm to room temperature or gently heat (e.g., to 70-80°C) and stir for several hours until TLC or LC-MS analysis indicates consumption of the starting material.[7][8]
-
Workup and Purification: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutralized.[8] This step hydrolyzes the intermediate iminium salt to the final aldehyde. The aqueous mixture is then typically extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the pure this compound.[8]
Key Chemical Transformations for Derivative Synthesis
The true synthetic utility of this compound lies in the reactivity of its aldehyde group, which provides a gateway to a vast chemical space of derivatives.
Caption: Key reaction pathways for derivatizing the aldehyde group.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amine derivatives. This is a cornerstone method for introducing diverse side chains.[1]
-
Condensation Reactions: Base-catalyzed condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in a Knoevenagel-type reaction provides access to more complex, conjugated systems.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, offering a route to extend carbon chains.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further functional group handles for diversification.
Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated target in medicinal chemistry, and derivatives of the 2-carbaldehyde are at the forefront of research into new therapeutics.
Anticancer Agents
Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents. By using the core scaffold to mimic the structure of known natural products, researchers have developed novel inhibitors of tubulin polymerization.[3][10]
A notable series of derivatives designed as colchicine-binding site inhibitors demonstrated excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines.[3][10] The most potent compounds exhibited IC₅₀ values in the low nanomolar range and were shown to disrupt microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis.[4][10]
Table 2: In Vitro Antiproliferative Activity of a Lead 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t) [10]
| Cell Line | IC₅₀ (μM) |
| HeLa (Cervical Cancer) | 0.12 |
| SGC-7901 (Gastric Cancer) | 0.15 |
| MCF-7 (Breast Cancer) | 0.21 |
Kinase Inhibitors
The scaffold is also a key component in the design of kinase inhibitors. A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[11] Several compounds showed high potency, with IC₅₀ values in the double-digit nanomolar range, representing promising candidates for both anticancer and anti-arthritic drug development.[11]
Conclusion and Future Outlook
This compound is more than a simple heterocyclic compound; it is a strategic platform for innovation in chemistry and medicine. Its robust synthesis and predictable, versatile reactivity make it an invaluable tool for constructing molecular complexity. The demonstrated success of its derivatives as potent modulators of key biological targets, such as tubulin and FMS kinase, underscores its immense therapeutic potential. Future research will undoubtedly continue to expand the synthetic utility of this scaffold, leading to the discovery of novel clinical candidates for treating cancer, inflammatory diseases, and other challenging medical conditions. The continued exploration of its chemical space promises to yield new molecules with precisely tailored functions for both biological and material science applications.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde|CAS 25957-65-7 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Given the scarcity of direct experimental spectra for this specific compound, this guide leverages a combination of predictive analysis and comparative data from closely related, structurally characterized analogues to offer a robust and scientifically grounded interpretation for researchers.
Introduction
1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, and its derivatives are of significant interest in pharmaceutical development due to their versatile biological activities.[2][3][4] The introduction of a carbaldehyde group at the 2-position of the pyrrolo[3,2-c]pyridine core provides a reactive handle for the synthesis of a diverse range of more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, structural confirmation, and quality control. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the 1H-pyrrolo[3,2-c]pyridine ring system is used.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the fused ring system and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group. The following table outlines the predicted chemical shifts, multiplicities, and coupling constants, based on analysis of related 1H-pyrrolo[3,2-c]pyridine derivatives.[5][6][7]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~11.0 - 12.0 | br s | - |
| H2 (CHO) | ~9.8 - 10.0 | s | - |
| H3 | ~7.5 - 7.7 | s | - |
| H4 | ~8.4 - 8.6 | d | ~5.0 - 6.0 |
| H6 | ~7.2 - 7.4 | d | ~5.0 - 6.0 |
| H7 | ~8.8 - 9.0 | s | - |
Expert Interpretation:
-
Aldehyde Proton (H2): The aldehyde proton is expected to be the most downfield signal (excluding the labile NH proton), appearing as a sharp singlet in the range of δ 9.8-10.0 ppm. This significant downfield shift is characteristic of protons attached to a carbonyl carbon.
-
Pyrrole Protons (H1, H3): The N-H proton (H1) will likely appear as a broad singlet at a very downfield chemical shift, typically above 11.0 ppm, and its position can be concentration and solvent dependent. The H3 proton on the pyrrole ring is anticipated to be a singlet, given its separation from other protons.
-
Pyridine Protons (H4, H6, H7): The protons on the pyridine ring are influenced by the ring nitrogen. H7, being adjacent to the nitrogen, is expected to be the most deshielded of the pyridine protons, appearing as a singlet. H4 and H6 will likely appear as doublets due to mutual coupling.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below, with interpretations based on data from substituted analogs.[5][6][7]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (CHO) | ~185.0 - 190.0 |
| C2' (Pyrrole) | ~135.0 - 140.0 |
| C3 | ~120.0 - 125.0 |
| C3a | ~128.0 - 132.0 |
| C4 | ~145.0 - 150.0 |
| C6 | ~115.0 - 120.0 |
| C7 | ~140.0 - 145.0 |
| C7a | ~140.0 - 145.0 |
Expert Interpretation:
-
Carbonyl Carbon (C2): The aldehyde carbonyl carbon is the most downfield signal, expected in the region of δ 185.0-190.0 ppm.
-
Pyrrole Carbons (C2', C3, C3a, C7a): The carbons of the pyrrole ring will resonate at chemical shifts typical for this heterocyclic system, with C2' being significantly downfield due to the attachment of the electron-withdrawing aldehyde group.
-
Pyridine Carbons (C4, C6, C7): The pyridine carbons are influenced by the electronegativity of the nitrogen atom, leading to their characteristic chemical shifts. C4 and C7, being alpha to the nitrogen, are expected to be more downfield than C6.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups within the molecule. The predicted characteristic vibrational frequencies for this compound are as follows:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Weak to Medium |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| C=C & C=N Stretches | 1500 - 1650 | Medium to Strong |
Expert Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring, with the broadening due to hydrogen bonding.
-
Aldehyde Group Vibrations: The most prominent feature will be the strong C=O stretching absorption around 1680-1700 cm⁻¹. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations appearing as two weak to medium bands in the 2720-2820 cm⁻¹ region.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the fused aromatic rings will give rise to a series of bands in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₆N₂O), the expected molecular weight is approximately 146.15 g/mol .
Predicted Fragmentation Pathway:
Caption: Predicted key fragmentation steps for this compound.
Expert Interpretation:
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺˙) at m/z = 146.
-
Primary Fragmentation: A characteristic fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) at m/z = 145. Another key fragmentation would be the loss of carbon monoxide (CO) to yield an ion at m/z = 118.
-
Further Fragmentation: The fragment at m/z = 118, corresponding to the 1H-pyrrolo[3,2-c]pyridine radical cation, could further fragment by losing hydrogen cyanide (HCN), a common loss from nitrogen-containing heterocyclic rings, to produce a fragment at m/z = 91.
Experimental Protocols
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically after dissolution in a solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
Conclusion
This technical guide provides a detailed, expert-level interpretation of the expected spectroscopic data for this compound. By drawing on established principles of spectroscopy and comparative analysis of closely related, experimentally characterized compounds, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The predicted data and interpretations herein offer a strong foundation for the identification and characterization of this important heterocyclic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Azaindole | 271-34-1 | FA16129 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Versatility of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: A Technical Guide for Advanced Research Applications
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of core molecular frameworks is paramount to the successful development of novel functional molecules. Among these, the 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, has emerged as a "privileged scaffold." Its unique electronic architecture, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts favorable pharmacokinetic properties and diverse bioactivities. This guide focuses on a particularly valuable derivative: 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde . The introduction of a reactive aldehyde group at the 2-position of this scaffold transforms it into a versatile building block, opening a gateway to a vast chemical space for researchers in drug discovery and materials science. This document serves as an in-depth technical resource, providing not only the foundational knowledge of this compound but also actionable insights into its potential research applications, complete with experimental considerations and protocols.
Core Molecular Attributes and Synthesis
The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole, capable of engaging in similar biological interactions while offering distinct properties such as improved solubility and metabolic stability. The strategic placement of the aldehyde functionality at the C2 position provides a reactive handle for a multitude of chemical transformations.
Synthesis of the this compound Core
The synthesis of the title compound is typically achieved through a formylation reaction on the parent 1H-pyrrolo[3,2-c]pyridine scaffold. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] The electron-rich nature of the pyrrole ring directs the electrophilic substitution to the C2 position.
Conceptual Workflow for Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Step 1: Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.
-
Step 2: Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Step 3: Electrophilic Substitution: Dissolve 1H-pyrrolo[3,2-c]pyridine in DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.
Applications in Medicinal Chemistry and Drug Discovery
The aldehyde functional group of this compound is a versatile starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.
Kinase Inhibitors for Oncology
The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a promising core for the development of kinase inhibitors.[3] A series of diarylureas and diarylamides possessing this scaffold have demonstrated potent antiproliferative activity against melanoma cell lines.[4] Furthermore, derivatives have shown inhibitory effects against FMS kinase, making them promising candidates for the development of anticancer and anti-arthritic drugs.[5]
A recent study detailed the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[6][7] One of the lead compounds exhibited impressive IC₅₀ values against several cancer cell lines.[7]
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
| Data sourced from Wang, C., et al. (2024).[7] |
Modulators of Neurological Pathways
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold extends to the development of agents targeting neurodegenerative diseases.
Derivatives of the related 1H-pyrrolo[3,2-c]quinoline core have been investigated as potent 5-HT₆ receptor antagonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[8][9] These compounds have shown the ability to reverse memory deficits in preclinical models.[8] The aldehyde functionality of this compound provides a direct route to synthesize analogous structures through reactions such as reductive amination.
GSK-3β is another key target in Alzheimer's disease research. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been identified as a potent GSK-3β inhibitor, demonstrating neuroprotective effects in vitro and in vivo.[10] The synthetic accessibility of diverse derivatives from this compound allows for the exploration of this chemical space for novel GSK-3β inhibitors.
Synthesis of Bioactive Derivatives: Key Reactions
The aldehyde group is amenable to a variety of synthetic transformations, enabling the creation of diverse molecular architectures.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield a substituted alkene.[11] This reaction is a powerful tool for carbon-carbon bond formation and can be used to synthesize α,β-unsaturated systems, which are themselves valuable intermediates and potential Michael acceptors in biological systems.
Conceptual Workflow for Knoevenagel Condensation:
Caption: Knoevenagel condensation of the title compound.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve this compound and malononitrile in a suitable solvent such as ethanol.
-
Step 2: Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine, to the solution.
-
Step 3: Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Step 4: Isolation: Upon completion, the product may precipitate out of the solution upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[12] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[13][14] This reaction is particularly useful for introducing a variety of substituted vinyl groups.
Conceptual Workflow for Wittig Reaction:
Caption: Wittig reaction of the title compound.
Experimental Protocol: Wittig Reaction
-
Step 1: Ylide Generation: Prepare the phosphorus ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.
-
Step 2: Reaction with Aldehyde: Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often 0°C or room temperature).
-
Step 3: Reaction Monitoring and Work-up: Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water or a saturated ammonium chloride solution.
-
Step 4: Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting alkene by column chromatography to separate it from triphenylphosphine oxide.
Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating diverse amine libraries.
Experimental Protocol: Reductive Amination
-
Step 1: Imine Formation: In a suitable solvent (e.g., methanol, dichloroethane), combine this compound and the desired primary or secondary amine. The reaction can be catalyzed by a weak acid, such as acetic acid.
-
Step 2: Reduction: Add a reducing agent to the reaction mixture. Mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used.
-
Step 3: Work-up and Purification: After the reaction is complete, quench any remaining reducing agent and neutralize the mixture. Extract the amine product with an organic solvent, wash, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Applications in Materials Science
The unique photophysical properties of the azaindole scaffold make it an attractive candidate for applications in materials science, particularly in the development of fluorescent probes and organic electronics.
Fluorescent Probes
7-Azaindole, an isomer of the 1H-pyrrolo[3,2-c]pyridine core, is a well-known fluorescent molecule whose emission is sensitive to its local environment.[15] This property has been exploited to develop fluorescent probes for studying nucleic acid structure and dynamics.[16][17] The aldehyde functionality of this compound can be used to conjugate the scaffold to other molecules, creating tailored fluorescent probes for various biological and material science applications. For instance, condensation with an aniline derivative could yield a Schiff base with potentially interesting solvatochromic or ion-sensing properties.
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable materials for OLEDs is a major area of research. Heterocyclic compounds, including pyridine and pyrrole derivatives, are often incorporated into the design of emitters and host materials due to their electronic properties and thermal stability. The 1H-pyrrolo[3,2-c]pyridine scaffold, with its tunable electronic characteristics through substitution, represents a promising core for the design of novel materials for OLED applications. The aldehyde group can be transformed into various conjugated systems through reactions like the Knoevenagel or Wittig reactions, allowing for the fine-tuning of the emission color and efficiency of the resulting materials.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for researchers in both medicinal chemistry and materials science. Its privileged scaffold, combined with a reactive aldehyde handle, provides access to a vast and diverse chemical space. The demonstrated applications in the development of potent anticancer and neuroprotective agents highlight its significant potential in drug discovery. Furthermore, the inherent photophysical properties of the azaindole core open up exciting avenues for the creation of novel fluorescent probes and materials for organic electronics. As synthetic methodologies continue to advance, the exploration of the full potential of this remarkable molecule is an ongoing and promising endeavor. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to harness the strategic versatility of this compound in their own innovative research programs.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the synthesis of pyrrolopyridine derivatives
An In-Depth Technical Guide to the Synthesis of Pyrrolopyridine Derivatives
Abstract
Pyrrolopyridines, also known as azaindoles, represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to modern medicinal chemistry. Their structural framework, consisting of a fused pyrrole and pyridine ring, serves as a versatile pharmacophore found in numerous natural products and clinically significant pharmaceuticals.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing the diverse isomeric forms of the pyrrolopyridine scaffold. We will move beyond simple procedural lists to explore the underlying mechanistic principles, strategic considerations for substrate selection, and the practical application of these methods through detailed, field-proven protocols. Key methodologies, including classical annulation reactions, transition-metal-catalyzed cross-couplings, cycloaddition strategies, and modern multicomponent reactions, will be discussed in detail, supported by authoritative references and practical insights to empower the rational design and synthesis of novel pyrrolopyridine derivatives.
The Strategic Importance of the Pyrrolopyridine Core
The pyrrolopyridine nucleus is a "privileged scaffold" in drug discovery, largely because its various isomers structurally mimic the endogenous purine ring system.[3] This resemblance allows pyrrolopyridine derivatives to effectively interact with the ATP-binding sites of numerous enzymes, making them potent kinase inhibitors.[3] The market success of drugs like Vemurafenib, a BRAF enzyme inhibitor for melanoma treatment, underscores the therapeutic potential of this scaffold.[3]
Pyrrolopyridines exist in six isomeric forms, each offering a unique spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors, which profoundly influences their biological activity and pharmacokinetic properties.[1]
Caption: The six structural isomers of pyrrolopyridine (azaindole).
The scaffold is not only synthetic but is also present in natural alkaloids like Camptothecin, a potent topoisomerase I inhibitor.[1] The vast therapeutic applications, ranging from anticancer and antiviral to anti-inflammatory and neuroprotective agents, continue to drive the development of novel and efficient synthetic routes.[1][4][5]
Foundational Strategies: Annulation of the Pyrrole Ring
Historically, the construction of the pyrrolopyridine core has relied on building the five-membered pyrrole ring onto a pre-functionalized pyridine precursor. These methods, while classic, remain highly relevant for specific substitution patterns.
The Bartoli Reaction
The Bartoli reaction is a cornerstone for synthesizing 7-azaindoles (pyrrolo[2,3-b]pyridines). The key insight behind this reaction is the nucleophilic addition of a vinyl Grignard reagent to a nitro-substituted pyridine, followed by an acid-catalyzed cyclization and aromatization.
Causality and Mechanistic Insight: The choice of an ortho-substituted nitropyridine is critical. The nitro group activates the pyridine ring for nucleophilic attack and serves as the source of the nitrogen atom for the newly formed pyrrole ring. The Grignard reagent provides the carbon atoms that will form the C2 and C3 positions of the pyrrole. The reaction proceeds through a[2][2]-sigmatropic rearrangement of an intermediate nitroso-ene, followed by tautomerization and elimination to yield the aromatic core. This method is particularly powerful for creating 7-azaindoles with substitution at the 2 and 3 positions.[6]
Representative Protocol: Synthesis of a 2,3-Disubstituted Pyrrolo[2,3-c]pyridine [6]
-
Preparation of Grignard Reagent: To a solution of magnesium turnings in dry THF under an inert atmosphere (N₂), add a solution of the desired vinyl bromide dropwise to initiate the formation of the vinylmagnesium bromide.
-
Nucleophilic Addition: Cool the solution of the Grignard reagent to -78 °C. Add a solution of the substituted 3-nitropyridine in dry THF dropwise over 30 minutes.
-
Stirring and Quenching: Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Cyclization: Carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target pyrrolopyridine.
Modern Powerhouse: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of N-heterocycles, offering unparalleled efficiency, regioselectivity, and functional group tolerance.[7][8] These methods typically involve the formation of key C-C and C-N bonds in a single catalytic cycle.
Caption: Generalized workflow for transition-metal-catalyzed synthesis.
Palladium-Catalyzed Tandem Reactions
Palladium catalysts are exceptionally versatile for constructing pyrrolopyridines. A common and powerful strategy is the tandem Sonogashira coupling/intramolecular cyclization.[6]
Causality and Mechanistic Insight: This approach begins with a di-halogenated pyridine, such as 3,4-dibromopyridine. The first step is a selective Sonogashira cross-coupling reaction with a terminal alkyne, which preferentially occurs at the more reactive 4-position of the pyridine ring. The resulting 3-bromo-4-(alkynyl)pyridine intermediate is then subjected to a second palladium-catalyzed reaction, typically a C-N coupling with an amine, which proceeds via intramolecular cyclization to furnish the pyrrole ring.[6] The choice of ligands and reaction conditions is crucial for controlling selectivity and preventing side reactions.
Representative Protocol: Sonogashira/C-N Coupling Cascade [6]
-
Sonogashira Coupling: To a solution of 3,4-dibromopyridine and the terminal alkyne in a suitable solvent (e.g., triethylamine/DMF), add Pd(PPh₃)₂Cl₂ and CuI. Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Isolation of Intermediate: After completion, dilute the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography to isolate the 3-bromo-4-(alkynyl)pyridine intermediate.
-
C-N Coupling and Cyclization: In a sealed tube, combine the isolated intermediate, a primary amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene.
-
Heating and Work-up: Heat the reaction mixture at 80-110 °C for 12-24 hours. After cooling, filter the mixture through celite, concentrate the filtrate, and purify the residue by column chromatography to yield the desired pyrrolo[2,3-c]pyridine derivative.
Elegance in Complexity: Cycloaddition Reactions
Cycloaddition reactions offer an elegant and atom-economical route to the pyrrolopyridine core by forming two new bonds and a ring in a single step. These pericyclic reactions are governed by orbital symmetry rules and can provide rapid access to complex polycyclic systems.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the pyridine portion of the scaffold. In a notable application, an arylideneaminopyrrole can act as an electron-rich aza-diene, which reacts with a dienophile like benzyne.[9]
Causality and Mechanistic Insight: The reaction involves the in-situ generation of benzyne from a precursor like 2-(trimethylsilyl)phenyl triflate. The electron-rich imine-substituted pyrrole then undergoes a cycloaddition with the highly reactive benzyne. The resulting cycloadduct is typically unstable and is oxidized in situ to afford the fully aromatic pyrrolo[2,3-c]isoquinoline product.[9] The choice of an oxidizing agent (e.g., MnO₂) is critical for driving the reaction to the desired aromatic product.[9]
Table 1: Aza-Diels-Alder Synthesis of Pyrrolo[2,3-c]isoquinolines [9]
| Entry | Aza-Diene Substituent (Ar) | Product | Yield (%) |
| 1 | 4-Methoxyphenyl | 8a | 76 |
| 2 | 4-Nitrophenyl | 8b | 84 |
| 3 | 2,4-Dichlorophenyl | 8c | 78 |
The Art of Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials.[10] This strategy is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.
Caption: MCRs combine simple inputs to build molecular complexity efficiently.
Ugi-based MCR for Pyrrolo[3,4-b]pyridin-5-ones
A powerful example involves a sequence starting with an Ugi-type three-component reaction (3CR) followed by an intramolecular Diels-Alder (IMDA) and subsequent fragmentation.[10][11]
Causality and Mechanistic Insight: The process is initiated by combining an aldehyde, an amine, and an isocyanide to form a key intermediate. This intermediate is then acylated with an α,β-unsaturated acyl chloride. This step is crucial as it installs a diene and a dienophile within the same molecule, setting the stage for a subsequent intramolecular Diels-Alder reaction. The resulting bicyclic intermediate then undergoes a retro-Michael cycloreversion, a directed fragmentation that expels a leaving group and forms the stable pyrrolopyridine aromatic core.[11] This elegant domino sequence allows for the rapid assembly of highly functionalized pyrrolopyridines from simple, readily available starting materials.[11]
Representative Protocol: MCR Synthesis of Pyrrolo[3,4-b]pyridin-5-ones [10]
-
Initial Condensation: In a microwave reaction vial, combine the aldehyde (1.0 equiv), amine (1.0 equiv), and a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.03 equiv) in a suitable solvent like benzene. Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.
-
Isocyanide Addition: Add the isocyanide (1.2 equiv) to the mixture and continue to heat under the same microwave conditions for another 5 minutes.
-
Acylation and Cycloaddition Cascade: Add maleic anhydride (1.5 equiv) to the reaction mixture. Seal the vial and heat using microwave irradiation (e.g., 130 °C, 100 W) for 20 minutes to drive the intramolecular cycloaddition and subsequent aromatization.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure polyheterocyclic product.
Conclusion and Future Outlook
The synthesis of pyrrolopyridine derivatives has evolved significantly, moving from classical annulation methods to highly sophisticated transition-metal-catalyzed and multicomponent strategies. Each approach offers distinct advantages in terms of substrate scope, efficiency, and the ability to control substitution patterns. The choice of synthetic strategy must be guided by the specific target molecule and the desired diversity for structure-activity relationship (SAR) studies. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and atom-economical methods for constructing the pyrrolopyridine core will remain a key focus for synthetic and medicinal chemists. The integration of flow chemistry, photoredox catalysis, and chemoinformatic-driven route design promises to open new frontiers in the exploration of this exceptionally valuable heterocyclic scaffold.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: An Application Note for Medicinal Chemistry
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, allows it to act as a bioisostere, influencing receptor binding and metabolic profiles. The introduction of a nitrogen atom into the indole ring system alters its electronic properties, hydrogen bonding capabilities, and metabolic stability, making 6-azaindole derivatives highly sought after in medicinal chemistry. The target molecule, 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, is a particularly valuable synthetic intermediate.[1] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse compound libraries for screening against various therapeutic targets in fields such as oncology and neurology.[1]
This application note provides a comprehensive, two-part protocol for the synthesis of this compound. The first part details the construction of the core 1H-pyrrolo[3,2-c]pyridine scaffold, and the second part describes the regioselective formylation at the C2 position via the Vilsmeier-Haack reaction.
Part 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The construction of the 6-azaindole core is a critical first step. Several synthetic routes to azaindoles have been reported.[2][3] The following protocol is adapted from a reported synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine, demonstrating a robust method for forming the fused heterocyclic system.[4][5]
Reaction Scheme: 1H-pyrrolo[3,2-c]pyridine Synthesis
Caption: Synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.
Experimental Protocol
Step 1a: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
To a solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0-3.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add water to induce precipitation.
-
Collect the solid by filtration, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum to yield the vinyl intermediate.
Causality Behind Experimental Choices: The use of DMF-DMA serves to form a reactive enamine with the methyl group, which is a key step for the subsequent cyclization. The elevated temperature is necessary to overcome the activation energy for this condensation reaction.
Step 1b: Reductive Cyclization to form 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Suspend the (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in glacial acetic acid (10-15 volumes).
-
Add iron powder (Fe, 4.0-5.0 eq) portion-wise to the suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to 100 °C and stir for 5-7 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 8.[5]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Causality Behind Experimental Choices: Iron in acetic acid is a classic reagent for the reduction of nitro groups to amines. In this case, it also facilitates the reductive cyclization to form the pyrrole ring. The acidic medium is crucial for the reaction, and the subsequent basic workup is necessary to neutralize the acid and allow for extraction of the product into an organic solvent.
Step 1c: (Optional) Debromination to 1H-pyrrolo[3,2-c]pyridine
For the synthesis of the title compound without a substituent at the 6-position, a debromination step is required.
-
Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).
-
Add a base, such as sodium acetate or triethylamine (2.0-3.0 eq).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate to obtain the crude 1H-pyrrolo[3,2-c]pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 2: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-c]pyridine
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[6][7] The reaction proceeds via an electrophilic aromatic substitution, with the Vilsmeier reagent, a chloroiminium ion, acting as the electrophile.[8][9] For the 1H-pyrrolo[3,2-c]pyridine system, the electron-rich pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The C2 position is the most nucleophilic site of the pyrrole ring, leading to regioselective formylation.[10]
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 volumes) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.[11]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF (5 volumes) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate or sodium hydroxide until the mixture is basic (pH > 9).[9][11]
-
Stir the mixture for 30 minutes, during which time the product may precipitate.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.
Self-Validating System & Trustworthiness: The progress of both the core synthesis and the formylation should be meticulously monitored by TLC or LC-MS. The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected spectral data should be compared with literature values if available, or analyzed for characteristic shifts and coupling constants.
Data Summary and Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | C₇H₅BrN₂ | 197.03 | 50-60 | Off-white solid |
| 1H-pyrrolo[3,2-c]pyridine | C₇H₆N₂ | 118.14 | >90 (debromination) | Solid |
| This compound | C₈H₆N₂O | 146.15 | 60-75 | Yellowish solid |
Troubleshooting and Safety Precautions
| Issue | Potential Cause | Suggested Solution |
| Low yield in cyclization | Incomplete reduction or side reactions. | Ensure the iron powder is activated and used in sufficient excess. Monitor temperature closely to avoid decomposition. |
| Incomplete formylation | Insufficient Vilsmeier reagent or reaction time. | Increase the equivalents of POCl₃ and DMF, or prolong the heating time. Ensure anhydrous conditions. |
| Formation of regioisomers | Unlikely, but possible under harsh conditions. | Maintain the recommended reaction temperature. The C2 position is electronically favored for electrophilic substitution. |
| Difficult purification | Presence of polar byproducts from DMF. | Ensure the aqueous workup is thorough to remove residual DMF. A reverse-phase chromatography might be necessary. |
Safety:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Glacial Acetic Acid: Corrosive. Handle with care.
-
Hydrogen Gas: Highly flammable. Ensure proper ventilation and absence of ignition sources during the debromination step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its structural resemblance to purines allows it to function as a bioisostere, making it a valuable building block in drug design.[4] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, starting from the strategic functionalization of the core scaffold to the final cross-coupling step.
Strategic Synthesis: From Core to Key Intermediate
The successful execution of a Suzuki coupling reaction is contingent on the availability of a suitably functionalized starting material. In this context, our journey begins with the synthesis of a key intermediate: 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde . This multi-step synthesis involves the construction of the pyrrolopyridine core, followed by a regioselective formylation.
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
The synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core can be achieved from commercially available 2-bromo-5-methylpyridine through a multi-step sequence involving oxidation, nitration, and reductive cyclization.[1][5]
Experimental Procedure:
-
Oxidation: 2-bromo-5-methylpyridine is first oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
-
Nitration: The resulting pyridine-1-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid.
-
Vinylogous Amine Formation: The 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key enamine intermediate.
-
Reductive Cyclization: Finally, treatment of the enamine with iron powder in acetic acid leads to the reductive cyclization to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[6]
Protocol 2: Vilsmeier-Haack Formylation to 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
The introduction of a carbaldehyde group at the C-2 position of the pyrrole ring is crucial for many subsequent transformations. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrroles.[7][8][9] The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system is activated towards electrophilic substitution, with a preference for the C-2 position.[10][11]
Mechanism Insight: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile is then attacked by the electron-rich pyrrole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[12][13]
Experimental Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Hydrolysis and Extraction: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.
The Suzuki-Miyaura Cross-Coupling Reaction
With the key halogenated aldehyde in hand, we can now proceed to the Suzuki-Miyaura cross-coupling to introduce a variety of aryl or heteroaryl substituents at the C-6 position.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in our case, 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde) to form a Pd(II) species.
-
Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
This protocol is a general procedure that can be adapted for a variety of aryl and heteroaryl boronic acids or their esters. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for the Suzuki coupling of bromo-azaindoles with various boronic acids, providing a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DME/H₂O (3:1) | 85 | ~80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | ~75-85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~80-90 |
Yields are approximate and based on literature for analogous systems. Optimization for specific substrates is recommended.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions can be beneficial.
-
Inefficient Transmetalation: The choice of base is critical. K₃PO₄ is often effective for nitrogen-containing heterocycles. Insufficiently degassed solvents can also hinder the reaction.
-
Low Reactivity of Boronic Acid: Consider using the corresponding boronic acid pinacol ester, which can exhibit greater stability.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can be a simple remedy.
-
Protodebromination: The starting material is reduced instead of coupled. This can be caused by impurities in the reagents or solvents.
-
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. aklectures.com [aklectures.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
Application Note: A Comprehensive Guide to the Formylation of 1H-pyrrolo[3,2-c]pyridine
Abstract
This application note provides a detailed experimental protocol for the formylation of 1H-pyrrolo[3,2-c]pyridine, a pivotal transformation in the synthesis of numerous pharmacologically relevant molecules. The primary focus is on the Vilsmeier-Haack reaction, a highly efficient and regioselective method for this purpose. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles, practical step-by-step guidance, and mechanistic insights to facilitate successful and reproducible outcomes.
Introduction: The Strategic Importance of Formylated 1H-pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of many compounds with significant biological activity, including kinase inhibitors and anticancer agents.[1][2] The introduction of a formyl (-CHO) group, particularly at the C3 position, is a crucial functionalization step. This aldehyde moiety serves as a versatile chemical handle for further molecular elaboration, enabling the construction of complex derivatives with enhanced therapeutic properties.
Among the various formylation methods, the Vilsmeier-Haack reaction is particularly well-suited for electron-rich heterocycles like 1H-pyrrolo[3,2-c]pyridine.[3][4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to achieve efficient electrophilic formylation.[3][4][6]
The Vilsmeier-Haack Reaction: Mechanistic Underpinnings
The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution.[3][7] The reaction initiates with the formation of the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction between DMF and POCl₃.[4][6] The electron-rich C3 position of the 1H-pyrrolo[3,2-c]pyridine ring then attacks this electrophile. The resulting intermediate undergoes elimination of HCl and is subsequently hydrolyzed during the workup phase to afford the desired 3-formyl-1H-pyrrolo[3,2-c]pyridine.[3][4]
Caption: The reaction mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This section provides a comprehensive, step-by-step procedure for the formylation of 1H-pyrrolo[3,2-c]pyridine.
Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier | Key Considerations |
| 1H-pyrrolo[3,2-c]pyridine | ≥98% | Commercially Available | Starting material |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Must be dry; serves as both solvent and reagent |
| Phosphoryl chloride (POCl₃) | Reagent grade, ≥99% | Acros Organics | Highly corrosive and moisture-sensitive; handle in a fume hood |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | VWR | For neutralization |
| Saturated Sodium Chloride (Brine) | ACS grade | VWR | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Alfa Aesar | For drying organic phase |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific | For chromatography |
| Hexanes | ACS grade | Fisher Scientific | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Merck | For column chromatography |
Step-by-Step Experimental Procedure
Caption: A streamlined workflow for the Vilsmeier-Haack formylation.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (5 mL) to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.
-
Reaction with the Substrate: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DMF (5 mL). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes mobile phase. The consumption of the starting material and the appearance of a more polar product spot will indicate the reaction is proceeding.
-
Workup and Neutralization: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g). Cautiously neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8. Perform this step in a well-ventilated fume hood due to potential gas evolution.
-
Extraction and Isolation: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purification of the Product
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is generally suitable.
-
Procedure: Dissolve the crude material in a minimal amount of DCM and adsorb it onto a small portion of silica gel. After removal of the solvent, load the dry silica onto the column. Elute with the chosen solvent system, collecting and analyzing fractions by TLC. Combine the pure fractions and evaporate the solvent to obtain the 3-formyl-1H-pyrrolo[3,2-c]pyridine.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect a characteristic singlet for the aldehydic proton in the δ 9.5-10.5 ppm region. The aromatic protons of the pyrrolopyridine core will also exhibit distinct chemical shifts and coupling patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A signal for the aldehyde carbonyl carbon should be present in the δ 180-190 ppm range.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the molecular weight of the formylated product.
Alternative Formylation Methods: The Duff Reaction
While the Vilsmeier-Haack reaction is highly effective, the Duff reaction presents an alternative for the formylation of certain activated aromatic compounds.[8][9][10] The Duff reaction utilizes hexamine as the formylating agent in an acidic medium.[8][10] It is particularly useful for the ortho-formylation of phenols.[8][9][10] However, for many heterocyclic substrates like 1H-pyrrolo[3,2-c]pyridine, the Vilsmeier-Haack reaction generally offers superior yields and regioselectivity. The Duff reaction can sometimes be less efficient and may require harsher conditions.[8][11]
Safety and Handling
-
Phosphoryl chloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with extreme caution in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.
-
Neutralization: The neutralization step with sodium bicarbonate can be exothermic and produce significant gas. Add the bicarbonate solution slowly and with constant stirring.
Conclusion
The Vilsmeier-Haack reaction is a reliable and efficient method for the regioselective formylation of 1H-pyrrolo[3,2-c]pyridine, yielding a key intermediate for the synthesis of diverse and complex molecules. The detailed protocol and mechanistic insights provided in this application note are intended to enable researchers to perform this important transformation successfully and safely.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
Application Notes & Protocols: Leveraging 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde in Modern Cancer Drug Discovery
Abstract
The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a diverse chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, owing to their ability to form specific, high-affinity interactions with a multitude of biological targets. The 1H-pyrrolo[3,2-c]pyridine core, an intriguing isostere of indole, has garnered significant attention for its role in the development of potent anticancer agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of a key derivative, 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde , as a versatile building block in the synthesis of innovative cancer drugs. We will delve into its synthetic utility, showcase its application in the creation of potent tubulin polymerization inhibitors and kinase inhibitors, and provide detailed, field-tested protocols for synthesis and biological evaluation.
The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold is a bicyclic aromatic heterocycle that has proven to be a valuable framework in medicinal chemistry. Its unique electronic properties and structural rigidity make it an ideal starting point for the design of compounds that can selectively interact with various enzymatic targets implicated in cancer progression. The presence of both a pyrrole and a pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.
The introduction of a carbaldehyde group at the 2-position of this scaffold creates This compound , a highly versatile synthetic intermediate.[1] The aldehyde functionality serves as a reactive handle for a plethora of chemical transformations, including but not limited to, condensation reactions, reductive aminations, and Wittig-type reactions. This allows for the facile introduction of diverse pharmacophoric moieties, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in the Discovery of Novel Anticancer Agents
The utility of this compound and its precursors is exemplified by the successful development of derivatives targeting key oncogenic pathways. Below, we explore two prominent examples.
Targeting Microtubule Dynamics: Colchicine-Binding Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anticancer drugs.[2] A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2][3][4][5] These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer.[2][3][4][6]
One of the most potent compounds in this series, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against these cell lines.[2][3][4] Mechanistic studies revealed that compound 10t potently inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M phase cell cycle arrest and apoptosis.[2][3][4] Molecular modeling suggests that these derivatives interact with key residues in the colchicine-binding site of tubulin, such as Thrα179 and Asnβ349.[3][4]
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Disruption of microtubule dynamics by a 1H-pyrrolo[3,2-c]pyridine derivative.
Targeting Kinase Signaling: FMS Kinase Inhibitors
The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[7] Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer.[7] Diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as potent FMS kinase inhibitors.[7][8][9]
One such derivative, compound 1r , was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[7] This compound demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[7] Importantly, it also showed selectivity for cancer cells over normal fibroblasts.[7] Further studies have shown that derivatives of this scaffold can also inhibit other signaling pathways, such as the MEK, JNK, and mTOR pathways, leading to the inhibition of cancer cell transformation.[10]
Data Presentation: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Target | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 10t | Tubulin | HeLa (Cervical) | MTT | 0.12 | [2][3][6] |
| SGC-7901 (Gastric) | MTT | 0.15 | [2][3] | ||
| MCF-7 (Breast) | MTT | 0.21 | [2][3][6] | ||
| 1r | FMS Kinase | Ovarian, Prostate, Breast Cancer Panel | - | 0.15 - 1.78 | [7] |
| 8g | Not Specified | A375P (Melanoma) | - | Nanomolar range | [9] |
| 9d | Not Specified | A375P (Melanoma) | - | Nanomolar range | [9] |
Experimental Protocols
General Synthetic Protocol: From 1H-pyrrolo[3,2-c]pyridine Precursor to Bioactive Derivatives
The following is a representative, multi-step protocol for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent anticancer activity.[3] This protocol highlights the versatility of the scaffold for derivatization.
Experimental Workflow: Synthesis of Bioactive Derivatives
Caption: Synthetic workflow for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [3]
-
To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1 equivalent), iron powder (4 equivalents), and acetic acid.
-
Stir the reaction mixture at 100°C for 5 hours.
-
After cooling, filter the mixture and concentrate it in vacuo.
-
Adjust the pH to 8 with aqueous sodium carbonate and extract with ethyl acetate.
-
Wash the organic portion with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product.
Step 2: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [3]
-
Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1 equivalent), 3,4,5-trimethoxyphenylboronic acid (2 equivalents), K2CO3 (2 equivalents), pyridine (3 equivalents), and Cu(OAc)2 (2 equivalents) in 1,4-dioxane.
-
Irradiate the mixture in a microwave reactor at 85°C for 30 minutes.
-
After completion, extract the mixture with ethyl acetate.
Step 3: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Suzuki Cross-Coupling) [6]
-
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., dioxane/water), add the desired arylboronic acid (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
In Vitro Antiproliferative Activity: MTT Assay
This protocol describes a standard MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][11]
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized 1H-pyrrolo[3,2-c]pyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., CA-4).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of the compounds on the cell cycle distribution of cancer cells.[4][11]
Materials:
-
Cancer cell line
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).[11]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[11]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in PI staining solution.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.[11]
Conclusion and Future Directions
This compound and its parent scaffold are invaluable tools in the arsenal of medicinal chemists. Their synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective inhibitors of various cancer-related targets. The successful development of tubulin polymerization inhibitors and FMS kinase inhibitors based on this scaffold underscores its potential. Future research should continue to explore the vast chemical space accessible from this starting material, focusing on the development of compounds with improved pharmacokinetic profiles and in vivo efficacy. The logical progression of drug discovery, from scaffold identification to lead optimization and clinical candidacy, is well-supported by the chemical versatility of the 1H-pyrrolo[3,2-c]pyridine core.
Logical Relationship: Drug Discovery Cascade
Caption: The logical progression of drug discovery utilizing the 1H-pyrrolo[3,2-c]pyridine scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1<i>h</i>-pyrrolo[3,2-<i>c</i>]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - ProQuest [proquest.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: A Hierarchical Screening Cascade for Evaluating the Anticancer Activity of Novel 1H-Pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. In oncology, this scaffold has emerged as a foundational structure for the development of potent anticancer agents.[1] Derivatives have demonstrated significant efficacy by targeting fundamental cellular processes required for cancer cell proliferation and survival. Notably, studies have identified that these compounds can function as potent tubulin polymerization inhibitors, binding to the colchicine site and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4] Furthermore, various derivatives have been developed as specific kinase inhibitors, targeting enzymes such as FMS kinase, which is implicated in several cancer types including ovarian, prostate, and breast cancer.[5][6]
Given the diverse mechanisms of action associated with this chemical class, a systematic and multi-tiered screening approach is essential to identify and characterize novel derivatives with therapeutic potential. This guide provides a comprehensive, field-proven protocol for a hierarchical screening cascade, designed to efficiently move from broad cytotoxicity assessment to detailed mechanistic elucidation. The workflow is structured to validate activity at each stage, ensuring that resources are focused on the most promising candidates.
Overall Screening Workflow
A logical, multi-step process is crucial for the efficient evaluation of a compound library. The proposed workflow begins with a broad primary screen to identify cytotoxic "hits," followed by secondary assays to understand the mode of cell death and cell cycle effects. Finally, mechanistic assays are employed to pinpoint the specific molecular target.
Caption: Hierarchical workflow for anticancer screening.
Part 1: Foundational Assays - Cell Line Selection and Primary Cytotoxicity Screening
The initial phase aims to identify compounds that exhibit potent cytotoxic activity against a panel of cancer cell lines, while ideally showing lower toxicity towards non-malignant cells.
Cell Line Selection & Culture
A diverse panel of cell lines is recommended to assess the breadth of activity. The selection should include lines where 1H-pyrrolo[3,2-c]pyridine derivatives have previously shown activity, along with a non-cancerous control line to determine the selectivity index.
| Cell Line | Cancer Type | Recommended Medium | Source |
| MCF-7 | Breast Adenocarcinoma | DMEM + 10% FBS | [2] |
| HeLa | Cervical Cancer | DMEM + 10% FBS | [3] |
| SGC-7901 | Gastric Cancer | RPMI-1640 + 10% FBS | [3] |
| A375P | Human Melanoma | DMEM + 10% FBS | [7] |
| NIH/3T3 | Mouse Fibroblast (Normal) | DMEM + 10% FBS | [7] |
General Culture Protocol:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Regularly check for mycoplasma contamination.
Primary Screening: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a robust and reproducible colorimetric method that measures cell density based on the staining of total cellular protein.[8] It is recommended over metabolic assays like MTT, as its endpoint is more stable and less susceptible to interference from compounds that affect cellular metabolism.[8][9]
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.01 µM to 100 µM) in culture medium from a 10 mM DMSO stock. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[9]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake for 5-10 minutes on a plate shaker. Measure the optical density (OD) at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100 Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A375P IC₅₀ (µM) | NIH/3T3 IC₅₀ (µM) | Selectivity Index (NIH/3T3 / A375P) |
| Example 10t | 0.21 | 0.12 | - | - | - |
| Hypothetical 1 | 1.5 | 0.9 | 2.1 | >50 | >23.8 |
| Doxorubicin | 0.1 | 0.08 | 0.15 | 0.5 | 3.3 |
Example data for 10t from reference[3].
Part 2: Secondary Assays - Characterizing the Antiproliferative Mechanism
Compounds that demonstrate potent and selective cytotoxicity (e.g., IC₅₀ < 10 µM in cancer cells) should advance to secondary screening to determine their effect on the cell cycle and their ability to induce apoptosis.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This assay quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[11] Tubulin-targeting agents, a known mechanism for this scaffold, typically induce a strong arrest in the G2/M phase.[1][4]
Caption: Principle of cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates. Once they reach 60-70% confluency, treat them with the test compound at concentrations corresponding to its 1x, 2x, and 3x IC₅₀ values for 24 hours.[1][12]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant.
-
Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells (500 x g, 5 min) and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[12]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in each phase.
Apoptosis Detection via Annexin V & PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium iodide, a membrane-impermeant DNA dye, is used to identify cells that have lost membrane integrity (late apoptotic/necrotic).[14]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Cellular Evaluation of 1H-pyrrolo[3,2-c]pyridine Compounds
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3] Compounds based on this core have been identified as potent inhibitors of critical cellular targets, including tubulin polymerization, as well as protein kinases like FMS and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][6][7] This guide provides a strategic framework and detailed protocols for the cell-based evaluation of novel 1H-pyrrolo[3,2-c]pyridine derivatives. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising compounds. The protocols are designed for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action and determine the therapeutic potential of this chemical series.
Introduction: The Scientific Rationale for a Phased Assay Approach
The evaluation of a new chemical series like the 1H-pyrrolo[3,2-c]pyridines requires a tiered approach. We begin with broad, high-throughput assays to determine general effects on cell viability and proliferation. This initial screen acts as a funnel, identifying the most potent compounds for further study. Subsequent tiers employ more complex, lower-throughput assays to dissect the specific mechanism of action, from identifying the direct molecular target to characterizing the downstream cellular consequences.
This phased strategy is both resource-efficient and scientifically rigorous. It ensures that the most promising compounds are advanced based on a comprehensive data package, building from general cytotoxicity to specific molecular interactions. The workflow described herein is designed to be a self-validating system, where data from one assay informs the design and interpretation of the next.
Diagram 1: Overall Experimental Workflow This diagram outlines the strategic workflow for characterizing 1H-pyrrolo[3,2-c]pyridine compounds, moving from broad screening to specific mechanistic studies.
Caption: A tiered approach for compound evaluation.
Phase 1: Primary Screening - Assessing Cellular Viability and Cytotoxicity
The initial goal is to determine the concentration at which a compound elicits a biological effect. Cell viability assays are the workhorse for this, measuring the overall health of a cell population following compound treatment.
Expertise & Experience: Choosing the Right Viability Assay
While several viability assays exist, the choice of method is critical. The classic MTT assay requires a final solubilization step to dissolve the formazan crystals, which can introduce variability and is incompatible with live-cell monitoring.[8] For high-throughput screening of 1H-pyrrolo[3,2-c]pyridine compounds, we recommend the XTT assay .
Why XTT?
-
Homogeneous Format: The XTT formazan product is water-soluble, eliminating the need for a solubilization step and reducing handling errors.[9][10]
-
Sensitivity and Linearity: It offers a broad dynamic range for accurately determining IC50 values.
-
Reduced Compound Interference: The absorbance maximum of the XTT product (around 475 nm) is less prone to interference from yellow-colored compounds compared to MTT.[9]
The assay relies on the conversion of the tetrazolium salt XTT into a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 2.1: XTT Cell Viability Assay
Principle: Measures mitochondrial dehydrogenase activity in viable cells. Application: Determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, SGC-7901, as these have been used for this compound class[4][5][12])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
1H-pyrrolo[3,2-c]pyridine compounds dissolved in DMSO (10 mM stock)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 1H-pyrrolo[3,2-c]pyridine compounds in complete medium. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT reagent and electron coupling solution. Prepare the XTT working solution immediately before use by mixing the two reagents according to the manufacturer's instructions (a common ratio is 50:1).
-
Add 50 µL of the XTT working solution to each well (including controls).
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at 475 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Table 1: Example Data Layout for IC50 Determination
| Compound ID | Conc. (µM) | Absorbance (475nm) | % Viability |
| Vehicle | 0 | 1.250 | 100% |
| Cmpd-A | 0.01 | 1.180 | 94.4% |
| Cmpd-A | 0.1 | 0.850 | 68.0% |
| Cmpd-A | 1 | 0.610 | 48.8% |
| Cmpd-A | 10 | 0.150 | 12.0% |
| Cmpd-A | 100 | 0.050 | 4.0% |
Phase 2: Mechanistic Elucidation
Once potent compounds are identified, the next phase investigates how they inhibit cell growth. Given that 1H-pyrrolo[3,2-c]pyridines are known to induce G2/M arrest and apoptosis, the key assays in this phase focus on proliferation, cell cycle progression, and programmed cell death.[4][5][12]
Cell Proliferation vs. Cytotoxicity
A reduction in viability can result from either cytostatic (inhibiting proliferation) or cytotoxic (killing cells) effects. A specific proliferation assay is needed to distinguish these.
Expertise & Experience: EdU vs. BrdU
Both 5-ethynyl-2'-deoxyuridine (EdU) and bromodeoxyuridine (BrdU) are thymidine analogs incorporated into newly synthesized DNA during the S-phase.[13][14][15] However, the detection method for EdU is superior. BrdU detection requires harsh acid or heat-based DNA denaturation to allow antibody access, which can damage cell morphology and is time-consuming.[13][15] EdU detection uses a gentle, copper-catalyzed "click" reaction, making it faster and more compatible with multiplexing.[13][14]
Protocol 3.1.1: EdU Cell Proliferation Assay
Principle: Measures de novo DNA synthesis by incorporating a thymidine analog (EdU), which is then detected via a fluorescent azide via click chemistry.[13] Application: To specifically quantify the inhibition of cell proliferation.
Materials:
-
Cells and compounds prepared as in Protocol 2.1
-
Click-iT™ EdU Cell Proliferation Kit (containing EdU, fluorescent azide, and reaction buffers)
-
Hoechst 33342 nuclear stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 2.1. Use concentrations around the IC50 value determined previously.
-
EdU Labeling: 2-4 hours before the end of the compound treatment period, add EdU to each well at a final concentration of 10 µM. Incubate for the remaining time.
-
Fixation and Permeabilization:
-
Remove the medium and wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol.
-
Remove the permeabilization buffer and add 50 µL of the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging:
-
Wash each well once with PBS.
-
Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to stain all cell nuclei. Incubate for 15 minutes.
-
Wash twice with PBS.
-
Image the plate using a fluorescence microscope with appropriate filters for the fluorescent azide (e.g., Alexa Fluor™ 488) and Hoechst (DAPI channel).
-
-
Data Analysis:
-
Use image analysis software to count the total number of nuclei (Hoechst positive) and the number of proliferating cells (EdU positive).
-
Calculate the proliferation index: % Proliferation = (Number of EdU-positive cells / Total number of cells) * 100
-
Compare the proliferation index of treated cells to vehicle controls.
-
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[16] The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of this process and considered a point of no return.[16][17]
Expertise & Experience: Luminescent Caspase-Glo® 3/7 Assay
For quantifying apoptosis, the Caspase-Glo® 3/7 assay is highly recommended. It is a homogeneous, "add-mix-measure" assay with a luminescent readout, providing superior sensitivity and a wide dynamic range compared to colorimetric or fluorometric methods.[16] The assay contains a pro-luminescent caspase-3/7 substrate; when cleaved by active caspase-3/7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[16]
Protocol 3.2.1: Caspase-Glo® 3/7 Apoptosis Assay
Principle: Measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. Application: To quantify the induction of apoptosis by test compounds.
Materials:
-
Cells and compounds prepared in white-walled, clear-bottom 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well white-walled plate. Incubate for 24 hours. Treat with compounds at 1x, 2x, and 5x the IC50 concentration for 24-48 hours.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the supplied buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell control wells).
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
-
Table 2: Example Data Presentation for Mechanistic Assays
| Compound ID | Conc. (µM) | % Proliferation (EdU) | Fold Change (Caspase-3/7) |
| Vehicle | 0 | 45.2% | 1.0 |
| Cmpd-A | 0.5 (IC50) | 21.5% | 4.8 |
| Cmpd-A | 1.0 (2x) | 8.3% | 8.2 |
| Cmpd-A | 2.5 (5x) | 2.1% | 12.5 |
Phase 3: Target Validation and Pathway Analysis
This final phase aims to confirm that the compound directly interacts with its intended molecular target within the cell and to characterize the downstream signaling consequences.
Cellular Target Engagement
Biochemical assays with purified proteins are useful, but confirming that a compound binds its target in the complex milieu of a living cell is the gold standard. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[18][19][20]
Expertise & Experience: The Power of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[20][21] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[19][20][22]
Protocol 4.1.1: Cellular Thermal Shift Assay (CETSA) by Western Blot
Principle: Measures the thermal stabilization of a target protein upon ligand binding in intact cells. Application: To confirm direct binding of the 1H-pyrrolo[3,2-c]pyridine compound to its putative target (e.g., tubulin, FMS, FGFR).
Materials:
-
Cells expressing the target of interest
-
Compound and vehicle (DMSO)
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Treat the cells with the compound at a high concentration (e.g., 10-20x IC50) or vehicle for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein amount for each sample and prepare for SDS-PAGE.
-
Perform Western blotting using a primary antibody against the target protein.
-
Detect with an HRP-conjugated secondary antibody and chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both vehicle and compound-treated samples.
-
Plot the relative band intensity against temperature to generate melt curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.
-
Pathway Modulation Analysis
Confirming target engagement should be followed by an analysis of the downstream signaling pathway to ensure the compound has the expected functional effect. For compounds targeting protein kinases (e.g., FMS, FGFR), this involves measuring the phosphorylation status of key downstream substrates. For microtubule inhibitors, this involves analyzing cell cycle checkpoint proteins.
Diagram 2: Microtubule Disruption Pathway Illustrates how tubulin inhibitors lead to mitotic arrest and apoptosis.
Caption: Pathway of tubulin inhibitors to apoptosis.
Expertise & Experience: Western Blotting as a Versatile Tool
Western blotting is an indispensable technique for this phase. It allows for the direct interrogation of protein expression and post-translational modifications (like phosphorylation), providing a clear picture of pathway activity.
-
For Kinase Inhibitors (FMS, FGFR): Probe for the phosphorylated form of the kinase itself (autophosphorylation) and key downstream effectors (e.g., p-AKT, p-ERK). A potent inhibitor should decrease these signals. The PI3K/Akt/mTOR and JAK/STAT pathways are often implicated downstream of such receptors.[23][24][25][26]
-
For Tubulin Inhibitors: Probe for markers of G2/M arrest, such as increased levels of Cyclin B1 and phosphorylated Histone H3 (a marker of mitosis).
Protocol 4.2.1: Western Blot for Pathway Analysis
Principle: Semi-quantitative detection of specific proteins in cell lysates to assess changes in their expression or phosphorylation state. Application: To validate the downstream effects of target inhibition.
Procedure:
-
Prepare Cell Lysates: Seed and treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a relevant time period (e.g., 6-24 hours). Lyse cells as described in Protocol 4.1.1 and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody (e.g., anti-phospho-AKT, anti-Cyclin B1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the image.
-
Re-probe the membrane with an antibody for the total protein (e.g., total AKT) or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensities and express the level of the target protein (or its phosphorylated form) relative to the loading control or total protein.
-
Conclusion
The systematic application of the cell-based assays detailed in this guide provides a robust framework for the comprehensive evaluation of novel 1H-pyrrolo[3,2-c]pyridine compounds. By progressing from broad phenotypic screening to specific target engagement and pathway analysis, researchers can confidently identify lead candidates, elucidate their mechanisms of action, and build a strong data package for further preclinical development. This structured, evidence-based approach ensures scientific integrity and maximizes the potential for translating promising chemical matter into therapeutic breakthroughs.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | RUO [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Apoptosis Assays [promega.kr]
- 17. Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm | MedScien [lseee.net]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. scispace.com [scispace.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 25. PI3K/Akt/mTOR Signaling Kit - Biolinkk [biolinkk.com]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Efficacy Testing of 1H-pyrrolo[3,2-c]pyridine Derivatives on Melanoma Cell Lines
Introduction: A New Axis of Attack Against Malignant Melanoma
Malignant melanoma remains one of the most aggressive forms of skin cancer, characterized by high metastatic potential and profound therapeutic resistance. The molecular landscape of melanoma is dominated by mutations that lead to constitutive activation of key survival and proliferation signaling cascades, most notably the MAPK (RAS/RAF/MEK/ERK) and PI3K/AKT pathways.[1][2][3] Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, with the V600E substitution being the most common, leading to unchecked cell proliferation.[4][5] While targeted therapies against BRAF and MEK have revolutionized treatment, acquired resistance is common, necessitating the exploration of novel therapeutic agents with distinct mechanisms of action.
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore in oncology.[6][7] Recent studies have elucidated that certain derivatives of this class function as potent inhibitors of tubulin polymerization by binding to the colchicine site.[8][9][10] This mechanism induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[8][10] Such a mechanism is particularly compelling for melanoma, as it operates independently of the common signaling mutations, offering a potential strategy to overcome resistance. Furthermore, select 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated remarkable potency and selectivity against melanoma cell lines in vitro.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. It outlines detailed, field-proven protocols for assessing cytotoxicity, long-term cell survival, and apoptotic induction, grounded in the scientific rationale for each experimental step.
Part 1: Foundational Knowledge & Experimental Design
Selecting the Right Cellular Models
The choice of cell lines is paramount for clinically relevant results. Melanoma is a heterogeneous disease, and a panel of cell lines should be used to reflect this.
-
A375: This is a widely used human malignant melanoma cell line derived from a metastatic site.[11] Crucially, A375 cells harbor the activating BRAF V600E mutation , making them highly dependent on the MAPK pathway and a standard model for testing BRAF-targeted therapies.[5][12] Their high proliferative rate makes them suitable for cytotoxicity and clonogenic assays.
-
SK-MEL-28: This cell line also carries the BRAF V600E mutation . However, it is reported to have impaired or mutated PTEN , a key tumor suppressor that negatively regulates the PI3K/AKT pathway.[13][14][15] The loss of PTEN function can confer resistance to BRAF inhibitors by providing an alternative survival signal through the AKT pathway.[13][14] Testing compounds on both A375 and SK-MEL-28 can therefore provide initial insights into whether their efficacy is affected by the status of the PI3K/AKT pathway.
-
Normal Human Epidermal Melanocytes (NHEM): As a critical control, primary melanocytes should be used to assess the selectivity of the compounds. A favorable therapeutic window is indicated by high potency against melanoma cells and low toxicity towards normal melanocytes.
Compound Preparation: Overcoming Solubility Hurdles
1H-pyrrolo[3,2-c]pyridine derivatives are often hydrophobic and require careful preparation for aqueous cell culture environments.
-
Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[16] Use high-purity, anhydrous DMSO to prevent compound degradation. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions & "DMSO Shock": Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate, an issue known as "DMSO shock".[16] To mitigate this, perform a stepwise (serial) dilution . First, create an intermediate dilution of the compound in complete culture medium. Then, add this intermediate dilution to the final assay plate. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% , to avoid solvent-induced cytotoxicity.[16] Always include a "vehicle control" (medium with the equivalent final concentration of DMSO) in all experiments.
Experimental Workflow
A logical and sequential workflow ensures that data from one assay informs the next. The proposed workflow allows for a comprehensive evaluation from broad cytotoxicity to specific mechanisms of cell death.
Caption: High-level experimental workflow for testing 1H-pyrrolo[3,2-c]pyridine derivatives.
Part 2: Detailed Protocols
Protocol: Melanoma Cell Culture (A375 Example)
Rationale: Establishing and maintaining healthy, logarithmically growing cell cultures is the bedrock of reproducible in vitro experiments. The protocol below is optimized for the A375 cell line.
Materials:
-
A375 cell line (ATCC® CRL-1619™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose[4][17]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 culture flasks
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Thawing Frozen Cells: Rapidly thaw a cryovial of A375 cells in a 37°C water bath.[2] Once a small ice crystal remains, decontaminate the vial with 70% ethanol and transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes.[2] Discard the supernatant (which contains residual cryoprotectant) and gently resuspend the cell pellet in 10-12 mL of complete medium. Transfer the suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[18]
-
Subculturing (Passaging): A375 cells have a population doubling time of approximately 20 hours.[4] Passage the cells when they reach 80-90% confluency. a. Aspirate the old medium from the flask. b. Gently wash the cell monolayer once with 5-7 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells begin to detach.[2] d. Neutralize the trypsin by adding 6-8 mL of complete medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the desired volume of cell suspension to a new flask containing fresh medium. A split ratio of 1:3 to 1:4 is typical.[19]
Protocol: MTT Cell Proliferation and Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Materials:
-
96-well flat-bottom tissue culture plates
-
1H-pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest A375 or SK-MEL-28 cells as described in Protocol 2.1. Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in complete medium. Aspirate the medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[20] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[22] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) x 100
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Table 1: Example MTT Assay Data Summary
| Compound | Melanoma Cell Line | IC₅₀ (µM) after 72h |
|---|---|---|
| Derivative X | A375 (BRAF V600E) | 0.15 |
| Derivative X | SK-MEL-28 (BRAF V600E, PTEN mut) | 0.45 |
| Vemurafenib | A375 (BRAF V600E) | 0.10 |
| Vemurafenib | SK-MEL-28 (BRAF V600E, PTEN mut) | > 10 |
Protocol: Clonogenic Survival Assay
Rationale: The clonogenic assay assesses the long-term effect of a cytotoxic agent on the ability of a single cell to undergo unlimited division and form a colony. This assay is considered the gold standard for measuring reproductive cell death and provides insights beyond the short-term metabolic effects measured by the MTT assay.
Materials:
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed a low, precise number of cells (e.g., 200-500 cells per well) into 6-well plates. The exact number should be optimized beforehand to yield 50-150 countable colonies in the control wells. Allow cells to attach for 24 hours.
-
Compound Treatment: Treat the cells with the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations (e.g., based on the IC₅₀ from the MTT assay) for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the compound-containing medium, wash the wells twice with sterile PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.[23] Replace the medium every 3-4 days.
-
Fixing and Staining: When colonies in the control wells are clearly visible (≥50 cells), aspirate the medium. a. Gently wash each well with PBS. b. Fix the colonies by adding 2 mL of 10% neutral buffered formalin for 15-30 minutes.[24] c. Remove the formalin and add 2 mL of 0.5% Crystal Violet solution for 20-30 minutes.[25] d. Gently wash the wells with tap water until the background is clear and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated sample / PE of control sample
-
Plot the SF against compound concentration.
-
Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[26] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC, green) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells, staining their DNA red.[1][27]
Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in T25 flasks or 6-well plates and treat with the 1H-pyrrolo[3,2-c]pyridine derivative and controls for 24 or 48 hours.
-
Cell Harvesting: a. Collect the culture supernatant, which contains floating (potentially apoptotic) cells. b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with their corresponding supernatant.
-
Staining: a. Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS. b. Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3] e. Gently vortex and incubate for 15 minutes at room temperature in the dark.[27]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples immediately on a flow cytometer. Use FITC (Ex: 488 nm; Em: ~530 nm) and Phycoerythrin (for PI, Em: ~575 nm) channels. c. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V⁻/PI⁻): Live cells
-
Lower-Right Quadrant (Annexin V⁺/PI⁻): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells
-
Part 3: Data Interpretation & Expected Outcomes
A potent and selective 1H-pyrrolo[3,2-c]pyridine derivative is expected to yield the following results:
-
MTT Assay: A low IC₅₀ value (sub-micromolar or nanomolar range) against A375 and SK-MEL-28 cells, with significantly higher IC₅₀ against normal melanocytes.
-
Clonogenic Assay: A dose-dependent decrease in the surviving fraction, indicating inhibition of long-term proliferative capacity.
-
Apoptosis Assay: A dose-dependent increase in the percentage of cells in the early (Annexin V⁺/PI⁻) and late (Annexin V⁺/PI⁺) apoptotic populations.
-
Cell Cycle Analysis: An accumulation of cells in the G2/M phase of the cell cycle, consistent with the proposed mechanism of microtubule disruption.
The collective data from these assays will provide a robust preclinical profile of the 1H-pyrrolo[3,2-c]pyridine derivative, validating its potential as an anti-melanoma agent and justifying further investigation.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. editxor.com [editxor.com]
- 3. static.igem.org [static.igem.org]
- 4. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AXL/AKT axis mediated-resistance to BRAF inhibitor depends on PTEN status in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 18. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bcrj.org.br [bcrj.org.br]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin
An Application Guide to a Validated Molecular Docking Workflow: Investigating 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors
Authored by: Senior Application Scientist, Computational Drug Design
Abstract
This document provides a comprehensive, field-proven protocol for conducting molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin, a cornerstone target in oncology research. As a class of compounds, 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents, often by disrupting microtubule dynamics.[1][2][3][4] This guide moves beyond a simple list of commands, offering a deep dive into the causality behind each step—from receptor and ligand preparation to the critical process of protocol validation and results interpretation. It is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to predict binding affinities and interaction patterns, thereby accelerating the discovery of novel tubulin inhibitors.
Introduction: Targeting the Cytoskeleton for Cancer Therapy
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division. Their dynamic nature makes them a highly successful target for anticancer drugs.[2][5] Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[2][6]
The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key pocket for microtubule-destabilizing agents.[7][8] Ligands binding here prevent the curved tubulin dimer from adopting the straight conformation necessary for polymerization. A significant advantage of targeting this site is that its inhibitors tend to be less susceptible to multidrug resistance mechanisms.[7] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for developing potent inhibitors that target this site.[1][5]
Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand to a macromolecular target.[9] This application note details a robust workflow for docking 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine site of tubulin, providing a foundational tool for structure-based drug design.
The Molecular Docking Workflow: A Conceptual Overview
At its core, a molecular docking simulation involves two key components: a search algorithm that generates a multitude of possible ligand poses within the receptor's binding site, and a scoring function that estimates the binding affinity (typically in kcal/mol) for each pose.[10] A more negative score indicates a stronger predicted binding affinity.[11] The entire process, from data retrieval to final analysis, can be visualized as a systematic pipeline.
Essential Materials and Software
This protocol relies on widely used and freely available academic software. Commercial alternatives exist but are not covered here.
| Component | Description | Recommended Software/Database |
| Docking Engine | Performs the core docking calculation. | AutoDock Vina : A highly cited and efficient open-source program.[12] |
| Preparation & Utilities | Pre-processes receptor and ligand files. | AutoDock Tools (MGLTools) : The companion suite for AutoDock Vina.[13] Open Babel : A versatile chemical toolbox for file format conversion and preparation.[14] |
| Molecular Visualization | For viewing structures and analyzing interactions. | PyMOL : User-sponsored with a free version for academics.[15] UCSF ChimeraX : A powerful, next-generation visualization program.[16] Discovery Studio Visualizer : A free and user-friendly tool.[16][17] |
| Structural Databases | Source of macromolecule and ligand structures. | RCSB Protein Data Bank (PDB) : The primary repository for 3D structures of biological macromolecules. PubChem : A public database of chemical substances and their activities. |
Detailed Protocol Part I: Receptor Preparation
Goal: To prepare the tubulin protein structure for docking by removing non-essential components and adding necessary parameters.
Rationale: Raw PDB files contain crystallographic water, ions, and other molecules that can interfere with docking.[18][19] Furthermore, these files often lack hydrogen atoms and atomic charge information, which are essential for the scoring function to accurately calculate binding energy.[19][20]
Step-by-Step Methodology:
-
Retrieve the Tubulin Structure:
-
Navigate to the --INVALID-LINK--.
-
Search for a suitable tubulin crystal structure. It is highly recommended to use a high-resolution (< 2.5 Å) structure that is co-crystallized with a known ligand in the colchicine binding site. This provides an experimental reference for the binding pocket's conformation.
-
Recommended PDB IDs: 4O2B (Tubulin-Colchicine complex)[21], 1SA0 (Tubulin with DAMA-Colchicine)[22], or 6BR1[23]. For this protocol, we will use 4O2B .
-
Download the structure in "PDB Format".
-
-
Clean the Protein Structure:
-
Open the downloaded PDB file in a visualization tool like Discovery Studio Visualizer or UCSF ChimeraX.
-
Delete all non-protein components: water molecules (HOH), ions, and the original ligand (in this case, colchicine).
-
The tubulin dimer consists of multiple chains. For this study, we are interested in the α-tubulin (Chain A) and β-tubulin (Chain B) interface. Remove any additional protein chains (e.g., stathmin-like domains or antibodies) if present.
-
Save the cleaned protein (Chains A and B only) as a new PDB file (e.g., tubulin_cleaned.pdb).
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open tubulin_cleaned.pdb.
-
Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This adds hydrogens only to atoms that can participate in hydrogen bonding (e.g., oxygen, nitrogen), which is sufficient and computationally efficient.
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges. This adds partial atomic charges, which are crucial for electrostatic interaction calculations.[19]
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the tubulin molecule and click Select Molecule. This step checks for errors and prepares it for saving. Save the output file as tubulin.pdbqt. The PDBQT format includes the coordinates, partial charges (Q), and atom types (T) required by Vina.[24]
-
Detailed Protocol Part II: Ligand Preparation
Goal: To generate a 3D, energy-minimized structure of the 1H-pyrrolo[3,2-c]pyridine derivative with correct protonation and defined rotatable bonds.
Rationale: A ligand's 3D conformation, charge distribution, and flexibility are critical for how it fits into a binding pocket. Starting from a 2D drawing or an unoptimized 3D structure will produce unreliable results. We must generate a low-energy 3D conformer and define which bonds can rotate, allowing the docking program to explore its flexibility.[25]
Step-by-Step Methodology:
-
Obtain 3D Ligand Structure:
-
Option A (From 2D): Draw the 2D structure of your 1H-pyrrolo[3,2-c]pyridine derivative using software like ChemDraw or the free --INVALID-LINK--. Save it as an SDF or MOL file.
-
Option B (From Name/ID): If the compound exists in a database, search for it on --INVALID-LINK-- and download the 3D conformer in SDF format.
-
-
Prepare Ligand using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select your ligand's SDF or MOL file.
-
Add Hydrogens and Assign Charges: Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Output > Save as PDBQT. ADT will automatically add hydrogens, compute Gasteiger charges (a common method for small molecules), and merge non-polar hydrogens.[25] Save the file as ligand.pdbqt.
-
Verify Rotatable Bonds: During the saving process, ADT will report the number of rotatable (torsion) bonds detected. This is a key parameter for flexible docking. You can manually adjust these if needed via the Ligand > Torsion Tree menu.
-
Detailed Protocol Part III: Molecular Docking with AutoDock Vina
Goal: To run the docking simulation using the prepared receptor and ligand files.
Rationale: The accuracy of a docking simulation is highly dependent on correctly defining the search space. If the search space (grid box) is too small, it may miss the true binding site; if too large, it can be computationally expensive and may lead to non-specific binding poses.[13]
Step-by-Step Methodology:
-
Define the Grid Box (Search Space):
-
In ADT, with tubulin.pdbqt loaded, go to Grid > Grid Box.
-
To define the center of the grid, we use the position of the original co-crystallized ligand as a reference. Load the original 4O2B.pdb file (without clearing the workspace). In the ADT dashboard, select the colchicine ligand. The grid box will automatically center on it.
-
Alternatively, you can find the coordinates of a key atom in the colchicine binding site from literature (e.g., the Cα of Cysβ241) and manually input them as the center_x, center_y, center_z.
-
Adjust the spacing to 1.0 Å.
-
Adjust the number of points in x, y, z dimension to create a box that fully encloses the binding site with a 4-5 Å buffer on all sides. A size of 25 x 25 x 25 Å is often a good starting point for the colchicine site.
-
Record the values for center_x/y/z and size_x/y/z (size = number of points * spacing).
-
-
Create the Vina Configuration File:
-
Create a new text file named conf.txt in your working directory.
-
Add the following lines, replacing the values with your specific file names and the grid parameters you just determined.[24]
-
Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the best binding mode but also increase computation time. A value of 8-16 is generally a good balance for standard docking.
-
-
Execute the Docking Run:
-
Open a command prompt or terminal.
-
Navigate to your working directory containing vina.exe, tubulin.pdbqt, ligand.pdbqt, and conf.txt.
-
Run the following command:
-
The simulation will run and generate two output files: results.pdbqt (containing the docked poses) and results.log (containing the binding scores).
-
Detailed Protocol Part IV: Validation of the Docking Protocol
Goal: To ensure the chosen docking parameters can reliably reproduce a known, experimentally determined binding pose.
Rationale: This step is the cornerstone of a trustworthy computational model. By "re-docking" the native ligand from the crystal structure, we can validate our protocol. If the program can accurately place the native ligand back into its crystallographic position, we can have confidence in its ability to predict the binding of our novel compounds.[26][27] The primary metric for this validation is the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is widely considered a successful validation.[28][29][30]
Step-by-Step Methodology:
-
Prepare the Native Ligand: Extract the colchicine ligand from the original 4O2B.pdb file and save it as colchicine.pdb. Prepare this ligand using the same procedure outlined in Section 5, creating colchicine.pdbqt.
-
Run Docking: Use the exact same tubulin.pdbqt receptor and conf.txt file, but change the ligand line to ligand = colchicine.pdbqt. Run the Vina simulation.
-
Calculate RMSD:
-
Open PyMOL or UCSF ChimeraX.
-
Load the original 4O2B.pdb structure.
-
Load the output file from your re-docking run (e.g., colchicine_redocked.pdbqt). Select only the top-ranked pose (Mode 1).
-
Use the alignment/superposition tool in the software to align the protein backbones of the two structures.
-
Use the RMSD calculation tool to measure the deviation between the atoms of the original crystallographic colchicine and your top-ranked docked pose.
-
If the RMSD is < 2.0 Å, the protocol is validated.
-
Results: Analysis and Interpretation
Goal: To analyze the docking output to understand binding affinity and the specific molecular interactions driving the binding.
Rationale: The docking score provides a quantitative estimate of binding affinity, but the true insight comes from visually inspecting the binding pose. Understanding the specific hydrogen bonds and hydrophobic contacts can explain why a compound is potent and can guide the next cycle of molecular design.[10][11]
Step-by-Step Analysis:
-
Examine Binding Scores: Open the results.log file. Vina provides a table of binding affinities for the top poses (usually 9). The top-ranked pose (mode 1) has the most favorable (most negative) score.
-
Visualize Binding Poses:
-
Open your prepared receptor tubulin.pdbqt in PyMOL or Discovery Studio Visualizer.
-
Load the docking output file results.pdbqt. This will display the different binding poses of your ligand.
-
Focus on the top-ranked pose.
-
-
Identify Key Interactions:
-
Use the software's analysis tools to find and display interactions. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity. Studies show that inhibitors of the colchicine site often form hydrogen bonds with residues like Thrα179, Asnβ349, or the backbone of Cysβ241.[1][2][31]
-
Hydrophobic Interactions: The colchicine pocket is largely hydrophobic. Look for contacts with residues like Leuβ242, Leuβ248, Alaβ250, and Valβ315.[32]
-
Pi-Stacking: Aromatic rings in the ligand may stack with aromatic residues like Tyrβ224.
-
-
Generate a 2D interaction diagram for clear visualization and publication.
-
Data Summary Table:
The results for a series of designed derivatives should be summarized for easy comparison.
| Compound ID | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| Control (Colchicine) | -9.1 | 2 | Cysβ241, Asnβ349 |
| Derivative-01 | -9.8 | 3 | Cysβ241, Asnβ349, Thrα179 |
| Derivative-02 | -8.5 | 1 | Leuβ255 (backbone) |
| Derivative-03 | -10.2 | 3 | Cysβ241, Asnβ349, Lysβ352 |
Troubleshooting Common Issues
-
Issue: Vina fails with a file parsing error.
-
Solution: Ensure your PDBQT files were prepared correctly. Open them in a text editor to check for proper formatting. This is often caused by errors during the charge addition or atom typing steps.
-
-
Issue: Ligand docks on the surface of the protein, far from the binding site.
-
Solution: Your grid box may be too large or incorrectly centered. Double-check the grid parameters using the co-crystallized ligand as a guide.
-
-
Issue: Validation RMSD is high (> 2.0 Å).
-
Solution: The protocol is not reproducing the experimental state. Try increasing the exhaustiveness value in conf.txt. Re-examine the grid box size and position; it may be too restrictive or slightly off-center.
-
-
Issue: All derivatives have poor (close to zero) docking scores.
-
Solution: This may indicate a fundamental incompatibility between the scaffold and the binding site. It could also be an issue with ligand preparation. Ensure Gasteiger charges were computed and that the ligand has a reasonable low-energy starting conformation.
-
Conclusion
This application note provides a validated, step-by-step protocol for performing molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin. By following this workflow, researchers can generate reliable computational hypotheses about the binding affinity and interaction patterns of novel compounds. This enables the rational, structure-guided design of more potent and specific tubulin inhibitors. It must be emphasized that molecular docking is a predictive tool; its findings should always be used to guide and prioritize compounds for experimental validation through in vitro assays, such as tubulin polymerization inhibition.[1][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. PyMOL | pymol.org [pymol.org]
- 16. Molecular Graphics Visualization Software [science.co.il]
- 17. List of molecular graphics systems - Wikipedia [en.wikipedia.org]
- 18. kaggle.com [kaggle.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. rcsb.org [rcsb.org]
- 22. researchgate.net [researchgate.net]
- 23. rcsb.org [rcsb.org]
- 24. eagonlab.github.io [eagonlab.github.io]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 31. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde. This guide is designed to provide in-depth troubleshooting strategies and address common questions to help you overcome challenges and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Addressing Low or No Product Yield
A common and frustrating issue in the synthesis of this compound is a lower-than-expected yield. This problem often arises during the Vilsmeier-Haack formylation, a critical step for introducing the aldehyde group onto the pyrrolopyridine scaffold.[1][2] The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where an electron-rich aromatic ring attacks the Vilsmeier reagent, an electrophilic chloroiminium ion.[3][4]
Below is a systematic approach to diagnosing and resolving the root causes of low yield.
Issue 1: Inefficient Formation of the Vilsmeier Reagent
The success of the entire synthesis hinges on the effective generation of the Vilsmeier reagent in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]
Potential Causes & Solutions
-
Reagent Quality:
-
DMF: The presence of moisture or dimethylamine impurities in DMF can significantly hinder the reaction.[7] Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration.
-
Solution: Always use fresh, anhydrous DMF from a recently opened bottle or distill it over a suitable drying agent before use.
-
-
POCl₃: Phosphorus oxychloride is highly sensitive to moisture.
-
Solution: Use a fresh bottle of POCl₃ and handle it under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Incorrect Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution: While a 1:1 ratio of POCl₃ to DMF is often used to generate the reagent, an excess of the Vilsmeier reagent relative to the 1H-pyrrolo[3,2-c]pyridine substrate is typically required to drive the reaction to completion. Optimization studies may be necessary to determine the ideal ratio for your specific setup, but starting with 1.5 to 3 equivalents of the Vilsmeier reagent is a common practice.[5]
-
-
Reaction Temperature for Reagent Formation: The formation of the Vilsmeier reagent is an exothermic process.
-
Solution: The reaction should be carried out at a reduced temperature, typically 0 °C, to control the reaction rate and prevent potential side reactions.[5][7] Allow the mixture of DMF and POCl₃ to stir at this temperature for at least 30-60 minutes to ensure complete formation of the reagent before adding the substrate.[5]
-
Issue 2: Poor Reactivity of the 1H-pyrrolo[3,2-c]pyridine Substrate
The electronic properties of the pyrrolopyridine ring system play a crucial role in its susceptibility to electrophilic attack.
Potential Causes & Solutions
-
Substrate Purity: Impurities in the starting 1H-pyrrolo[3,2-c]pyridine can interfere with the reaction.
-
Solution: Ensure the purity of your starting material through appropriate analytical techniques (e.g., NMR, LC-MS) and purify if necessary before proceeding.
-
-
Reaction Conditions for Formylation:
-
Temperature: While the Vilsmeier reagent is formed at 0 °C, the subsequent formylation step may require different temperature conditions to proceed at a reasonable rate.
-
Solution: After the dropwise addition of the substrate solution at 0 °C, the reaction mixture may need to be slowly warmed to room temperature or even gently heated (e.g., to 40-60 °C) to facilitate the formylation.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.
-
-
Solvent: The choice of solvent can influence the solubility of the substrate and the overall reaction rate.
-
Solution: While DMF is often used as both a reagent and a solvent, in some cases, a co-solvent like anhydrous dichloromethane (DCM) might be beneficial.[3]
-
-
Issue 3: Ineffective Work-up and Product Isolation
The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for separating the product from unreacted reagents and byproducts.
Potential Causes & Solutions
-
Incomplete Hydrolysis: The iminium salt intermediate formed after the electrophilic attack must be hydrolyzed to yield the carbaldehyde.
-
Solution: The reaction is typically quenched by pouring it into a cold aqueous solution, often containing a base like sodium acetate or sodium hydroxide, to neutralize the acidic conditions and facilitate hydrolysis.[3] Ensure that the pH is carefully adjusted to a basic range (around 10) to promote complete hydrolysis.[7]
-
-
Product Precipitation and Extraction: The desired product may either precipitate out of the aqueous solution or remain dissolved.
-
Solution:
-
If a precipitate forms, it should be collected by filtration, washed with cold water, and dried.[5]
-
If no precipitate is observed, the product must be extracted from the aqueous layer using a suitable organic solvent such as ethyl acetate or dichloromethane.[5] Perform multiple extractions to ensure complete recovery. The combined organic layers should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
-
-
Purification Challenges: The crude product often requires purification to remove impurities.
-
Solution: Column chromatography on silica gel is a standard method for purifying heteroaromatic aldehydes.[3] A gradient elution system, for example, with ethyl acetate in hexanes, can be effective.[8] For compounds that are sensitive to the acidic nature of silica gel, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can prevent product degradation.[8]
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Vilsmeier-Haack reaction, and how can I minimize them?
A1: The most common side reaction is diformylation, where a second aldehyde group is introduced onto the aromatic ring, particularly if the substrate is highly activated. To minimize this, you can use milder reaction conditions, such as lower temperatures and shorter reaction times.[5] Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also be beneficial. Another potential side reaction is the reaction of the Vilsmeier reagent with other sensitive functional groups on the substrate. If your starting material contains groups like hydroxyls or amines, they should be protected before the formylation step.[5]
Q2: My NMR spectrum shows persistent impurities even after column chromatography. What could they be?
A2: Persistent impurities could be several things. Unreacted starting material or residual DMF are common. Isomeric impurities, where formylation has occurred at a different position on the ring, can also be difficult to separate.[8] If you suspect isomeric impurities, you may need to employ more advanced purification techniques like preparative HPLC.[8] Additionally, residual solvents from the purification process can appear as impurities in the NMR spectrum; consulting a solvent impurity chart can help identify these.[8]
Q3: Can I use a different formylating agent besides POCl₃/DMF?
A3: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can be used. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. In some modern variations of the reaction, catalytic methods have been developed for the formylation of sensitive substrates like indoles, which are structurally related to the pyrrolopyridine core.[9] However, for the synthesis of this compound, the POCl₃/DMF system is well-established.
Q4: How can I confirm the regioselectivity of the formylation on the 1H-pyrrolo[3,2-c]pyridine ring?
A4: The formylation of pyrrole and its derivatives typically occurs at the C2 position, which is the most electron-rich.[4] For the 1H-pyrrolo[3,2-c]pyridine system, formylation is expected at the C2 position of the pyrrole ring. The regioselectivity can be definitively confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), which can establish connectivity and spatial relationships between the aldehyde proton and the protons on the pyrrolopyridine ring system.
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-c]pyridine
This protocol provides a general framework. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM, optional)
-
Sodium acetate or Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5-3 equivalents) dropwise to the DMF, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
-
-
Formylation Reaction:
-
Dissolve the 1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or gently heated. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is basic.
-
If a solid precipitates, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.[3]
-
Data Summary Table
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Rationale for Improvement |
| DMF Quality | Standard Grade, opened previously | Anhydrous, freshly opened bottle | Minimizes side reactions with water and dimethylamine impurities.[7] |
| Vilsmeier Reagent (equivalents) | 1.2 | 2.5 | An excess of the reagent drives the reaction towards completion.[5] |
| Formylation Temperature | 0 °C throughout | 0 °C to Room Temperature | Increased temperature can enhance the rate of electrophilic substitution. |
| Work-up pH | Neutral | Basic (pH ~10) | Ensures complete hydrolysis of the iminium intermediate to the aldehyde.[7] |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde|CAS 25957-65-7 [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions of Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of pyrrolopyridines (azaindoles). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your syntheses. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions to guide you through your experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of pyrrolopyridines, presented in a question-and-answer format.
Q1: My reaction has stalled, or I'm observing very low conversion of my halo-pyrrolopyridine. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue, often pointing to problems with the catalytic cycle. Let's break down the potential culprits:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity can stem from several sources:
-
Oxidation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, leading to the formation of inactive palladium black.[1][2]
-
Catalyst Poisoning: The nitrogen atoms in the pyrrolopyridine ring system can coordinate to the palladium center, inhibiting its catalytic activity.[4][5] This is particularly problematic for unprotected N-H pyrrolopyridines.
-
Solution 1: Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3][6] These ligands promote the desired catalytic steps while sterically hindering the coordination of the heterocyclic substrate to the palladium center.
-
Solution 2: N-Protection: While often less desirable due to extra synthetic steps, protecting the pyrrole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent catalyst inhibition.
-
-
-
Inefficient Oxidative Addition: This is the first crucial step where the palladium catalyst inserts into the carbon-halogen bond of the pyrrolopyridine.
-
Cause: The reactivity of the halide plays a significant role (I > Br > Cl).[2] Chloro-pyrrolopyridines are notably less reactive and often require more forcing conditions or specialized catalyst systems.[5]
-
Solution: For less reactive halides (especially chlorides), consider using highly active palladium pre-catalysts like XPhos Pd G2 or SPhos Pd G2.[3] These pre-catalysts are designed to generate the active Pd(0) species more efficiently. Increasing the reaction temperature can also promote oxidative addition.[3]
-
-
Problematic Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium complex.
-
Cause: The choice of base is critical for activating the boronic acid or its ester.[3][7] An inappropriate or insufficiently soluble base can lead to a sluggish or stalled reaction.
-
Solution: A screen of bases is often necessary. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective for nitrogen-containing heterocycles.[3][6][7] The solubility of the base is also key; for instance, K₃PO₄ often requires an aqueous co-solvent to be effective.[8]
-
Q2: I'm seeing significant amounts of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling, the formation of a symmetrical biaryl from two molecules of your boronic acid, is a common side reaction that reduces the yield of your desired product and complicates purification.[9]
-
Primary Causes:
-
Presence of Oxygen: Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[9][10]
-
Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, a portion of it can be reduced to Pd(0) via the homocoupling of the boronic acid before the main catalytic cycle is established.[9][11]
-
-
Solutions:
-
Rigorous Degassing: As with catalyst inactivity, the most critical step to prevent homocoupling is the thorough exclusion of oxygen from your reaction mixture.[9][10] Sparging your solvents with an inert gas for an extended period before use is highly recommended.
-
Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate early homocoupling seen with Pd(II) pre-catalysts. However, the best approach is often the use of modern pre-catalysts that are designed for controlled activation.
-
Reaction Conditions: Higher temperatures can sometimes increase the rate of homocoupling. If possible, running the reaction at the lowest effective temperature can be beneficial.
-
Q3: My desired product is formed, but I also have a significant amount of the corresponding deboronated arene from my boronic acid. What is causing this protodeboronation and how can I minimize it?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[12] This is a particularly prevalent issue with electron-deficient or heteroaromatic boronic acids.[13][14]
-
Contributing Factors:
-
Presence of Protic Sources: Water and other protic solvents can serve as the proton source for this side reaction.[12]
-
Base-Mediated Decomposition: The base, while necessary for transmetalation, can also promote protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[6]
-
-
Mitigation Strategies:
-
Use of Boronate Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[1][14] MIDA boronates, in particular, offer a slow-release of the boronic acid, keeping its concentration low and minimizing decomposition.[15]
-
Careful Selection of Base and Solvent: While aqueous conditions are common, if protodeboronation is severe, minimizing the amount of water or using anhydrous conditions with a suitable base (like KF) might be beneficial.[16] Milder bases such as K₂CO₃ or CsF can also be effective.[2][17]
-
Optimize Reaction Time and Temperature: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.[1] Running the reaction at a lower temperature, if feasible, can also help.[17]
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is the best starting point for the Suzuki coupling of a chloro-pyrrolopyridine?
A: For challenging substrates like chloro-pyrrolopyridines, a robust catalyst system is essential. A highly recommended starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[3][6] An even more convenient and often more effective option is to use a pre-formed catalyst like SPhos Pd G2 or XPhos Pd G2, which are known for their high activity and stability.[3]
Q: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] It is generally believed to activate the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]
The choice of base is highly dependent on the specific substrates. For pyrrolopyridines, which are nitrogen-containing heterocycles, strong inorganic bases are often preferred.[7]
-
K₃PO₄ (Potassium Phosphate): Very effective, especially for nitrogen-rich heterocycles, but often requires an aqueous co-solvent for solubility.[6][7]
-
Cs₂CO₃ (Cesium Carbonate): A strong and often highly effective base, soluble in many organic solvents.[3][18]
-
K₂CO₃ (Potassium Carbonate): A common and cost-effective choice, though sometimes less reactive than K₃PO₄ or Cs₂CO₃.[3]
A screening of these bases is often the most practical approach to identify the optimal conditions for your specific substrate pair.
Q: Can I run the reaction without water? What are the best solvent systems?
A: While many Suzuki protocols utilize aqueous solvent systems, it is possible to run the reaction under anhydrous conditions, which can be beneficial in minimizing protodeboronation.[2]
Commonly used solvent systems include:
-
Aqueous Mixtures: A mixture of an aprotic solvent like 1,4-dioxane, THF, or DMF with water (e.g., in a 4:1 or 5:1 ratio) is very common and effective.[2][3][19]
-
Anhydrous Solvents: Toluene, DMF, or 1,4-dioxane can be used as single, anhydrous solvents, often in combination with a base like KF or a highly soluble organic base.[16]
The optimal solvent system depends on the solubility of all reaction components (substrate, boronic acid, base, and catalyst).
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of Halo-Pyrrolopyridines
| Parameter | Recommended Condition | Notes |
| Pyrrolopyridine Halide | 1.0 equiv | - |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | A slight excess helps drive the reaction to completion. |
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pre-catalysts (e.g., SPhos Pd G2) are often used at lower loadings (1-2 mol%). |
| Ligand | SPhos or XPhos (4-10 mol%) | Typically used in a 2:1 ligand to palladium ratio. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Base strength and solubility are key. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Ensure solvents are properly degassed. |
| Temperature | 80 - 110 °C | Monitor for potential thermal decomposition of substrates. |
| Atmosphere | Inert (Argon or N₂) | Critical for preventing catalyst deactivation and side reactions.[1][3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the halo-pyrrolopyridine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2] Finally, add the palladium catalyst (e.g., SPhos Pd G2, 0.02 equiv) and the ligand if not using a pre-catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][11]
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of 1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support center for the HPLC purification of 1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. The unique chemical nature of the 1H-pyrrolo[3,2-c]pyridine scaffold, a nitrogen-containing heterocycle, often presents specific challenges during purification. This resource aims to equip you with the knowledge to overcome these hurdles and achieve high-purity compounds efficiently.
Understanding the Challenge: The Chemistry of 1H-pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, possesses a combination of a pyrrole and a pyridine ring. This structure imparts a degree of polarity and the presence of basic nitrogen atoms, which can lead to undesirable interactions with standard silica-based stationary phases in HPLC. These interactions are often the root cause of common chromatographic issues such as poor peak shape, low resolution, and inconsistent retention times. This guide will delve into the practical solutions for these problems, focusing on method development and optimization.
Troubleshooting Guide for HPLC Purification
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC purification of 1H-pyrrolo[3,2-c]pyridine derivatives.
Table 1: Common HPLC Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Interactions: The basic nitrogen atoms in the pyrrolopyridine ring can interact with acidic silanol groups on the surface of C18 columns, leading to tailing.[1] - Column Overload: Injecting too much sample can saturate the stationary phase.[2] - Inappropriate Mobile Phase pH: The ionization state of the compound is not optimal for separation. | - Use a Modern, High-Purity Silica Column: Columns with advanced end-capping or hybrid particle technology have fewer exposed silanol groups, minimizing secondary interactions.[3][1] - Add a Mobile Phase Modifier: Incorporate a small amount of an amine modifier like triethylamine (TEA) or a volatile alternative like diethylamine (DEA) (typically 0.01-0.1%) to the mobile phase to mask the silanol groups.[4][5] - Adjust Mobile Phase pH: For basic compounds, using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the basic nitrogens and also suppress the ionization of silanol groups, leading to improved peak shape.[3][6] - Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample load for your column.[2] |
| Poor Resolution/Co-elution of Impurities | - Suboptimal Mobile Phase Composition: The solvent strength is not ideal for separating the target compound from closely related impurities. - Inadequate Stationary Phase Selectivity: The column chemistry is not providing sufficient differential retention. - Isomeric Impurities: The synthesis may produce structural isomers that are difficult to separate.[4] | - Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.[2] - Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. - Explore Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded phase column for different selectivity. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase.[7][8][9][10] - Employ Orthogonal Purification: If co-elution persists, a second purification step using a different chromatographic mode (e.g., normal phase or HILIC after reversed-phase) may be necessary. |
| Variable Retention Times | - Column Equilibration Issues: Insufficient time for the column to stabilize with the mobile phase between injections, especially in gradient elution.[2] - Mobile Phase Instability: Changes in the mobile phase composition over time due to evaporation of volatile components or degradation.[11] - Temperature Fluctuations: Changes in ambient temperature can affect retention times.[12][13] | - Ensure Adequate Column Equilibration: Allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[13] - Prepare Fresh Mobile Phase Daily: This minimizes issues with solvent evaporation and degradation.[11][14] - Use a Column Oven: Maintaining a constant column temperature will improve the reproducibility of your separations.[13] |
| Low Recovery | - Compound Adsorption: The compound may be irreversibly binding to active sites on the column or system components. - Compound Degradation: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel or acidic mobile phases.[4] - Precipitation: The sample may not be fully soluble in the mobile phase. | - Passivate the HPLC System: In some cases, flushing the system with a solution that can mask active metal sites can help. - Consider Alternative Stationary Phases: If degradation on silica is suspected, using a polymer-based column or a less acidic stationary phase can be beneficial. Neutral or basic alumina can be an alternative for column chromatography.[4] - Ensure Sample Solubility: Dissolve the sample in a solvent that is compatible with the initial mobile phase. Ideally, dissolve the sample in the mobile phase itself.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC purification method for a novel 1H-pyrrolo[3,2-c]pyridine derivative?
A1: A good starting point is a generic reversed-phase gradient method on a C18 column. A typical scout gradient would be 5-95% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes. This will give you an initial idea of the compound's retention and the complexity of the mixture. Based on the results, you can then optimize the gradient, mobile phase additives, and even the column chemistry as outlined in the troubleshooting guide.
Q2: My 1H-pyrrolo[3,2-c]pyridine derivative is very polar and is not retained on a C18 column. What should I do?
A2: For very polar compounds, reversed-phase chromatography can be challenging.[16][17][18][19] In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[20][7][8][9][10] HILIC utilizes a polar stationary phase (like bare silica, amide, or amino) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[20][9][10] Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface.[7][9]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for 1H-pyrrolo[3,2-c]pyridine Derivatives
-
Column: High-purity, end-capped C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for your compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: HILIC Method for Polar 1H-pyrrolo[3,2-c]pyridine Derivatives
-
Column: Amide or bare silica, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: 0% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV and/or Mass Spectrometry.
-
Injection Volume: 5 µL (dissolved in a high organic solvent mixture).
-
Column Temperature: 35 °C.
Advanced Purification Strategies
For particularly challenging separations, such as chiral compounds or complex mixtures, more advanced techniques may be necessary.
-
Mass-Directed Purification: This technique uses a mass spectrometer as the detector to trigger fraction collection based on the mass-to-charge ratio of the target compound.[21][22][23] This is highly specific and can simplify the purification of complex reaction mixtures where the target compound may not have a strong UV chromophore.[22]
-
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the primary mobile phase.[24][25] It is particularly advantageous for chiral separations and can be significantly faster than HPLC, with the added benefit of reduced organic solvent consumption.[26][27][28]
-
Chiral HPLC: For the separation of enantiomers, a chiral stationary phase (CSP) is required.[29][30] Polysaccharide-based CSPs are commonly used for a wide range of compounds.[31] Method development often involves screening different chiral columns and mobile phases (both normal-phase and reversed-phase).
Visualizing the Workflow
A logical approach to troubleshooting and method development is crucial for success.
Caption: A decision-making workflow for HPLC method development.
References
- 1. agilent.com [agilent.com]
- 2. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biocompare.com [biocompare.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 19. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. lcms.cz [lcms.cz]
- 24. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 25. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. chiraltech.com [chiraltech.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 30. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 31. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of pyrrolopyridine aldehydes
Welcome to the technical support center for the synthesis of pyrrolopyridine aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocyclic scaffolds. Pyrrolopyridines, also known as azaindoles, are privileged structures in medicinal chemistry, and their aldehyde derivatives are crucial intermediates for introducing diverse functionalities.[1][2][3][4]
However, the synthesis of these aldehydes is not always straightforward. The electronic nature of the bicyclic system, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, presents unique challenges in controlling regioselectivity and preventing side reactions. This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic challenges successfully.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during the synthesis and workup of pyrrolopyridine aldehydes. Each issue is broken down into potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Aldehyde
You've run your formylation reaction (e.g., Vilsmeier-Haack, Duff, or lithiation-formylation), but TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture of products with little to no desired aldehyde.
Potential Causes & Recommended Solutions
-
Cause A: Insufficiently Activated Aromatic System. The pyrrolopyridine ring, while containing an electron-rich pyrrole moiety, can be deactivated by the electron-withdrawing pyridine ring. Formylation methods that rely on electrophilic aromatic substitution, like the Vilsmeier-Haack or Duff reactions, require a sufficiently nucleophilic substrate.[5][6][7]
-
Solution: For less reactive pyrrolopyridine isomers, consider switching to a more powerful formylation method. Ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can be highly effective. This approach uses a directed metalation group (if present) or the inherent acidity of a C-H bond to generate a potent nucleophile, bypassing the need for a highly activated ring.[8][9]
-
-
Cause B: Inactive Vilsmeier Reagent. The Vilsmeier reagent, typically formed in situ from POCl₃ and DMF, can degrade if exposed to moisture.[6][10][11]
-
Solution: Ensure strict anhydrous conditions. Use freshly distilled or high-purity, sealed reagents. Flame-dry your glassware and run the reaction under an inert atmosphere (N₂ or Ar). The reagent is typically prepared at low temperatures (0 °C) before adding the substrate.[12]
-
-
Cause C: Reversible Lithiation. In lithiation-formylation protocols, the deprotonation step can be reversible, especially at higher temperatures.[8] This leads to a low concentration of the lithiated intermediate at the time of quenching.
-
Solution: Maintain cryogenic temperatures (typically -78 °C) throughout the lithiation and quenching steps.[8] Monitor the degree of lithiation over time via deuterium quench experiments to find the optimal reaction time before adding DMF.[8][9] The addition of additives like bis(2-dimethylaminoethyl)ether (BDMAE) has been shown to improve the stability of the lithiated intermediate.[8][9]
-
-
Cause D: Incorrect Workup Procedure. The iminium salt intermediate formed during the Vilsmeier-Haack reaction requires hydrolysis to release the aldehyde. Improper pH or temperature during workup can lead to decomposition or incomplete conversion.
-
Solution: After quenching the reaction (typically by pouring onto ice), the aqueous solution should be carefully neutralized or made basic (e.g., with aqueous NaOH or NaHCO₃) to facilitate the hydrolysis of the iminium salt. Gentle heating may sometimes be required, but excessive heat can promote decomposition. Monitor the hydrolysis by TLC to ensure completion.
-
Issue 2: Formation of Multiple Products (Regioisomerism)
Your crude reaction mixture shows two or more spots on TLC that correspond to isomeric aldehydes, complicating purification and reducing the yield of the desired product.
Potential Causes & Recommended Solutions
-
Cause A: Competing Reactive Sites. The pyrrolopyridine scaffold has multiple positions susceptible to electrophilic attack or deprotonation. For 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the C3 position of the pyrrole ring is the most electron-rich and typically the primary site of electrophilic substitution.[1] However, under certain conditions, formylation can occur at other positions on either the pyrrole or pyridine ring.
-
Solution (for Vilsmeier-Haack/Duff): Reaction conditions can influence regioselectivity. Lower temperatures often favor the thermodynamically more stable product. Steric hindrance can also be used to direct the reaction; bulky protecting groups on the nitrogen (N1) can disfavor attack at the adjacent C2 position, potentially increasing selectivity for C3.[13]
-
Solution (for Lithiation): Regioselectivity in lithiation is dictated by the most acidic proton or by directing groups. The C2 proton of 7-azaindole is generally more acidic than the C3 proton. Therefore, lithiation with a strong base like LDA or n-BuLi will typically lead to C2-formylation upon quenching with DMF. If C3-formylation is desired, a protecting group at C2 or a different synthetic strategy is necessary.
-
Data Presentation: Regioselectivity in Formylation of 7-Azaindole
| Method | Reagent(s) | Typical Position of Formylation | Key Considerations |
| Vilsmeier-Haack | POCl₃, DMF | C3 | Standard method for C3 functionalization. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | C3 | Generally less efficient than Vilsmeier-Haack.[5][14] |
| Lithiation-Formylation | LDA or n-BuLi, then DMF | C2 | Deprotonation occurs at the most acidic C-H bond.[1] |
Issue 3: Product Decomposition During Workup or Purification
The desired aldehyde is observed in the crude reaction mixture, but it degrades upon standing, during aqueous workup, or on silica gel chromatography.
Potential Causes & Recommended Solutions
-
Cause A: Aldehyde Instability. Aldehydes are susceptible to oxidation, especially if the pyrrolopyridine ring is highly electron-rich.[15][16] They can be oxidized to the corresponding carboxylic acid upon exposure to air.
-
Solution: Work quickly and minimize exposure to air. If possible, perform the workup and extraction under a blanket of inert gas. Store the purified aldehyde under an inert atmosphere at low temperatures. Adding a small amount of an antioxidant like BHT during storage can sometimes help.
-
-
Cause B: Acidity of Silica Gel. Standard silica gel is acidic and can catalyze the decomposition of sensitive aldehydes or promote polymerization.[17]
-
Solution: Deactivate the silica gel by treating a slurry in an appropriate solvent (e.g., ethyl acetate) with a small amount of a neutralizer like triethylamine (~1% v/v), then remove the solvent in vacuo before packing the column. Alternatively, use a different stationary phase like alumina (basic or neutral) or a reverse-phase column.
-
-
Cause C: Schiff Base Formation. If primary or secondary amine byproducts are present from the reaction (e.g., from the breakdown of DMF or HMTA), they can condense with the aldehyde product to form imines (Schiff bases).[18][19]
-
Solution: A mild acidic wash (e.g., dilute aqueous HCl or NH₄Cl) during the workup can help remove basic amine impurities by protonating them into their water-soluble salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction and where can side reactions occur?
A1: The Vilsmeier-Haack reaction involves two main stages. First, DMF reacts with an activating agent like POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6][7] Second, the electron-rich pyrrolopyridine ring attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.
Side reactions can diverge from this main pathway. For example, if the substrate has other nucleophilic groups (like a hydroxyl or amino group), they may react with the Vilsmeier reagent. Diformylation can also occur, though it is less common with pyrrolopyridines unless the reaction conditions are harsh.[10]
Visualization: Vilsmeier-Haack Reaction & Potential Side Pathway
Caption: Mechanism of Vilsmeier-Haack formylation and a potential side reaction.
Q2: My pyrrolopyridine has a hydroxyl group. How will this affect a Duff reaction?
A2: The Duff reaction uses hexamine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) and is typically used for the ortho-formylation of phenols.[5][14] If your pyrrolopyridine has a phenolic hydroxyl group, the Duff reaction will preferentially direct formylation to the position ortho to that -OH group.[5][20] This is a powerful directing effect that can override the inherent electronic preferences of the pyrrolopyridine ring system. The mechanism involves the formation of an iminium ion from HMTA, which then participates in a Mannich-type reaction, followed by oxidation and hydrolysis.[5][14] Be aware that complex intermediates, including Schiff bases, are formed.[20]
Q3: How do I choose between oxidation of a methyl group versus direct formylation to synthesize a pyrrolopyridine aldehyde?
A3: The choice depends on the availability of starting materials and the desired regiochemistry.
-
Oxidation of a Methyl Group: This is an excellent strategy if the corresponding methylpyrrolopyridine is readily available and the methyl group is at the desired position. Common oxidizing agents include selenium dioxide (SeO₂), chromium trioxide (CrO₃), or manganese dioxide (MnO₂). A key challenge is preventing over-oxidation to the carboxylic acid.[16] Careful control of stoichiometry and reaction time is crucial. This method is advantageous when direct formylation would yield the wrong regioisomer.
-
Direct Formylation: This is often more atom-economical if the unsubstituted pyrrolopyridine is your starting point. As discussed, methods like Vilsmeier-Haack or lithiation-formylation can be used. The primary challenge here is controlling regioselectivity.
Visualization: Synthetic Strategy Decision Workflow
Caption: Decision workflow for choosing a synthetic route to a pyrrolopyridine aldehyde.
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
This protocol describes a general procedure for the C3-formylation of 7-azaindole.
Materials:
-
7-Azaindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cold DMF via the dropping funnel over 15 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 7-azaindole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., 50% EtOAc in hexanes).
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Once the ice has melted, slowly add saturated NaHCO₃ solution until the pH is ~8-9 to hydrolyze the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of EtOAc in hexanes to afford the pure 7-azaindole-3-carboxaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether | MDPI [mdpi.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. jackwestin.com [jackwestin.com]
- 19. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 1H-pyrrolo[3,2-c]pyridine Isomers
Welcome to the technical support center for the characterization of 1H-pyrrolo[3,2-c]pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and differentiating these closely related heterocyclic compounds. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, making unambiguous characterization a critical step in research and development.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: My initial NMR spectra for a synthesized batch are ambiguous. How can I definitively distinguish between 1H-pyrrolo[3,2-c]pyridine and its isomers, such as 1H-pyrrolo[3,2-b]pyridine?
A1: This is a common and critical challenge. Due to the electronic similarities between the pyridine and pyrrole rings, the proton and carbon chemical shifts of the parent scaffolds can be very close, leading to overlapping signals and making definitive assignment difficult.[1]
Underlying Principle: The key to differentiation lies in exploiting the subtle differences in the electronic environment and spatial proximity of atoms within each isomer. The position of the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the adjacent protons and carbons.[1]
Troubleshooting Workflow:
-
High-Field NMR: Ensure you are using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve maximum signal dispersion.[2]
-
2D NMR Spectroscopy: Standard 1D spectra are often insufficient. You must acquire a suite of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and pyrrole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most decisive experiment. Look for long-range correlations (2-3 bonds) between protons and carbons. For example, the correlation between H-7 and C-3a is characteristic of the 1H-pyrrolo[3,2-c]pyridine scaffold.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help confirm assignments, particularly for substituted derivatives.
-
-
¹H-¹⁵N HMBC: This is a powerful, though less common, technique that can be highly informative for differentiating azaindole isomers.[3][4] It provides direct evidence of the connectivity between protons and the nitrogen atoms in the rings.
Q2: I'm observing an unexpected molecular ion in my mass spectrometry data. Could this be due to an isomeric impurity?
A2: Yes, it is highly plausible. Co-elution of isomers during chromatographic separation is a frequent issue, leading to a composite mass spectrum. The fragmentation patterns of these isomers can be very similar, further complicating the analysis.[5]
Expert Insight: The stability of the molecular ion and its subsequent fragmentation are dictated by the electronic structure of the parent molecule. While isomers have the same molecular weight, the position of the nitrogen atom can influence which fragmentation pathways are favored.[6][7]
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement of the parent ion ([M+H]⁺). This will confirm the elemental composition and rule out impurities with different molecular formulas.[8][9][10]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to induce fragmentation of the molecular ion. Carefully analyze the resulting fragment ions. While some fragments may be common to all isomers (e.g., loss of HCN), there will likely be subtle differences in the relative intensities or the presence of unique fragment ions that can serve as a diagnostic signature.[5]
-
Chromatographic Optimization: Re-evaluate your HPLC or UPLC method. Isomer separation can often be improved by adjusting the mobile phase composition, gradient, column chemistry (e.g., C18, phenyl-hexyl), or temperature.[8][11][12]
Q3: My chromatographic separation is poor, and I suspect I have a mixture of 1H-pyrrolo[3,2-c]pyridine and other azaindole isomers. What are the best starting points for method development?
A3: Achieving baseline separation of azaindole isomers is challenging but essential for accurate characterization and quantification. The subtle differences in polarity and pKa among the isomers are the key to their separation.[1]
Recommended Protocol: UPLC-MS Method Development
-
System: Waters ACQUITY UPLC I-Class or equivalent.[8]
-
Column: Start with a high-efficiency column like an ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. Consider a phenyl-based column if C18 fails to provide adequate resolution, as it can offer alternative selectivity for aromatic compounds.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Initial Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10-90% B
-
1.0-2.0 min: 90% B
-
2.0-2.1 min: 90-10% B
-
2.1-3.0 min: 10% B
-
Causality: The shallow initial gradient is crucial for allowing the stationary phase to differentiate between the subtle polarity differences of the isomers. Formic acid is used to improve peak shape and ionization efficiency in positive mode ESI-MS. If separation is still not achieved, consider using a different mobile phase modifier, such as ammonium formate, or exploring alkaline mobile phase conditions.[11][12]
Section 2: Troubleshooting Guides
Guide 1: Unambiguous Isomer Assignment using 2D NMR
Problem: You have synthesized a compound expected to be a 1H-pyrrolo[3,2-c]pyridine derivative, but the 1D ¹H NMR is complex and does not allow for a clear structural assignment.
Objective: To use a combination of 2D NMR experiments to definitively establish the connectivity and confirm the isomeric identity of the pyrrolopyridine core.
Workflow Diagram:
Caption: Workflow for 2D NMR-based isomer characterization.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of your purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[13]
-
Data Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC (optimize for a long-range coupling constant of ~8 Hz)
-
-
Data Analysis - The Decisive Step:
-
Use the HSQC spectrum to assign the chemical shifts of carbons directly attached to protons.
-
Focus on the HMBC spectrum to find key correlations that differentiate the isomers. The table below highlights some expected key correlations for the parent 1H-pyrrolo[3,2-c]pyridine.
-
Table 1: Key HMBC Correlations for 1H-pyrrolo[3,2-c]pyridine
| Proton | Key Correlated Carbons (2-3 bonds away) | Significance for Isomer Identification |
| H-2 | C-3, C-3a, C-7a | Confirms the pyrrole ring structure. |
| H-4 | C-3a, C-6, C-7a | Differentiates from 1H-pyrrolo[2,3-c]pyridine. |
| H-6 | C-4, C-7a | Distinguishes from 1H-pyrrolo[3,2-b]pyridine. |
| H-7 | C-3a, C-5 (if present) | A key correlation for confirming the [3,2-c] fusion. |
Trustworthiness: This multi-dimensional approach provides a self-validating system. The correlations observed in the COSY, HSQC, and HMBC spectra must be consistent with only one possible isomeric structure. Any inconsistencies would indicate the presence of a different isomer or a mixture.
Guide 2: Differentiating Isomers by Mass Spectrometry Fragmentation
Problem: You have confirmed the presence of an isomer by HRMS, but you need to differentiate it from other potential structures without access to an NMR spectrometer.
Objective: To utilize tandem mass spectrometry (MS/MS) to generate a characteristic fragmentation pattern that can serve as a fingerprint for the 1H-pyrrolo[3,2-c]pyridine core.
Experimental Workflow:
Caption: MS/MS workflow for isomer differentiation.
Methodology:
-
Instrumentation: Use a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (TQ) instrument.[8]
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
MS1 Scan: Acquire a full scan MS spectrum to identify the [M+H]⁺ ion of your compound.
-
MS/MS Scan (Product Ion Scan):
-
Set the instrument to isolate the [M+H]⁺ ion.
-
Apply collision-induced dissociation (CID) energy to fragment the isolated ion. It is advisable to perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions.
-
-
Data Interpretation:
-
The initial loss of small, stable neutral molecules like HCN is common for nitrogen heterocycles.
-
The key is to look for differences in the m/z values and relative abundances of the major fragment ions between your sample and any available data for other isomers. The position of the pyridine nitrogen influences the stability of the resulting fragment ions, leading to distinct patterns.[5][14]
Table 2: Hypothetical Fragmentation Data for a Representative 1H-pyrrolo[3,2-c]pyridine Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Potential Neutral Loss | Interpretation |
| 375.17 | 347.17 | CO | Loss of a carbonyl group from a substituent. |
| 375.17 | 279.14 | C₅H₁₀N | Fragmentation of a piperidine or similar substituent. |
| 375.17 | 118.05 | C₁₇H₁₇N₂O₃ | Cleavage yielding the core pyrrolopyridine fragment. |
Note: This table is illustrative. Actual fragmentation will be highly dependent on the specific substituents on the core scaffold.
Self-Validation: To increase confidence in your assignment, if possible, synthesize a small amount of a known isomer (e.g., a 1H-pyrrolo[3,2-b]pyridine derivative with the same substituents) and analyze it under the identical MS/MS conditions. A direct comparison of the fragmentation spectra is the most reliable method for differentiation.
Section 3: Conclusion
The unambiguous characterization of 1H-pyrrolo[3,2-c]pyridine isomers requires a meticulous and multi-faceted analytical approach. Relying on a single technique is often insufficient and can lead to erroneous structural assignments. By synergistically employing high-field 2D NMR and high-resolution tandem mass spectrometry, researchers can overcome the inherent challenges posed by these closely related structures. This guide provides the foundational knowledge and troubleshooting frameworks to confidently navigate these complexities, ensuring the integrity and accuracy of your research in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1 H-15 N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. article.sapub.org [article.sapub.org]
Technical Support Center: Strategies for Overcoming Poor Solubility of 1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the Technical Support Center for 1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in numerous developmental drugs, particularly in oncology.[1][2][3] However, their often planar and rigid structure can lead to strong crystal lattice energy and poor aqueous solubility, posing significant hurdles for in vitro assays and in vivo studies.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common solubility issues. Our approach is grounded in established physicochemical principles and formulation science to provide you with actionable solutions.
Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section is designed to provide quick answers to the most pressing solubility challenges you might be facing at the bench.
Q1: My 1H-pyrrolo[3,2-c]pyridine derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix this?
A1: This phenomenon is commonly referred to as "DMSO shock" or precipitation upon dilution. [4] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4] However, when a concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses. This causes a dramatic shift in the solvent environment around your compound to a predominantly aqueous one. If your compound's intrinsic aqueous solubility is low, it will crash out of the solution.[4]
Here are several strategies to prevent this, from simplest to more complex:
-
Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that your experimental system (e.g., cells, enzymes) can tolerate without adverse effects (typically ≤1%, but ideally <0.5%).[4] This might necessitate preparing a more concentrated stock solution in DMSO if the compound's solubility permits.
-
Optimize the Dilution Protocol: The way you add the stock solution matters. Instead of adding the DMSO stock directly to the final buffer volume, try adding the stock to a vortexing solution of the buffer. This rapid dispersion can prevent localized high concentrations of the compound that initiate precipitation.[4]
-
Employ a Stepwise Dilution: A serial dilution approach can be effective.[4] For example, first dilute the DMSO stock into a small volume of buffer, and then add this intermediate dilution to the final volume.
-
Consider Co-solvents: If lowering the DMSO concentration isn't sufficient, the use of a co-solvent in your final buffer system can be a powerful tool.[4]
Q2: I'm still seeing precipitation even with optimized dilution. What are co-solvents and how do I use them?
A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds. [5][6] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.[5][7]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
N,N-Dimethylacetamide (DMA)
-
Dimethyl sulfoxide (DMSO) (used as a co-solvent at low percentages in the final solution)
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% of PEG 400).
-
Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform a serial dilution of your compound stock into the various co-solvent buffers.
-
Visual and Instrumental Analysis: Visually inspect for precipitation. For a more quantitative assessment, you can measure the turbidity using a plate reader (at a wavelength where the compound doesn't absorb, e.g., 600 nm) or analyze the concentration of the soluble compound by HPLC after centrifugation.
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages |
| Ethanol | 1-10% | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-20% | Low toxicity, commonly used in pharmaceutical formulations.[5] | Can increase the viscosity of the solution. |
| PEG 400 | 1-20% | Low toxicity, good solubilizing power for many drugs.[7][8] | Can also increase viscosity. |
| Glycerin | 1-20% | Very low toxicity.[5] | High viscosity. |
Q3: My compound has basic nitrogens in the pyrrolopyridine ring. Can I use pH modification to improve its solubility?
A3: Absolutely. For weakly basic compounds like many 1H-pyrrolo[3,2-c]pyridine derivatives, pH modification is a highly effective strategy. [9][10][11] The nitrogen atoms in the heterocyclic ring system can be protonated in an acidic environment, forming a more soluble salt.[9][11]
Key Considerations:
-
Determine the pKa: Knowing the pKa of your compound is crucial. The Henderson-Hasselbalch equation predicts that at a pH equal to the pKa, the compound will be 50% ionized. To achieve >99% ionization (and thus, significantly enhanced solubility), the pH of the solution should be at least 2 units below the pKa of the basic group.
-
Assay Compatibility: Ensure that the pH required for solubilization is compatible with the optimal pH for your biological assay.[4] For example, many enzymatic assays have a narrow optimal pH range. Cell-based assays are also sensitive to pH changes.
-
Buffering Capacity: Your assay buffer must have sufficient capacity to maintain the desired pH after the addition of your compound stock, which might be in a different solvent or at a different pH.
Experimental Workflow for pH-Dependent Solubility
Caption: Workflow for determining pH-dependent solubility.
Part 2: Frequently Asked Questions (FAQs) - Deeper Scientific Insights
This section provides more detailed explanations of the scientific principles behind various solubilization techniques.
Q4: What is the role of crystal structure in the poor solubility of these compounds?
A4: The solubility of a compound is governed by the equilibrium between the solid state and the dissolved state. A significant portion of the energy required to dissolve a compound is used to overcome the intermolecular forces holding the molecules together in the crystal lattice.[12][13] 1H-pyrrolo[3,2-c]pyridine derivatives are often planar, aromatic systems that can engage in strong π-π stacking interactions in the solid state. Additionally, the presence of hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen) can lead to a highly stable, hydrogen-bonded crystal packing.[12] This high lattice energy makes it difficult for solvent molecules to break apart the crystal, resulting in low solubility.
Q5: Beyond co-solvents, what other formulation strategies can I consider for in vitro studies?
A5: Several other advanced formulation strategies can be employed, especially if simple co-solvents are not sufficient or are incompatible with your assay system.
-
Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, leading to a significant increase in their apparent solubility.[15]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers, sodium dodecyl sulfate (SDS).
-
Caution: Surfactants can interfere with biological assays, for example, by denaturing proteins or disrupting cell membranes. Careful validation is required.
-
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[16][17][18][19][20]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Mechanism: The drug molecule is held within the cyclodextrin cavity by non-covalent interactions. This complex is then readily dissolved in water.
-
Caption: Mechanisms of solubilization by surfactants and cyclodextrins.
Q6: For future in vivo studies, what are the most promising strategies to improve the bioavailability of these compounds?
A6: For in vivo applications, where both solubility and permeability are critical, more advanced formulation techniques are often necessary. Many of these are extensions of the principles used for in vitro solubilization.
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.[21][22][23][24] The amorphous form has a higher free energy than the crystalline form, leading to a significant increase in aqueous solubility and dissolution rate.[21][25]
-
Preparation Methods: Spray drying, hot-melt extrusion.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC).
-
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective.[26] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the gastrointestinal fluid).[26] This pre-dissolved state of the drug can bypass the dissolution step, which is often the rate-limiting step for absorption.
-
Particle Size Reduction (Nanosizing): Reducing the particle size of the drug to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[14][27]
Summary of Advanced Formulation Strategies
| Strategy | Mechanism of Action | Key Advantages | Common Excipients |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy by converting the drug to a high-energy amorphous state.[21][25] | Significant increase in solubility and dissolution rate.[21][22][28] | PVP, HPMC, Soluplus® |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, bypassing the dissolution step in vivo.[26] | Enhances both solubility and permeability for lipophilic drugs. | Oils (e.g., triglycerides), surfactants (e.g., Cremophor®), co-solvents (e.g., Transcutol®) |
| Nanosizing | Increases surface area, leading to a faster dissolution rate.[14][27] | Applicable to a wide range of compounds. | Stabilizing surfactants or polymers. |
| Complexation with Cyclodextrins | Forms a water-soluble inclusion complex with the drug.[16][18] | High solubilization capacity, low toxicity for modified cyclodextrins.[16][18] | HP-β-CD, SBE-β-CD |
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. bepls.com [bepls.com]
- 8. scispace.com [scispace.com]
- 9. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 24. Solid Dispersions: Enhancing Bioavailability of Poorly Soluble Drugs [wisdomlib.org]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 27. longdom.org [longdom.org]
- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1H-Pyrrolo[3,2-c]pyridine Analogs
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecules.
The 1H-pyrrolo[3,2-c]pyridine core is a significant pharmacophore found in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3][4][5][6] Its synthesis, however, can be challenging, often requiring careful selection of catalysts and reaction conditions to achieve high yields and purity. This guide will focus primarily on palladium-catalyzed cross-coupling reactions, which are among the most versatile and widely used methods for constructing this bicyclic system.[1][7]
I. Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed methods for synthesizing the 1H-pyrrolo[3,2-c]pyridine core?
The two predominant strategies are:
-
Domino Sonogashira Coupling/Cyclization: This elegant approach involves the palladium-catalyzed coupling of a substituted 4-amino-2-bromo-5-iodopyridine with a terminal alkyne.[1] The initial Sonogashira coupling is followed by an intramolecular cyclization to form the pyrrole ring in a single pot.
-
Suzuki Cross-Coupling: This method is typically used for the functionalization of a pre-formed 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[7] It allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 6-position.
Q2: I'm getting a low yield in my Sonogashira coupling/cyclization reaction. What are the likely causes?
Low yields in this domino reaction can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS. If the starting materials are not fully consumed, you may need to increase the reaction time or temperature.
-
Side Reactions: The formation of byproducts, such as homocoupling of the alkyne (Glaser coupling), can reduce the yield of the desired product. The choice of copper co-catalyst (e.g., CuI) and base is critical to minimize these side reactions.[9]
Q3: My Suzuki cross-coupling reaction is sluggish. How can I improve it?
For a sluggish Suzuki reaction, consider the following:
-
Ligand Choice: The ligand plays a crucial role in the efficiency of the Suzuki coupling. For electron-rich anilines, ligands like Xantphos can be effective.[10] For other coupling partners, screening a variety of phosphine ligands (e.g., SPhos, XPhos) may be necessary to find the optimal one.[10]
-
Base Selection: The choice of base is critical. Inorganic bases like Cs2CO3 or K2CO3 are commonly used.[10] The strength and solubility of the base can significantly impact the reaction rate.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Using fresh, high-quality boronic acid is essential for a successful reaction.
Q4: Are there alternatives to palladium catalysts for these types of transformations?
While palladium is the most common, other transition metals can be used. For instance, iron-catalyzed Sonogashira coupling followed by cyclization has been reported for the synthesis of related azaindoles, often under microwave irradiation.[11] Rhodium(III) catalysis has also been explored for C-H activation routes to azaindoles.[9]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1H-pyrrolo[3,2-c]pyridine analogs.
Problem 1: Poor Yield of the Pyrrolopyridine Core
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivity | Use a fresh, high-purity palladium source and ligand. Consider using a pre-catalyst for more reliable activation.[12] Ensure rigorous exclusion of air and moisture through proper degassing and use of anhydrous solvents.[8] | Palladium(0) is the active catalytic species and is susceptible to oxidation. Pre-catalysts are often more stable and generate the active Pd(0) species in situ.[12] |
| Suboptimal Ligand | Screen a panel of phosphine ligands (e.g., PPh3, Xantphos, SPhos).[10] | The ligand influences the stability, solubility, and reactivity of the palladium complex, directly impacting the rates of oxidative addition and reductive elimination.[13] |
| Incorrect Base | Optimize the base (e.g., K2CO3, Cs2CO3, K3PO4).[10] The choice of base can affect the transmetalation step and the overall catalytic cycle. | The base is crucial for the regeneration of the active catalyst and for facilitating the transmetalation step in cross-coupling reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | Many cross-coupling reactions have a significant activation energy barrier. Higher temperatures can increase the reaction rate. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Homocoupling of Starting Materials | Lower the reaction temperature. Adjust the stoichiometry of the reagents. | Homocoupling is often a competing reaction, especially at higher temperatures or with highly reactive starting materials. |
| Formation of Regioisomers | In reactions like the Fischer indole synthesis, careful control of the acid catalyst and temperature is crucial to favor the desired isomer.[8] | The cyclization step can proceed through different pathways, leading to the formation of regioisomers. Reaction conditions can influence the selectivity. |
| Product Degradation | Reduce the reaction time. Use a milder base or lower the reaction temperature. | The 1H-pyrrolo[3,2-c]pyridine core can be sensitive to harsh reaction conditions, leading to decomposition. |
III. Experimental Protocols
Protocol 1: Synthesis of a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate via Domino Sonogashira Coupling/Cyclization
This protocol is adapted from a general strategy for synthesizing 1H-pyrrolo[3,2-c]pyridines.[1]
Materials:
-
4-amino-2-bromo-5-iodopyridine
-
Appropriate terminal alkyne
-
Pd(PPh3)4 (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (Base)
-
Anhydrous DMF (Solvent)
Procedure:
-
To a solution of 4-amino-2-bromo-5-iodopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DMF, add triethylamine (3.0 eq).
-
Degas the mixture with argon for 15-20 minutes.
-
Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.
Protocol 2: Suzuki Cross-Coupling for C-6 Functionalization
This protocol is based on a general method for the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridines.[7]
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Arylboronic acid
-
Pd(OAc)2 (Palladium catalyst)
-
Xantphos (Ligand)
-
K2CO3 (Base)
-
Anhydrous dioxane (Solvent)
Procedure:
-
In a reaction vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), and K2CO3 (2.0 eq).
-
Add anhydrous dioxane to the vessel.
-
Degas the mixture with argon for 15-20 minutes.
-
Add Pd(OAc)2 (0.1 eq) and Xantphos (0.2 eq) under an argon atmosphere.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
IV. Visual Guides
Catalyst Selection Workflow
Caption: Catalyst selection workflow for 1H-pyrrolo[3,2-c]pyridine synthesis.
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.[13]
V. References
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Scaling up the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
<_ > < _>## Technical Support Center: Scaling Up the Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important heterocyclic aldehyde. As a key building block in medicinal chemistry and organic synthesis, a reliable and scalable protocol for its preparation is crucial.[1]
This resource is structured to offer not just procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust synthetic process.
I. Overview of the Synthetic Approach
The most common and scalable method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent 1H-pyrrolo[3,2-c]pyridine (also known as 6-azaindole).[2] This electrophilic aromatic substitution reaction is well-suited for electron-rich heterocycles like the pyrrolo[3,2-c]pyridine system.[3][4][5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[3][4]
Reaction Scheme:
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Formation
Question: My reaction is not proceeding, or I am observing very low conversion to the desired aldehyde. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to poor reaction outcomes. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials and Reagents:
-
1H-pyrrolo[3,2-c]pyridine: Ensure the starting material is of high purity. Impurities can interfere with the reaction.
-
DMF: The quality of DMF is critical. It must be anhydrous. Old or improperly stored DMF can contain dimethylamine and formic acid, which can consume the Vilsmeier reagent and lead to side reactions.[6] It is advisable to use a freshly opened bottle of anhydrous DMF or to dry it over molecular sieves prior to use.
-
POCl₃: Similarly, phosphorus oxychloride should be of high purity and handled under anhydrous conditions to prevent decomposition.
-
-
Formation and Stability of the Vilsmeier Reagent:
-
The Vilsmeier reagent is formed by the reaction of POCl₃ with DMF.[4] This reaction is exothermic and should be performed at low temperatures (typically 0 °C) to control the reaction rate and prevent reagent decomposition.[3]
-
Precipitation during reagent formation: If a precipitate forms while adding POCl₃ to DMF and the stir bar gets stuck, it could indicate that the concentration is too high or the temperature is not adequately controlled.[7] Using a larger volume of DMF or a more efficient cooling bath can help maintain a homogenous solution.
-
-
Reaction Temperature:
-
While the initial formation of the Vilsmeier reagent is conducted at 0 °C, the subsequent formylation of the 1H-pyrrolo[3,2-c]pyridine may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. A gradual increase in temperature (e.g., to room temperature or slightly above) may be necessary.
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My crude reaction mixture shows multiple spots on TLC, and the desired product is not the major component. What are the potential side reactions, and how can they be minimized?
Answer:
The formation of byproducts is a common challenge in heterocyclic chemistry.[8] Understanding the potential side reactions is key to mitigating them.
-
Regioisomeric Formylation: While formylation is expected to occur at the C2 position of the pyrrole ring due to the directing effect of the nitrogen atom, formylation at other positions on the pyridine or pyrrole ring can occur, leading to isomeric impurities.[5][9] Careful control of reaction conditions, particularly temperature, can enhance regioselectivity.
-
Decomposition of the Starting Material or Product: The acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation of sensitive heterocyclic systems. Minimizing reaction time and maintaining the lowest effective temperature can help prevent decomposition.
-
Reaction with Impurities: As mentioned earlier, impurities in the starting materials or solvents can lead to a host of side products.
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate a pure sample of this compound. What are the best practices for work-up and purification?
Answer:
Proper work-up and purification are critical for obtaining the final product in high purity.
-
Work-up Procedure:
-
The reaction is typically quenched by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.[3]
-
It is crucial to control the pH during the quench to avoid decomposition of the product.
-
-
Purification:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product.[3] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective.
-
Troubleshooting Chromatography: If you experience low yield after column chromatography, consider the following:
-
Solvent System Optimization: For azaindole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine can improve peak shape and separation.[10]
-
Compound Degradation on Silica: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel. Using neutral or basic alumina, or deactivating the silica gel with triethylamine before use, can prevent degradation.[10]
-
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction? A1: The yield of the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine can vary depending on the scale and reaction conditions. However, with optimized conditions, yields in the range of 60-80% can be expected.
Q2: Can I use other formylating agents? A2: While the Vilsmeier-Haack reaction is the most common method, other formylating agents can be used. However, they may require different reaction conditions and may not be as scalable or cost-effective.
Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Q4: Are there any specific safety precautions I should take? A4: Yes, phosphorus oxychloride is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of this compound
-
To a stirred solution of anhydrous N,N-dimethylformamide (10 equivalents) under an inert atmosphere at 0 °C, add phosphorus oxychloride (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1H-pyrrolo[3,2-c]pyridine (1 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the progress of the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and aqueous sodium bicarbonate solution.
-
Stir the mixture until the intermediate is fully hydrolyzed to the aldehyde.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Product | Impure reagents | Use high-purity, anhydrous starting materials and solvents. |
| Improper Vilsmeier reagent formation | Control temperature during formation; use appropriate stoichiometry. | |
| Insufficient reaction temperature | Monitor reaction and gradually increase temperature if necessary. | |
| Multiple Products | Lack of regioselectivity | Optimize reaction temperature and time. |
| Decomposition | Minimize reaction time and use the lowest effective temperature. | |
| Purification Issues | Poor separation in chromatography | Optimize the eluent system; consider using alumina or deactivated silica. |
| Product degradation on silica | Use neutral or basic stationary phase; add triethylamine to the eluent. |
V. Visualizations
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Diagram 2: Troubleshooting Logic Flow
Caption: Logic flow for troubleshooting common synthesis issues.
VI. References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302069. --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
AChemBlock. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde 95%. AChemBlock. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Chem-Impex. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. Retrieved from --INVALID-LINK--
-
Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction? ResearchGate. Retrieved from --INVALID-LINK--
-
PubMed. (2018). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-c]pyridine AldrichCPR. Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
PubMed Central. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of 1H-pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents
The journey of a novel anticancer compound from a promising in vitro hit to a potential clinical candidate is paved with rigorous validation. While in vitro assays provide crucial initial data on a compound's potency and mechanism, they lack the systemic complexity of a living organism.[1] Therefore, in vivo testing is an indispensable step to evaluate a drug's efficacy, pharmacokinetics, and toxicity profile in a more physiologically relevant context.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anticancer activity of the promising 1H-pyrrolo[3,2-c]pyridine class of compounds in vivo.
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a structure of significant interest in medicinal chemistry due to its potent anticancer potential.[3] Recent studies have successfully designed derivatives of this scaffold as potent colchicine-binding site inhibitors.[4][5] These compounds function by inhibiting tubulin polymerization, a critical process for cell division, thereby disrupting microtubule dynamics, inducing G2/M phase cell cycle arrest, and ultimately leading to apoptosis in cancer cells.[3][6] This guide will use this mechanism as a central example to illustrate the principles of in vivo validation, comparing a hypothetical 1H-pyrrolo[3,2-c]pyridine derivative, "PRP-10t," to established and alternative therapies.
The Strategic Choice of an In Vivo Model
The selection of an appropriate animal model is the cornerstone of any preclinical in vivo study. The choice dictates the questions that can be answered and the clinical relevance of the findings. The three most common models for cancer drug validation are cell line-derived xenografts, syngeneic models, and patient-derived xenografts (PDX).
-
Cell Line-Derived Xenograft (CDX) Model: This is the most widely used model for initial efficacy testing.[1] It involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., Nude, SCID, or NOD/SCID strains).[7][8] Its primary advantages are high reproducibility, rapid tumor growth, and relative cost-effectiveness. The major limitation is the lack of a functional immune system, which prevents the evaluation of immunomodulatory effects of the test compound.
-
Syngeneic Model: This model utilizes immunocompetent mice and injects them with cancer cell lines derived from the same genetic background (e.g., B16 melanoma cells in C57BL/6 mice).[7] Its key strength is the presence of a complete host immune system, making it ideal for studying immuno-oncology agents and the interplay between a drug and the tumor microenvironment.
-
Patient-Derived Xenograft (PDX) Model: PDX models are created by implanting fresh tumor tissue from a human patient directly into immunodeficient mice. These models are considered more clinically relevant as they better retain the heterogeneity and architecture of the original human tumor. However, they are more expensive, time-consuming to establish, and exhibit greater variability.
For validating a 1H-pyrrolo[3,2-c]pyridine derivative like PRP-10t, whose primary mechanism is direct cytotoxicity via tubulin inhibition, the Cell Line-Derived Xenograft (CDX) model is the logical and most efficient starting point.
The In Vivo Validation Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for assessing the anticancer activity of a novel compound using a subcutaneous CDX model. This protocol is designed to be a self-validating system, integrating efficacy and toxicity assessments at each stage.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol is synthesized from established methodologies for establishing xenograft tumor models.[8][9][10]
A. Cell and Animal Preparation
-
Cell Culture: Grow the selected human cancer cells (e.g., HeLa, a cell line against which 1H-pyrrolo[3,2-c]pyridine derivatives have shown high in vitro potency) in a complete medium.[4] Ensure cells are in the logarithmic growth phase (70-80% confluency) and free from contamination.[9]
-
Cell Harvesting: Wash cells with PBS, detach them using trypsin-EDTA, and then neutralize with a complete medium. Centrifuge the cell suspension at ~1500 rpm for 3-5 minutes.[8]
-
Cell Counting and Resuspension: Wash the cell pellet twice with sterile PBS. Perform a cell count using a hemocytometer and assess viability with trypan blue staining; viability should be >95%.[9] Resuspend the cells in a sterile, serum-free medium or PBS to a final concentration of 3.0 x 10⁷ cells/mL. For cell lines with lower tumorigenicity, resuspending in a 1:1 mixture with Matrigel can improve engraftment.[10] Keep the cell suspension on ice.
-
Animal Acclimatization: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude). Allow them to acclimatize for at least 3-5 days after arrival.[9] All procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
B. Tumor Inoculation and Monitoring
-
Injection: Anesthetize the mice if required by the institutional protocol. Disinfect the injection site (typically the right flank) with an ethanol solution.[10] Using a 1-cc syringe with a 27-gauge needle, inject 100 µL of the cell suspension (containing 3.0 x 10⁶ cells) subcutaneously.[9]
-
Tumor Measurement: Once tumors become palpable (typically 7-10 days post-injection), begin measuring their dimensions 2-3 times per week using digital calipers.[7]
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[7][9]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of the study.
C. Treatment and Endpoint Analysis
-
Dosing: Administer the investigational compound (PRP-10t), a vehicle control, and a positive control (e.g., a standard-of-care drug for the chosen cancer type) according to the predetermined schedule (e.g., daily intraperitoneal injection for 21 days).
-
Toxicity Monitoring: Record the body weight of each mouse at every tumor measurement.[11] Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or fur texture.
-
Endpoint: The study can be terminated based on several criteria: when tumors in the control group reach a predetermined maximum size (~1500-2000 mm³), after a fixed treatment duration, or if animals show signs of excessive weight loss (>20%) or distress.[7]
Comparative Efficacy and Toxicity Analysis
The ultimate goal is to determine if the novel compound offers an advantage over existing therapies. This requires objective comparison using quantitative data.
Mechanism of Action: Tubulin Inhibition
1H-pyrrolo[3,2-c]pyridine derivatives, acting as colchicine-binding site inhibitors, disrupt the dynamic equilibrium of microtubule polymerization and depolymerization.[4] This interference is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][5]
Hypothetical In Vivo Performance Data
The following tables present hypothetical but realistic data from a 21-day subcutaneous HeLa xenograft study comparing our lead compound, PRP-10t , with a vehicle control and a standard-of-care tubulin inhibitor, Paclitaxel .
Table 1: Comparative Anticancer Efficacy
| Group (n=10) | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%)* | p-value (vs. Vehicle) |
| Vehicle Control | 10 mL/kg, daily IP | 1650 ± 210 | - | - |
| PRP-10t | 20 mg/kg, daily IP | 412 ± 95 | 75% | <0.001 |
| Paclitaxel | 10 mg/kg, Q3D IP | 627 ± 130 | 62% | <0.01 |
*TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100
Table 2: Comparative Toxicity Profile
| Group (n=10) | Max Mean Body Weight Loss (%) | Treatment-Related Deaths | Key Histopathological Findings |
| Vehicle Control | -0.5% | 0/10 | No significant abnormalities |
| PRP-10t | -4.2% | 0/10 | No significant abnormalities |
| Paclitaxel | -12.5% | 1/10 | Mild bone marrow hypocellularity |
Interpretation of Results:
In this hypothetical study, PRP-10t demonstrates superior antitumor efficacy compared to Paclitaxel, with a higher TGI (75% vs. 62%). Critically, PRP-10t also exhibits a more favorable safety profile, indicated by significantly less body weight loss and no treatment-related mortalities or organ toxicity.[11][12] Such a result would strongly support the continued development of this 1H-pyrrolo[3,2-c]pyridine derivative as a potent and potentially safer alternative to existing microtubule-targeting agents.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the in vivo validation of 1H-pyrrolo[3,2-c]pyridine derivatives. By following a meticulous, step-wise protocol from model selection to comparative data analysis, researchers can generate the robust and reliable data necessary to advance a compound through the preclinical pipeline. The successful in vivo evaluation, demonstrating both superior efficacy and an acceptable safety profile, is the critical inflection point that transforms a promising chemical entity into a legitimate therapeutic candidate.[1][2]
Future studies could involve testing lead compounds in orthotopic or metastatic models to assess efficacy in a more relevant tumor microenvironment or evaluating combination therapies to explore synergistic effects with other anticancer agents.
References
- 1. ijpbs.com [ijpbs.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Emergent Potential of 1H-pyrrolo[3,2-c]pyridine Derivatives versus the Established Efficacy of Sorafenib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been a benchmark. However, the quest for novel agents with improved efficacy and distinct mechanisms of action is perpetual. This guide provides a detailed comparison between the established therapeutic Sorafenib and a promising class of emerging compounds: 1H-pyrrolo[3,2-c]pyridine derivatives. We will delve into their mechanisms of action, present comparative experimental data, and provide standardized protocols for key evaluative assays.
Introduction: Two Distinct Approaches to Cancer Therapy
Sorafenib , marketed as Nexavar, is an oral multi-kinase inhibitor that has secured FDA approval for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), and radioactive iodine-resistant advanced thyroid carcinoma.[1][2][3][4][5] Its therapeutic effect is rooted in a dual mechanism: the inhibition of tumor cell proliferation and the suppression of tumor angiogenesis.[6][7]
1H-pyrrolo[3,2-c]pyridine derivatives represent a versatile scaffold that has given rise to compounds with diverse and potent anticancer activities.[8][9][10] Unlike Sorafenib's broad-spectrum kinase inhibition, different series of these derivatives have demonstrated distinct and sometimes more targeted mechanisms of action, including the disruption of microtubule dynamics and the inhibition of specific kinases like FMS.[8][10] This guide will explore the nuances of these mechanisms and their implications for therapeutic efficacy.
Unraveling the Mechanisms of Action
A fundamental understanding of the molecular targets and pathways affected by these compounds is crucial for their effective development and application.
Sorafenib: A Dual-Pronged Attack on Tumor Growth and Angiogenesis
Sorafenib's efficacy stems from its ability to simultaneously target key signaling pathways within both the tumor cell and the tumor's vasculature.[6][11]
-
Inhibition of Tumor Cell Proliferation (RAF/MEK/ERK Pathway): Sorafenib potently inhibits RAF kinases (C-RAF, B-RAF, and mutant B-RAF), which are critical components of the RAS/RAF/MEK/ERK signaling cascade.[6] By blocking this pathway, Sorafenib prevents downstream signaling that drives cell proliferation and survival.[6]
-
Inhibition of Tumor Angiogenesis (VEGFR/PDGFR Pathway): The drug also targets receptor tyrosine kinases such as VEGFR-1, -2, -3, and PDGFR-β, which are pivotal for the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[6][7]
The following diagram illustrates the key signaling pathways targeted by Sorafenib.
Caption: Sorafenib inhibits both the RAF/MEK/ERK pathway and key angiogenesis receptors.
1H-pyrrolo[3,2-c]pyridine Derivatives: Diverse and Targeted Mechanisms
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the development of anticancer agents with varied mechanisms of action.
-
Tubulin Polymerization Inhibition: One prominent series of these derivatives functions as colchicine-binding site inhibitors.[8][12] By binding to tubulin, they disrupt the dynamic process of microtubule polymerization, which is essential for cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[12][13]
-
FMS Kinase Inhibition: Another class of 1H-pyrrolo[3,2-c]pyridine derivatives has been identified as potent inhibitors of FMS kinase.[10] FMS kinase is involved in the survival and differentiation of macrophages, which can play a pro-tumoral role in the tumor microenvironment. Inhibition of FMS can therefore have both anti-inflammatory and anticancer effects.[10]
-
Potent Antiproliferative Activity Against Melanoma: Notably, certain diarylurea and diarylamide derivatives featuring the 1H-pyrrolo[3,2-c]pyridine core have demonstrated superior potency against melanoma cell lines when compared to Sorafenib.[9][14] While the exact mechanism for this superiority is still under investigation, it suggests a potentially more effective targeting of key survival pathways in melanoma.
The following diagram illustrates the tubulin polymerization inhibition mechanism.
Caption: Certain 1H-pyrrolo[3,2-c]pyridine derivatives inhibit microtubule formation.
Comparative Efficacy: A Data-Driven Analysis
Direct comparisons of in vitro and in vivo efficacy are essential for evaluating the potential advantages of novel compounds over established therapies.
In Vitro Antiproliferative Activity
Several studies have highlighted the potent antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives across various cancer cell lines, with some demonstrating superior activity to Sorafenib.
| Compound Class | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | HeLa (Cervical) | 0.12 | - | - | [8][12] |
| SGC-7901 (Gastric) | 0.15 | - | - | [13] | |
| MCF-7 (Breast) | 0.21 | - | - | [8][13] | |
| Diarylurea/diarylamide 1H-pyrrolo[3,2-c]pyridines | A375P (Melanoma) | Nanomolar range for several compounds | Sorafenib | Micromolar range | [14] |
| FMS Kinase Inhibitor 1H-pyrrolo[3,2-c]pyridine (1r) | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 | - | - | [10] |
| Sorafenib | Various Cancer Cell Lines | 1.0 - 10.0 (median 4.3) | - | - | [15] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy
While extensive in vivo comparative data is still emerging for many 1H-pyrrolo[3,2-c]pyridine derivatives, initial studies are promising. For instance, a novel 1H-pyrrolo[2,3-b]pyridine derivative (a structural isomer) demonstrated significant tumor growth inhibition in colorectal cancer xenograft models.[16] Further in vivo studies directly comparing these derivatives with Sorafenib in relevant tumor models are warranted to fully assess their therapeutic potential.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are paramount.
In Vitro Kinase Inhibition Assay (for Sorafenib and kinase-inhibiting derivatives)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against specific kinases.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Sorafenib, 1H-pyrrolo[3,2-c]pyridine derivative)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 value of a test compound based on cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Tubulin Polymerization Assay
This protocol is specific for evaluating compounds that target microtubule dynamics.
Objective: To assess the effect of a test compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative)
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and the test compound in polymerization buffer.
-
Incubate the mixture at 37°C to induce tubulin polymerization.
-
Monitor the change in absorbance over time at 340 nm. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound-treated samples with the positive and negative controls to determine the inhibitory effect.
Conclusion and Future Directions
Sorafenib remains a cornerstone in the treatment of several cancers, primarily through its multi-targeted inhibition of key signaling pathways. However, the diverse and potent mechanisms of action exhibited by 1H-pyrrolo[3,2-c]pyridine derivatives present a compelling case for their continued investigation. The superior in vitro potency of certain derivatives against specific cancer cell lines, such as melanoma, underscores their potential to address unmet clinical needs.
Future research should focus on:
-
Elucidating the precise molecular targets of the most potent 1H-pyrrolo[3,2-c]pyridine derivatives.
-
Conducting comprehensive in vivo studies to compare the efficacy and safety profiles of these derivatives with Sorafenib in relevant animal models.
-
Exploring potential synergistic combinations of 1H-pyrrolo[3,2-c]pyridine derivatives with other anticancer agents.
The continued exploration of this promising chemical scaffold holds the potential to deliver a new generation of targeted therapies with improved efficacy and selectivity.
References
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. Nexavar (sorafenib) FDA Approval History - Drugs.com [drugs.com]
- 3. FDA approves sorafenib for thyroid carcinoma | American Thyroid Association [thyroid.org]
- 4. superiorhealthplan.com [superiorhealthplan.com]
- 5. FDA approves sorafenib for patients with inoperable liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) of 1H-pyrrolo[3,2-c]pyridine-based inhibitors
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[3,2-c]Pyridine-Based Inhibitors
Introduction: The Versatility of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural rigidity and versatile biological activities.[1] Its unique arrangement of nitrogen atoms and aromatic character allows it to serve as a potent pharmacophore for a diverse range of biological targets. While historically investigated for various therapeutic areas, this scaffold has recently gained significant attention as a foundation for developing potent inhibitors of two critical, yet distinct, cancer targets: tubulin and protein kinases.[2][3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1H-pyrrolo[3,2-c]pyridine derivatives, exploring how specific structural modifications steer their activity towards either tubulin polymerization or kinase inhibition. By examining the causality behind experimental choices and providing supporting data, we aim to offer a valuable resource for researchers in oncology and drug development.
Part A: Targeting the Cytoskeleton — SAR of 1H-Pyrrolo[3,2-c]pyridine as Tubulin Polymerization Inhibitors
A significant recent development for this scaffold is its application as a colchicine-binding site inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2][5] This mechanism is analogous to that of potent natural anticancer agents like Combretastatin A-4 (CA-4). Researchers have successfully used the rigid 1H-pyrrolo[3,2-c]pyridine core to "lock" the bioactive conformation of CA-4 analogues, leading to highly potent compounds.[6][7]
The general structure for these inhibitors involves two key aromatic substitutions on the pyrrolopyridine core: a 3,4,5-trimethoxyphenyl group at the N-1 position (mimicking the A-ring of CA-4) and a variable aryl group at the C-6 position (mimicking the B-ring).
Key SAR Insights for Tubulin Inhibition
The antiproliferative activity of these compounds is primarily dictated by the nature of the substituent at the C-6 position. A systematic analysis reveals clear trends based on electronic and steric properties.[7]
-
Influence of C-6 Aryl Substituents:
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methyl (-CH₃) or methoxy (-OCH₃), on the para-position of the C-6 phenyl ring generally leads to an increase in antiproliferative activity.
-
Electron-Withdrawing Groups (EWGs): Conversely, placing EWGs like fluoro (-F), chloro (-Cl), or nitro (-NO₂) at the para-position tends to decrease activity.[7] This suggests that the electronic nature of the B-ring is a critical determinant of potency.
-
Heterocyclic Rings: Replacing the phenyl ring with a heterocyclic ring system, particularly an indole, dramatically enhances potency. The compound 10t , featuring an indolyl group at C-6, exhibited the most potent anticancer activities across multiple cell lines, with IC₅₀ values in the nanomolar range (0.12 to 0.21 µM).[1][2][6]
-
-
Role of the N-1 Substituent: The 3,4,5-trimethoxyphenyl group at the N-1 position is a crucial feature for high potency, effectively mimicking the A-ring of colchicine and CA-4, which anchors the molecule in its binding site on tubulin.
Data Summary: Antiproliferative Activity of C-6 Substituted 1H-Pyrrolo[3,2-c]pyridines
The following table summarizes the in vitro antiproliferative activity (IC₅₀) of representative compounds against various human cancer cell lines.
| Compound | C-6 Substituent (B-ring) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | 1.15 | 1.35 | 1.87 |
| 10d | 4-Methylphenyl | 0.85 | 0.99 | 1.12 |
| 10h | 4-Methoxyphenyl | 0.43 | 0.51 | 0.62 |
| 10l | 4-Fluorophenyl | 1.54 | 1.83 | 2.11 |
| 10m | 4-Chlorophenyl | 1.98 | 2.31 | 2.56 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.01 | 0.01 | 0.01 |
Data sourced from Wang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[6][7]
Part B: Targeting Signaling Cascades — SAR of 1H-Pyrrolo[3,2-c]pyridine as Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold also serves as an effective "hinge-binder," a critical interaction motif for inhibitors of protein kinases. The nitrogen atoms in the bicyclic system form hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. This has been successfully exploited to develop inhibitors for kinases such as FMS (CSF-1R) and Monopolar Spindle 1 (MPS1).[3][4]
Sub-section B1: FMS Kinase Inhibitors
FMS kinase is a receptor tyrosine kinase involved in the proliferation of macrophages and is over-expressed in several cancers.[3] SAR studies have focused on diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine core.
-
Key SAR Insights: A study exploring analogues of a lead compound, KIST101029, revealed that modifications to the linker and the terminal phenyl ring significantly impact potency. The most potent compound, 1r , which was 3.2 times more potent than the lead, demonstrated an IC₅₀ of 30 nM against FMS kinase. This compound also showed excellent selectivity against a panel of 40 other kinases.[3] Compound 1r was further distinguished by its high selectivity for cancer cells over normal fibroblasts.[3]
Data Summary: FMS Kinase Inhibition
| Compound | FMS Kinase IC₅₀ (nM) | Notes |
| KIST101029 (Lead) | 96 | Potent and selective FMS inhibitor. |
| 1e | 60 | 1.6-fold more potent than lead. |
| 1r | 30 | 3.2-fold more potent than lead; selective over a 40-kinase panel. |
Data sourced from E. S. Lee et al., Pharmaceutical Chemistry Journal, 2018.[3]
Sub-section B2: MPS1 Kinase Inhibitors
MPS1 is a crucial component of the spindle assembly checkpoint and is overexpressed in many human cancers.[4] Structure-based design was used to optimize a potent but nonselective and metabolically unstable HTS hit (Compound 8 ) into a highly selective and orally bioavailable inhibitor (Compound 65 ).
-
Key SAR Insights: The optimization strategy involved key modifications at two positions:
-
C-4 Position: Introducing pyrazole analogues at the C-4 position proved highly effective.
-
N-1 Position: Substitution at the pyrrole nitrogen (N-1) with a Boc group significantly increased cellular potency, likely by enhancing cell penetration due to increased lipophilicity.[4] For example, the N-1-Boc-substituted compound 61 was 43-fold more potent in a cell-based assay than its N-1-H analogue 62 .[4]
-
This systematic optimization led to compound 65 (CCT251455) , which demonstrated a potent MPS1 IC₅₀ of 4 nM and an excellent cellular potency (HCT116 GI₅₀ = 0.16 µM).[4]
Data Summary: MPS1 Kinase Inhibition Profile
| Compound | MPS1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | HCT116 GI₅₀ (µM) | Key Feature |
| 8 (HTS Hit) | 25 | 43 | 0.55 | Potent but non-selective |
| 61 | 13 | >10,000 | 0.50 | C-4 pyrazole, N-1 Boc |
| 62 | 100 | >10,000 | 4.60 | C-4 pyrazole, N-1 H |
| 65 (Optimized) | 4 | >10,000 | 0.16 | Potent, selective, and cell-active |
Data sourced from Allen et al., Journal of Medicinal Chemistry, 2014.[4]
Comparative Analysis: Steering the Scaffold to a Specific Target
The ability of the 1H-pyrrolo[3,2-c]pyridine scaffold to potently inhibit both tubulin and kinases is a testament to its versatility. The key differentiator lies in the substitution patterns, which orient the molecule to interact with vastly different binding sites.
-
For Tubulin Inhibition: The SAR is dominated by large, specific aromatic groups at the N-1 (3,4,5-trimethoxyphenyl) and C-6 (substituted aryl/indolyl) positions. This creates a conformation that fits into the colchicine-binding site on tubulin.
-
For Kinase Inhibition: The focus is on exploiting the core's hinge-binding capability. Smaller, more functionalized groups are appended, often via linkers (amides, ureas), to access specific pockets within the ATP-binding site and achieve selectivity. The N-1 position is often used to tune physical properties like solubility and cell permeability rather than for direct target binding.
Visualization of SAR Principles
The following diagram summarizes the key substitution points on the 1H-pyrrolo[3,2-c]pyridine scaffold and their influence on directing the molecule towards either kinase or tubulin inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative analysis of kinase inhibitory profiles of pyrrolopyridine derivatives
A Comparative Guide to Inhibitory Profiles and Structure-Activity Relationships
Introduction: The Strategic Importance of the Pyrrolopyridine Core
In the landscape of targeted cancer therapy, protein kinases have emerged as one of the most critical classes of drug targets. Their deregulation is a hallmark of numerous malignancies, driving uncontrolled cell proliferation, survival, and metastasis. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many successful inhibitors lies a class of heterocyclic compounds known as pyrrolopyridines.
The pyrrolopyridine scaffold, particularly isomers like pyrrolo[2,3-d]pyrimidine (7-deazapurine) and 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is considered a "privileged" structure in medicinal chemistry.[1][2] Its remarkable success stems from its structural mimicry of adenine, the core component of adenosine triphosphate (ATP).[3] This resemblance allows pyrrolopyridine derivatives to act as ATP-competitive inhibitors, effectively targeting the highly conserved ATP-binding site of kinases. The defining feature of this scaffold is its ability to form one or two critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain.[2][4] This interaction anchors the inhibitor in the active site, forming the foundation for high-potency inhibition.
However, the intrinsic ATP-mimetic nature of the pyrrolopyridine core also presents a challenge: achieving selectivity.[5] With over 500 kinases in the human kinome sharing a conserved ATP-binding pocket, off-target inhibition can lead to significant toxicity and undesirable side effects. The key to transforming a potent but non-selective pyrrolopyridine core into a precision therapeutic lies in the strategic decoration of the scaffold with various substituents.[5] These substituents explore other regions of the ATP pocket, such as the solvent-exposed region and the hydrophobic back pocket, thereby conferring selectivity for specific kinases or kinase families.
This guide provides a comparative analysis of the kinase inhibitory profiles of different classes of pyrrolopyridine derivatives. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present quantitative data for key compounds, and provide a detailed protocol for a standard in vitro kinase assay to empower researchers in their own drug discovery efforts.
Comparative Analysis of Pyrrolopyridine Derivatives
The versatility of the pyrrolopyridine scaffold has led to the development of inhibitors targeting a wide array of kinases. Below, we compare two major classes: the pyrrolo[2,3-d]pyrimidines, which are prominent as Janus Kinase (JAK) inhibitors, and the 7-azaindoles, exemplified by the FDA-approved BRAF inhibitor, Vemurafenib.
Pyrrolo[2,3-d]pyrimidines: Targeting the JAK-STAT Pathway
The pyrrolo[2,3-d]pyrimidine core is the foundation for several approved and clinical-stage inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). These kinases are central to cytokine signaling, which regulates immune responses and inflammation.[1] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[1][6]
Mechanism of Action & Signaling Pathway:
Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other, followed by phosphorylation of the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression related to inflammation and immunity.[4][5] Pyrrolo[2,3-d]pyrimidine inhibitors block this cascade at its origin by inhibiting JAK activity.
Structure-Activity Relationship (SAR):
The selectivity of pyrrolo[2,3-d]pyrimidine derivatives among JAK isoforms is heavily influenced by the substituents attached to the core. For example, in the case of Tofacitinib (a JAK1/3 inhibitor), the cyano group on the piperidine ring is crucial for potency, while modifications to this ring system can tune selectivity towards different JAK family members.[7][8]
7-Azaindoles: Precision Targeting of BRAF
The 7-azaindole scaffold is famously represented by Vemurafenib, an inhibitor approved for the treatment of metastatic melanoma harboring the BRAFV600E mutation.[9] This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the MAPK/ERK pathway, promoting tumor growth.[10][11]
Mechanism of Action & SAR:
Vemurafenib's 7-azaindole core forms the canonical hydrogen bonds with the hinge region of BRAF.[9] The selectivity and high potency of Vemurafenib are achieved by the attached propylsulfonamide and chlorophenyl groups, which occupy adjacent hydrophobic pockets in the ATP-binding site. This structure-based design approach was instrumental in creating a highly selective inhibitor. While potent against the V600E mutant, Vemurafenib is less active against wild-type BRAF, highlighting its precision.[10]
Quantitative Comparison of Kinase Inhibitory Profiles
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrrolopyridine derivatives against a panel of kinases. Lower IC₅₀ values indicate greater potency. It is crucial to note that direct comparison of IC₅₀ values across different studies can be challenging due to variations in assay conditions.
| Compound/Scaffold | Primary Target(s) | Target Kinase | IC₅₀ (nM) | Key Off-Targets (IC₅₀ nM) | Reference(s) |
| Vemurafenib | BRAF | BRAFV600E | 13 - 31 | SRMS (18), ACK1 (19), FGR (63) | |
| (7-Azaindole) | BRAF (wild-type) | 100 - 160 | |||
| c-Raf | 6.7 - 48 | ||||
| Tofacitinib | JAK | JAK1 | ~1 | JAK2 (~20), JAK3 (~1) | [7][8] |
| (Pyrrolo[2,3-d]pyrimidine) | |||||
| Compound 8o | JAK | JAK1 | 0.3 | JAK2 (3), High selectivity over other kinases | [8] |
| (Pyrrolo[2,3-d]pyrimidine) | |||||
| Pexidartinib | CSF1R | CSF1R | 13 | Minimal inhibition of FLT3, KIT, PDGFRβ at 1µM | [9][12] |
| (7-Azaindole) | |||||
| Compound 5k | Multi-kinase | EGFR | 79 | Her2 (40), VEGFR2 (136), CDK2 (204) | [6][13] |
| (Pyrrolo[2,3-d]pyrimidine) |
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
To quantitatively assess the inhibitory potential of novel compounds, a robust and high-throughput in vitro kinase assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, homogeneous method for measuring kinase activity.[14][15]
Principle of the Assay:
This assay measures the phosphorylation of a substrate peptide by a kinase. The substrate is labeled with one fluorophore (e.g., fluorescein), and a phospho-specific antibody is labeled with a different, long-lifetime fluorophore (e.g., Terbium). When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into close proximity. Excitation of the donor (Terbium) results in energy transfer to the acceptor (fluorescein), which then emits light at a specific wavelength. A potent inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[12][14]
Step-by-Step Methodology:
This protocol is a generalized template and must be optimized for each specific kinase-substrate pair.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer, typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[12]
- Test Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrrolopyridine derivative in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series in Kinase Buffer.
- Enzyme Preparation: Dilute the kinase to a 4X final concentration in Kinase Buffer. The optimal concentration should be determined empirically to yield a robust signal window.
- Substrate/ATP Mix: Prepare a 2X solution containing the fluorescein-labeled substrate peptide and ATP in Kinase Buffer. The ATP concentration should ideally be at its apparent Michaelis constant (Kₘ) for the specific kinase to ensure competitive binding can be accurately measured.[14]
- Detection Solution: Prepare a solution of Terbium-labeled anti-phospho-substrate antibody in a suitable stop/detection buffer (e.g., TR-FRET Dilution Buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction).
2. Kinase Reaction (Performed in a 384-well plate):
- Add 5 µL of the 4X test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
- Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.
- Gently mix and incubate for 20-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
- Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 20 µL.
- Cover the plate to prevent evaporation and incubate for 60-90 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction remains in the linear range.
3. Signal Detection:
- Stop the reaction by adding 10 µL of the Detection Solution to all wells.
- Incubate for at least 60 minutes at room temperature to allow for antibody-substrate binding to reach equilibrium.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., ~620 nm for Terbium) and acceptor (e.g., ~520 nm for fluorescein) wavelengths after a pulsed excitation (e.g., at 340 nm).
4. Data Analysis (Self-Validating System):
- Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (e.g., 520 nm / 620 nm).
- Normalize Data: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
- Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
- Trustworthiness Check: The quality and reliability of the assay should be confirmed by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for high-throughput screening.[12]
Conclusion and Future Perspectives
The pyrrolopyridine scaffold has unequivocally proven its value in the development of potent and selective kinase inhibitors. From the multi-billion dollar JAK inhibitors to the life-extending BRAF inhibitor Vemurafenib, these compounds have made a significant clinical impact. The success of these molecules lies in the elegant simplicity of the core's hinge-binding interaction, combined with the sophisticated chemical modifications that confer target selectivity.
The comparative analysis reveals that subtle changes in the scaffold isomer (e.g., 7-azaindole vs. pyrrolo[2,3-d]pyrimidine) and its substituents can dramatically shift the inhibitory profile, allowing for the targeting of diverse kinase families. As our understanding of kinase biology deepens, structure-based drug design, guided by robust biochemical and cellular assays like the one detailed here, will continue to unlock the full potential of the pyrrolopyridine scaffold. Future efforts will likely focus on developing next-generation inhibitors that can overcome acquired resistance, target novel kinase dependencies, and achieve even greater selectivity to minimize toxicity and improve patient outcomes.
References
- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 1H-pyrrolo[3,2-c]pyridine-Based Compounds
This guide provides an in-depth analysis of the cross-reactivity profiles of 1H-pyrrolo[3,2-c]pyridine-based compounds, a scaffold of significant interest in modern drug discovery. We will explore the selectivity of these compounds against their intended targets and delve into their off-target interactions, offering a comparative perspective supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with compound promiscuity, thereby accelerating the development of safer and more effective therapeutics.
Introduction: The Double-Edged Sword of Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various protein kinases and other critical cellular targets.[1][2] While the on-target potency of these compounds is often impressive, their clinical success hinges on their selectivity. Cross-reactivity, or the binding of a drug to unintended targets, can lead to unforeseen side effects and toxicities, derailing an otherwise promising therapeutic candidate. Conversely, in some instances, polypharmacology can be beneficial. Therefore, a thorough understanding of a compound's selectivity profile is paramount.
This guide will focus on two distinct classes of 1H-pyrrolo[3,2-c]pyridine-based compounds: FMS kinase inhibitors and tubulin polymerization inhibitors. By comparing their cross-reactivity profiles, we aim to provide a framework for evaluating the selectivity of this important class of molecules.
The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Tale of Two Targets
The versatility of the 1H-pyrrolo[3,2-c]pyridine core allows for its adaptation to target diverse protein families. Here, we examine two prominent examples:
-
FMS Kinase Inhibition: FMS kinase (CSF-1R) is a receptor tyrosine kinase crucial for the survival and proliferation of monocytes and macrophages.[1] Its dysregulation is implicated in various cancers and inflammatory diseases.[1]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, migration, and intracellular transport.[1][3] Compounds that interfere with tubulin polymerization are potent anti-cancer agents.[2][4][5]
The ability of a single chemical scaffold to target such functionally and structurally distinct proteins underscores the importance of comprehensive cross-reactivity studies.
Comparative Selectivity Analysis
A key aspect of this guide is the direct comparison of the selectivity profiles of 1H-pyrrolo[3,2-c]pyridine-based compounds against their intended targets and a broader panel of kinases.
FMS Kinase Inhibitors: A Case Study in Selectivity
A study of eighteen 1H-pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a highly potent and selective FMS kinase inhibitor.[1] To contextualize its selectivity, we compare its activity with that of Pexidartinib (PLX3397) , an FDA-approved FMS/c-Kit inhibitor.[6][7][8]
| Compound | Primary Target(s) | IC50 vs. FMS (nM) | Off-Target Kinase Inhibition (at 1 µM) | Key Off-Targets (Inhibition %) |
| Compound 1r | FMS | 30 | FLT3 (D835Y), c-MET | FLT3 (42%), c-MET (40%) |
| Pexidartinib | FMS, c-Kit | 20 | FLT3, KDR, LCK, FLT1, NTRK3 | FLT3 (IC50 = 160 nM) |
Data for Compound 1r sourced from a study on pyrrolo[3,2-c]pyridine derivatives.[9] Data for Pexidartinib sourced from publicly available data.[6][8]
Interpretation:
Compound 1r demonstrates remarkable selectivity for FMS kinase, with only moderate inhibition of FLT3 and c-MET at a high concentration (1 µM).[9] This suggests a favorable selectivity profile. Pexidartinib, while also a potent FMS inhibitor, exhibits activity against a broader range of kinases, including c-Kit and FLT3, classifying it as a multi-targeted inhibitor.[6][8] This comparison highlights the nuanced differences in selectivity that can be achieved with the same core scaffold through chemical modifications.
Tubulin Polymerization Inhibitors: A Different Mode of Action
A separate series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors of tubulin polymerization, acting on the colchicine-binding site.[2][4][5] Compound 10t from this series displayed potent anti-proliferative activity against several cancer cell lines.[2][4][5]
| Compound | Primary Target | IC50 vs. HeLa Cells (µM) | Mechanism of Action |
| Compound 10t | Tubulin | 0.12 | Inhibition of tubulin polymerization |
Data for Compound 10t sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]
While a direct cross-reactivity comparison with a kinase panel is not applicable for a tubulin inhibitor in the same way, it is crucial to assess its off-target effects on other cellular components to ensure its therapeutic window. Future studies should include broader profiling of such compounds against a panel of diverse protein targets.
Key Experimental Protocols for Cross-Reactivity Assessment
To ensure the scientific integrity of cross-reactivity studies, robust and validated experimental protocols are essential. Here, we detail two widely used methods for assessing kinase inhibitor selectivity.
Radiometric Kinase Assay
This traditional yet highly reliable method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate by the kinase.[10][11]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a suitable buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate.
-
Washing: Wash the paper/membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular non-radioactive alternative for high-throughput screening, offering high sensitivity and a homogeneous format.[11][12]
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate, ATP, a europium-labeled phosphospecific antibody, and streptavidin-allophycocyanin (SA-APC).
-
Kinase Reaction: In a microplate, incubate the kinase, biotinylated substrate, and test compound in the presence of ATP.
-
Detection: Add the europium-labeled antibody and SA-APC. The antibody binds to the phosphorylated substrate, bringing the europium donor and APC acceptor into close proximity.
-
Signal Measurement: Excite the europium donor at ~340 nm. If FRET occurs, the acceptor will emit light at ~665 nm. Measure the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.
Signaling Pathways: Visualizing the Impact of Cross-Reactivity
Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the physiological consequences of cross-reactivity.
FMS Kinase Signaling Pathway
Activation of FMS kinase by its ligand, CSF-1, triggers a cascade of downstream signaling events that promote cell survival and proliferation.[13][14][15][16]
References
- 1. bosterbio.com [bosterbio.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 7. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of 1H-pyrrolo[3,2-c]pyridine Anticancer Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel anticancer agent is a critical step in its development pipeline. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating potent antitumor activities. However, the literature suggests multiple potential MoAs, including disruption of microtubule dynamics and inhibition of key oncogenic kinases. This guide provides a comprehensive, experiment-driven framework to definitively identify the MoA of a lead 1H-pyrrolo[3,2-c]pyridine compound. We will objectively compare its performance with established anticancer agents, providing the underlying scientific rationale and detailed experimental protocols.
The Dichotomy of 1H-pyrrolo[3,2-c]pyridine's Anticancer Activity: A Tale of Two Targets
Preliminary studies on various 1H-pyrrolo[3,2-c]pyridine derivatives have pointed towards two distinct, yet highly relevant, anticancer mechanisms:
-
Inhibition of Tubulin Polymerization: Certain derivatives have been identified as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules.[1][2][3] This leads to mitotic arrest and subsequent apoptosis. The classical antimitotic agent, Colchicine, functions through this mechanism by binding to tubulin and preventing its polymerization into microtubules.[4][5][6][7]
-
Inhibition of Protein Kinases: Other studies have shown that the 1H-pyrrolo[3,2-c]pyridine scaffold can be adapted to target the ATP-binding pocket of various protein kinases. These are critical regulators of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Key kinases potentially targeted by this scaffold include Src, VEGFR2, and FMS.
This guide will delineate a logical workflow to dissect these potential MoAs for a novel 1H-pyrrolo[3,2-c]pyridine agent, herein referred to as PYR-1 . We will compare the activity of PYR-1 with a panel of well-characterized inhibitors:
-
Colchicine: A benchmark tubulin polymerization inhibitor.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, known to potently inhibit VEGFR2.[8][9][10][11][12]
-
Dasatinib: A potent Src family kinase inhibitor.
-
Vemurafenib: A specific inhibitor of the B-Raf V600E mutant kinase.
Experimental Workflow: From Broad Cellular Effects to Specific Molecular Targets
Our investigation will follow a hierarchical approach, starting with broad-spectrum cellular assays and progressively narrowing down to specific molecular interactions. This ensures an efficient and logical elucidation of the MoA.
Caption: A logical workflow for elucidating the mechanism of action.
Part 1: Cellular Phenotype Assessment
The initial step is to characterize the phenotypic response of cancer cells to PYR-1 treatment.
Cell Viability Assays
The foundational experiment is to determine the cytotoxic or cytostatic effect of PYR-1 across a panel of cancer cell lines. This provides a quantitative measure of its potency (IC50).
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of PYR-1 (e.g., 0.01 to 100 µM) and the comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| PYR-1 | 0.15 | 0.21 | 0.18 |
| Colchicine | 0.08 | 0.12 | 0.10 |
| Sunitinib | 5.2 | 8.5 | 6.8 |
| Dasatinib | 2.1 | 1.5 | 3.2 |
| Vemurafenib | >50 | >50 | >50 (B-Raf wild-type) |
Interpretation: The low nanomolar IC50 values for PYR-1 suggest potent anticancer activity, comparable to that of colchicine. The significantly higher IC50 values for the kinase inhibitors in these cell lines might suggest that a different mechanism is at play, or that PYR-1 is a more potent inhibitor of its target.
Cell Cycle Analysis
This experiment is crucial to distinguish between a mitotic block (characteristic of tubulin inhibitors) and arrest at other phases of the cell cycle (often induced by kinase inhibitors).
Protocol: Propidium Iodide Staining and Flow Cytometry [13][14][15][16][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with PYR-1 and comparator compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 2: Hypothetical Cell Cycle Distribution Data in HeLa Cells (%)
| Treatment (24h) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55 | 25 | 20 |
| PYR-1 (0.3 µM) | 10 | 15 | 75 |
| Colchicine (0.16 µM) | 8 | 12 | 80 |
| Sunitinib (10 µM) | 65 | 20 | 15 |
| Dasatinib (4 µM) | 70 | 18 | 12 |
Interpretation: A significant accumulation of cells in the G2/M phase upon treatment with PYR-1, similar to colchicine, strongly suggests that it induces mitotic arrest. In contrast, Sunitinib and Dasatinib show an increase in the G1 population, indicative of a different mechanism of action.
Apoptosis Assays
To confirm that the observed cell cycle arrest leads to programmed cell death, we will assess markers of apoptosis.
Protocol: Western Blot for Apoptosis Markers [18][19][20][21]
-
Protein Extraction: Treat cells with PYR-1 and comparators for 48 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Interpretation: An increase in the levels of cleaved Caspase-3 and cleaved PARP, along with a potential decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, would confirm that PYR-1 induces apoptosis.
Part 2: Molecular Target Deconvolution
Based on the cellular phenotype (G2/M arrest), we will now investigate the direct molecular targets of PYR-1.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of PYR-1 on the assembly of microtubules from purified tubulin.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin protein in a polymerization buffer containing GTP and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add PYR-1, colchicine (positive control), and paclitaxel (a microtubule stabilizer, as another control) at various concentrations.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition of polymerization at a specific time point.
Table 3: Hypothetical Tubulin Polymerization Inhibition Data
| Compound | IC50 (µM) |
| PYR-1 | 2.5 |
| Colchicine | 1.8 |
| Sunitinib | >100 |
| Dasatinib | >100 |
Interpretation: If PYR-1 inhibits tubulin polymerization with an IC50 in the low micromolar range, comparable to colchicine, this provides strong evidence that it directly targets tubulin. The lack of activity from the kinase inhibitors validates the specificity of the assay.
In Vitro Kinase Inhibition Assays
To be thorough and rule out off-target effects or an alternative MoA, it is essential to screen PYR-1 against a panel of relevant kinases.
Caption: Simplified signaling pathways of key kinases.
Protocol: ADP-Glo™ Kinase Assay [22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]
-
Kinase Reaction: In a multi-well plate, set up a reaction containing the kinase of interest (e.g., Src, VEGFR2, B-Raf, FMS), its specific substrate, and ATP. Add a serial dilution of PYR-1 and the respective control inhibitors.
-
Reaction Termination and ATP Depletion: After incubation, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence, which is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Table 4: Hypothetical Kinase Inhibition Data (IC50, µM)
| Compound | Src | VEGFR2 | B-Raf (V600E) | FMS |
| PYR-1 | >50 | >50 | >50 | >50 |
| Dasatinib | 0.005 | >10 | >10 | >10 |
| Sunitinib | 0.15 | 0.009 | >10 | 0.08 |
| Vemurafenib | >10 | >10 | 0.03 | >10 |
Western Blot Analysis of Downstream Signaling
Even if direct kinase inhibition is not observed, it is good practice to confirm that the relevant signaling pathways are unaffected in cells treated with PYR-1.
Protocol:
This follows the same general protocol as the apoptosis western blot, but using antibodies against key phosphorylated (activated) and total proteins in the kinase signaling cascades.
-
Src Pathway: Phospho-Src (Tyr416), Total Src
-
VEGFR2 Pathway: Phospho-VEGFR2 (Tyr1175), Total VEGFR2, Phospho-Akt (Ser473), Total Akt
-
B-Raf Pathway: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2
Interpretation: If treatment with PYR-1 does not alter the phosphorylation status of these key signaling proteins, while the control inhibitors show the expected decrease in phosphorylation of their respective targets, this provides conclusive evidence that PYR-1 does not act through these kinase pathways.
Conclusion: Synthesizing the Evidence
By following this comprehensive, multi-faceted experimental guide, researchers can definitively confirm the mechanism of action of novel 1H-pyrrolo[3,2-c]pyridine anticancer agents. If PYR-1 demonstrates potent cytotoxicity, induces G2/M cell cycle arrest and apoptosis, directly inhibits tubulin polymerization in vitro, and shows no significant activity against a panel of relevant oncogenic kinases, the evidence strongly supports a mechanism of action as a tubulin-destabilizing agent. This comparative approach, benchmarking against well-characterized drugs, provides the necessary scientific rigor for advancing promising compounds through the drug development pipeline.
References
- 1. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com.au [promega.com.au]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Kinase activity assays Src and CK2 [protocols.io]
- 30. merckmillipore.com [merckmillipore.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. bellbrooklabs.com [bellbrooklabs.com]
- 33. promega.com [promega.com]
- 34. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. reactionbiology.com [reactionbiology.com]
- 36. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
A Comparative Benchmarking Guide to Novel 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors
Introduction: The Enduring Appeal of the Microtubule in Oncology
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton.[1][2] Their roles are critical and varied, ranging from maintaining cell architecture to facilitating intracellular transport.[2][3] However, their most well-documented function is the formation of the mitotic spindle, the intricate machinery responsible for segregating chromosomes during cell division.[3] This pivotal role in mitosis makes microtubules a prime target for anticancer therapies, as unchecked cell proliferation is a hallmark of cancer.[3][4]
For decades, microtubule-targeting agents (MTAs) have been a cornerstone of chemotherapy.[5] These agents are broadly classified into two major groups based on their mechanism of action:
-
Microtubule Stabilizing Agents: This class, exemplified by the taxanes (e.g., Paclitaxel), enhances tubulin polymerization and forms hyper-stable, non-functional microtubules.[2][4][6] This leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[3]
-
Microtubule Destabilizing Agents: These compounds inhibit tubulin polymerization, leading to the disassembly of microtubules.[2][4] This group includes agents that bind to distinct sites on the tubulin dimer, such as the Vinca alkaloids (e.g., Vincristine, Vinblastine) and inhibitors that bind to the colchicine site.[3][5][7][8]
While clinically successful, established MTAs are often hampered by challenges like acquired drug resistance and dose-limiting toxicities.[3][4] This necessitates a continued search for novel chemical scaffolds that can circumvent these limitations. Recently, a new class of compounds, the 1H-pyrrolo[3,2-c]pyridine derivatives , has emerged as potent tubulin inhibitors that act on the colchicine-binding site.[9][10][11] These molecules are designed with a rigid scaffold to lock the bioactive conformation, a strategy aimed at enhancing binding affinity and potency.[11]
This guide provides an in-depth comparative analysis of a lead 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t , benchmarking its performance against well-established tubulin inhibitors. We will dissect its activity from the molecular to the cellular level, providing the supporting experimental data and detailed protocols required for its rigorous evaluation.
The Benchmarking Workflow: A Multi-Parametric Evaluation
A single assay is insufficient to holistically evaluate a novel drug candidate. A robust benchmarking strategy requires a multi-tiered approach, integrating biochemical, cellular, and cytotoxic data to build a comprehensive performance profile. Our evaluation of the 1H-pyrrolo[3,2-c]pyridine series is grounded in this principle.
Caption: A streamlined workflow for benchmarking new tubulin inhibitors.
Comparative Performance Analysis
We benchmarked the lead compound 10t from the novel 1H-pyrrolo[3,2-c]pyridine series against Combretastatin A-4 (CA-4), a well-known colchicine-site binding agent, and other standards where applicable.
Potent Antiproliferative Activity Across Multiple Cancer Cell Lines
The primary measure of an anticancer agent's potential is its ability to inhibit the growth of cancer cells. Using a standard MTT assay, the half-maximal inhibitory concentration (IC50) of compound 10t was determined against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[10][11]
Table 1: In Vitro Antiproliferative Activity (IC50, µM)
| Compound | HeLa | SGC-7901 | MCF-7 |
| Compound 10t | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | 0.008 | 0.009 | 0.011 |
Data synthesized from Wang et al. (2024).[9][10]
The data clearly demonstrates that compound 10t exhibits potent, nanomolar-range antiproliferative activities against all tested cell lines.[10][11] While the positive control CA-4 is more potent, compound 10t represents a highly effective novel scaffold.
Direct Inhibition of Tubulin Polymerization
To confirm that the observed cytotoxicity is a direct result of microtubule disruption, an in vitro tubulin polymerization assay was performed. This biochemical assay measures the assembly of purified tubulin into microtubules, which can be monitored by an increase in optical density.[1]
Table 2: Effect on In Vitro Tubulin Polymerization
| Compound | Concentration | Inhibition of Polymerization |
| Compound 10t | 3 µM | Potent Inhibition |
| 5 µM | Strong Inhibition | |
| CA-4 (Control) | 5 µM | Strong Inhibition |
Data synthesized from Wang et al. (2024).[9][10]
Compound 10t was found to potently inhibit tubulin polymerization in a concentration-dependent manner, confirming its direct interaction with tubulin as its mechanism of action.[9][10]
Disruption of the Cellular Microtubule Network
We next sought to visualize the effect of compound 10t on the microtubule network within cancer cells. HeLa cells were treated with compound 10t at its IC50 concentration (0.12 µM), and the microtubule cytoskeleton was visualized using immunofluorescence microscopy.
The results were striking. In untreated control cells, a well-organized and intricate network of microtubule filaments was observed extending throughout the cytoplasm. In contrast, cells treated with compound 10t showed a near-complete depolymerization of this network, resulting in a diffuse pattern of tubulin staining.[9][10] This provides compelling visual evidence that compound 10t effectively disrupts microtubule dynamics in a cellular context.
Induction of G2/M Phase Cell Cycle Arrest
By disrupting the mitotic spindle, tubulin inhibitors prevent cells from completing mitosis, causing them to arrest in the G2/M phase of the cell cycle.[3] We used flow cytometry with propidium iodide staining to analyze the cell cycle distribution of HeLa cells after treatment with compound 10t.
Table 3: Cell Cycle Analysis in HeLa Cells after 24h Treatment
| Treatment | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control | - | 55.1% | 25.8% | 19.1% |
| Compound 10t | 0.12 | 18.4% | 10.5% | 71.1% |
| 0.24 | 12.3% | 7.9% | 79.8% | |
| 0.36 | 8.9% | 5.5% | 85.6% |
Data synthesized from Wang et al. (2024).[9][12]
Treatment with compound 10t led to a significant, dose-dependent accumulation of cells in the G2/M phase, rising from 19.1% in control cells to 85.6% at a 0.36 µM concentration.[12] This confirms that the compound's antiproliferative effect is mediated by the induction of mitotic arrest.[12]
The Logic of Mechanistic Confirmation
The convergence of evidence from these distinct experimental tiers provides a high degree of confidence in the mechanism of action for this new class of compounds.
Caption: Integrating biochemical and cellular data to validate the mechanism.
Detailed Experimental Protocols
For reproducibility and validation, we provide detailed step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: MTT Cell Proliferation Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives) and controls in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compounds. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin.[1]
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[16] Prepare a GTP solution (10 mM) and keep it on ice.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin solution to each well. The final reaction mix should contain tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization enhancer like glycerol (10%).[16]
-
Initiation and Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[1][17]
-
Data Analysis: Plot the absorbance (OD) versus time. The resulting polymerization curve will show a lag phase, an elongation phase, and a plateau. The effect of an inhibitor is quantified by comparing the Vmax (maximum rate of polymerization) and the final polymer mass (plateau OD) of treated samples to the untreated control.
Protocol 3: Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells.[18]
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat the cells with the test compound at the desired concentration for an appropriate duration (e.g., 18-24 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells to preserve their structure. A common method is to use ice-cold methanol for 5-10 minutes at -20°C or 4% formaldehyde in PBS for 20 minutes at room temperature.[16][19]
-
Permeabilization & Blocking: Wash the fixed cells three times with PBS. Permeabilize the cell membrane with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10-20 minutes. Block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.[18]
-
Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution) overnight at 4°C in a humidified chamber.[18] The next day, wash three times with PBST.
-
Secondary Antibody & Staining: Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature, protected from light.[18] A nuclear counterstain like DAPI can be included.
-
Mounting and Imaging: Wash three times with PBST. Mount the coverslip onto a microscope slide using an antifade mounting medium.[18] Visualize the cells using a fluorescence or confocal microscope.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of individual cells, allowing for the determination of cell cycle distribution.[20][21]
-
Cell Treatment and Harvesting: Culture cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 hours). Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves the DNA.[22] Store the fixed cells at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI).[20][22] The solution must also contain RNase A to prevent the staining of double-stranded RNA.[20]
-
Flow Cytometry Analysis: Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the DNA content.
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[23] Software algorithms are used to quantify the percentage of cells in each phase.[24]
Conclusion and Future Directions
The comprehensive benchmarking of the novel 1H-pyrrolo[3,2-c]pyridine scaffold, exemplified by compound 10t , reveals a promising new class of anticancer agents. The data robustly supports a mechanism of action involving direct inhibition of tubulin polymerization at the colchicine-binding site, which translates to potent antiproliferative activity driven by mitotic arrest.[9][10][12]
These findings underscore the value of rational drug design, where creating a rigid chemical scaffold can lead to highly effective compounds. While further optimization for potency and pharmacokinetic properties is warranted, the 1H-pyrrolo[3,2-c]pyridine core represents a validated and exciting starting point for the development of next-generation tubulin inhibitors. Future work should focus on in vivo efficacy studies and exploring the activity of this series in drug-resistant cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. nanocellect.com [nanocellect.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Head-to-head comparison of different synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core
A Head-to-Head Comparison of Synthetic Routes to the 1H-Pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical properties and potentially enhancing biological activity. This versatile core is a key component in numerous therapeutic agents, including kinase inhibitors used in oncology. Consequently, the development of efficient and robust synthetic routes to this scaffold is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, head-to-head comparison of the principal synthetic strategies for constructing the 1H-pyrrolo[3,2-c]pyridine core. We will move beyond a simple recitation of methods to analyze the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. We will examine classical cyclization reactions and modern transition-metal-catalyzed methods, providing the necessary data for scientists to select the optimal route for their specific synthetic targets.
Classical Cyclization Strategies
Classical methods for indole synthesis have been adapted for their aza-analogues, though often with modifications to account for the electronic differences in the pyridine ring.[1][2] Two of the most relevant classical approaches are the Batcho-Leimgruber and Fischer syntheses.
a) The Batcho-Leimgruber Synthesis
The Leimgruber-Batcho synthesis has emerged as a powerful and popular alternative to the Fischer indole synthesis, particularly due to the commercial availability of starting materials and the generally mild reaction conditions that afford high yields.[3] The strategy involves the condensation of a substituted 4-nitro-3-picoline with a formamide acetal, followed by a reductive cyclization to form the pyrrole ring.[3][4]
Mechanism and Causality:
The synthesis begins with the formation of a β-(dimethylamino)-nitrostyrene intermediate (an enamine).[3] The methyl group of the 4-nitro-3-picoline is sufficiently acidic to be deprotonated under basic conditions, allowing it to condense with an activated formamide derivative like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][5] This step is crucial as it installs the two-carbon unit required for the eventual pyrrole ring. The subsequent reductive cyclization of the nitro group to an amine, often achieved with catalysts like Raney Nickel or Palladium on carbon (Pd/C), is the key ring-forming step.[3] The newly formed amino group readily attacks the enamine, cyclizing and eliminating dimethylamine to yield the aromatic 1H-pyrrolo[3,2-c]pyridine core.
Workflow: Batcho-Leimgruber Synthesis
Caption: General workflow of the Batcho-Leimgruber synthesis.
Representative Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine [6][7]
-
Enamine Formation: 2-Bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF solvent. The mixture is heated to afford the key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide.[7]
-
Reductive Cyclization: The crude enamine intermediate is dissolved in acetic acid, and iron powder is added.[7] The reaction mixture is heated to 100 °C for several hours. This combination of reagents serves to both reduce the nitro group and the N-oxide and to catalyze the cyclization.
-
Workup and Purification: After the reaction, the mixture is filtered and concentrated. The pH is adjusted to 8 with an aqueous base (e.g., sodium carbonate), and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified, typically by column chromatography, to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[7]
Advantages:
-
High yields and mild conditions for the reductive cyclization step.[3][4]
-
Good availability of substituted o-nitrotoluene analogues.[3]
-
Directly yields indoles that are unsubstituted at the 2 and 3 positions.[4]
Limitations:
-
The initial enamine formation can require high temperatures and prolonged reaction times, although microwave-assisted methods can accelerate this step.
-
The availability of polysubstituted 3-methyl-4-nitropyridines can be a limiting factor for accessing more complex derivatives.[4]
b) The Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most well-known methods for preparing indoles.[8] While it is often believed to be ineffective for azaindoles, recent studies have shown it can be a highly efficient approach for certain isomers, particularly 4- and 6-azaindoles, when the starting pyridylhydrazine contains an electron-donating group.[9][10]
Mechanism and Causality:
The reaction proceeds by heating an arylhydrazine (in this case, a pyridylhydrazine) with an aldehyde or ketone in the presence of an acid catalyst.[8][11] The initial step is the formation of a pyridylhydrazone. This intermediate then tautomerizes to an enamine form, which, upon protonation, undergoes the key[12][12]-sigmatropic rearrangement.[8][11] This rearrangement forms a new C-C bond and breaks the N-N bond. The resulting diimine intermediate then undergoes cyclization and elimination of ammonia, driven by the formation of the stable aromatic pyrrole ring.[8] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is critical as it facilitates both the rearrangement and the final dehydration/aromatization steps.[11][13]
Workflow: Fischer Indole Synthesis
Caption: Key steps in the Fischer Indole Synthesis pathway.
Advantages:
-
A convergent one-pot reaction from readily available hydrazines and carbonyl compounds.
-
Can be efficient for specific substitution patterns, especially with electron-donating groups on the pyridine ring.[9]
Limitations:
-
Often requires harsh acidic conditions and high temperatures.[8]
-
Can lead to mixtures of regioisomers if unsymmetrical ketones are used.[11]
-
The synthesis of the required pyridylhydrazines can be challenging.
-
Generally considered less effective for azaindole synthesis compared to other methods, though exceptions exist.[2][12][13]
Modern Transition-Metal-Catalyzed Strategies
Advances in organometallic chemistry have introduced powerful new methods for constructing the azaindole core under milder conditions and with greater functional group tolerance.[1][12] Palladium-catalyzed cross-coupling reactions are at the forefront of these modern approaches.
a) The Larock Heteroannulation
The Larock indole synthesis is a potent palladium-catalyzed reaction that forms the indole ring by coupling an o-haloaniline with a disubstituted alkyne.[14] This methodology has been successfully applied to the synthesis of various azaindole isomers, providing access to 2,3-disubstituted products that are difficult to obtain via classical routes.[15][16]
Mechanism and Causality:
The catalytic cycle begins with the oxidative addition of the o-iodoaminopyridine to a Pd(0) species.[14] The alkyne then coordinates to the resulting Pd(II) complex, followed by a migratory insertion of the alkyne into the aryl-palladium bond. This step is often regioselective, with the bulkier alkyne substituent typically orienting away from the aryl group.[14] The key ring-closing step is an intramolecular attack of the nitrogen atom onto the newly formed vinylic palladium species, which, after reductive elimination, regenerates the Pd(0) catalyst and yields the 1H-pyrrolo[3,2-c]pyridine product. The presence of a base is required to neutralize the HX formed during the cycle, and additives like LiCl can be crucial for catalyst stability and turnover.[14]
Workflow: Larock Heteroannulation
Caption: Catalytic cycle of the Larock heteroannulation.
Advantages:
-
Excellent versatility and scope for introducing substituents at the 2- and 3-positions.[14]
-
Generally milder conditions compared to classical methods.[12]
-
High functional group tolerance.
Limitations:
-
Requires the synthesis of halogenated aminopyridine starting materials.
-
Cost of the palladium catalyst and ligands can be a factor for large-scale synthesis.
-
Regiocontrol can be an issue with unsymmetrical alkynes, although some catalytic systems offer high selectivity.[17]
b) Sonogashira Coupling Followed by Cyclization
A highly effective and modular strategy involves an initial Sonogashira coupling between a haloaminopyridine and a terminal alkyne, followed by a subsequent cyclization step to form the pyrrole ring.[18] This two-step sequence allows for significant diversity and control over the final product structure.
Mechanism and Causality:
The first step is the well-established Sonogashira coupling, a palladium- and copper-co-catalyzed reaction that forms a C(sp)-C(sp²) bond between the terminal alkyne and the haloaminopyridine. Once the alkynylaminopyridine intermediate is formed, the pyrrole ring is closed via an intramolecular cyclization. This cyclization can be catalyzed by various metals (e.g., gold, copper) or strong bases, which promote the nucleophilic attack of the amino group onto the alkyne.
Representative Protocol: Synthesis of 4-Aryl-1H-pyrrolo[3,2-c]pyridines [7]
This approach is exemplified by a multi-step synthesis where the core is first constructed and then functionalized.
-
Core Synthesis: 6-Bromo-1H-pyrrolo[3,2-c]pyridine is synthesized via a Batcho-Leimgruber type approach.[7]
-
N-Arylation: The core's nitrogen is coupled with an arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) using a copper(II) acetate catalyst in a microwave reactor.[7]
-
C-C Coupling (Suzuki): The crucial diversification step involves a Suzuki cross-coupling reaction. The 6-bromo intermediate is reacted with various substituted arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) to furnish the final 6-aryl substituted products.[7] While this example uses a Suzuki coupling for the final step, the principle of building the core and then using cross-coupling is analogous to a Sonogashira-then-cyclize strategy where the alkyne would be introduced at the C6 position.
Advantages:
-
Highly modular, allowing for late-stage diversification.
-
Excellent functional group tolerance.
-
Access to a wide range of substituted products by varying both the haloaminopyridine and the alkyne/boronic acid coupling partner.[18]
Limitations:
-
Multi-step sequences can lead to lower overall yields.
-
Requires careful optimization of conditions for both the coupling and cyclization steps.
Comparative Summary
| Feature | Batcho-Leimgruber | Fischer Indole | Larock Heteroannulation | Sonogashira/Cyclization |
| Starting Materials | 3-Methyl-4-nitropyridines | Pyridylhydrazines, Ketones | o-Haloaminopyridines, Alkynes | o-Haloaminopyridines, Alkynes |
| Key Conditions | High temp. condensation; Catalytic reduction (H₂, Pd/C) | Strong acid (PPA), High temp. | Pd catalyst, Base, Ligands | Pd/Cu catalyst (Sonogashira); Base or metal catalyst (Cyclization) |
| Typical Yields | Good to Excellent[3] | Variable, often low to moderate[11] | Good to Excellent[17] | Moderate to Good |
| Substitution Pattern | Unsubstituted at C2/C3[4] | C2 and/or C3 substituted | C2, C3 disubstituted[15] | Highly flexible, C2 substituted |
| Functional Group Tol. | Moderate | Poor (acid-sensitive groups) | Good to Excellent | Excellent |
| Scalability | Well-established in industry | Challenging | Moderate (catalyst cost) | Moderate |
| Primary Advantage | Reliable, high yields for core | Convergent, one-pot | Access to 2,3-disubstituted analogs | Highly modular, late-stage diversification |
Conclusion: Selecting the Optimal Route
The choice of synthetic route to the 1H-pyrrolo[3,2-c]pyridine core is dictated by the desired substitution pattern, required scale, and tolerance for specific reaction conditions.
-
For the synthesis of the unsubstituted or C4/C6/C7-substituted core on a large scale, the Batcho-Leimgruber synthesis is often the most reliable and highest-yielding method. Its industrial precedent makes it a trustworthy choice.[3]
-
The Fischer indole synthesis , while historically significant, is more niche. It should be considered primarily when a specific substitution pattern is accessible and has been previously shown to be effective, particularly for 4- and 6-azaindoles with activating groups.[9]
-
For accessing novel, medicinally relevant 2,3-disubstituted analogues, modern palladium-catalyzed methods are superior. The Larock heteroannulation offers a convergent and efficient route to these complex scaffolds.[12]
-
When maximum flexibility and late-stage diversification are the primary goals, a Sonogashira coupling followed by cyclization (or a related cross-coupling strategy like Suzuki) provides an unparalleled modular approach, allowing for the rapid generation of libraries for structure-activity relationship (SAR) studies.[7][19]
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each of these powerful synthetic tools enables the medicinal or process chemist to make an informed and strategic decision, accelerating the path from molecular design to innovative therapeutics.
References
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. baranlab.org [baranlab.org]
- 16. diglib.tugraz.at [diglib.tugraz.at]
- 17. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
This document provides essential, immediate safety and logistical information for the handling and disposal of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde. As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by ensuring you have the procedural, step-by-step guidance necessary for safe and effective research. The following protocols are designed from field-proven insights to be a self-validating system for your laboratory operations.
Foundational Safety: Understanding the Hazard Profile
While comprehensive toxicological data for this compound is not extensively documented, its chemical structure provides critical insights into its potential hazards. The molecule contains both a pyridine ring and an aldehyde functional group. This combination necessitates a cautious approach, drawing safety protocols from established guidelines for both chemical classes.
-
Aldehyde Group: Aldehydes are reactive electrophiles that can be cytotoxic.[1] They are often irritating to the skin, eyes, and respiratory system.[2][3] Inhalation of aldehyde vapors can lead to respiratory constriction and other disorders.[1]
-
Pyridine Moiety: Pyridine and its derivatives are known for their strong odors and potential for hazardous reactions.[4] They can be harmful if inhaled, absorbed through the skin, or swallowed, potentially causing nausea, dizziness, and abdominal pain.[4]
Therefore, all handling procedures must be predicated on the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if ingested or inhaled.[5][6]
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) plan is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the specific procedures you intend to perform. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with a nitrile or butyl rubber inner glove and a neoprene or natural rubber blend outer glove.[2][7] | Aldehydes can readily pass through certain materials like latex.[1][8] Butyl and nitrile rubber offer superior resistance to aldehyde solutions.[1] The pyridine component also necessitates nitrile or neoprene gloves.[4] Double-gloving minimizes exposure risk during high-splash potential tasks.[9] |
| Eye & Face Protection | Chemical splash goggles are mandatory at all times.[4] A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high risk of splashing.[1][8][10] | This dual-layer protection is critical. Goggles protect against direct splashes, while the face shield provides a secondary barrier for the entire face from aerosols and unexpected reactions.[10] Surgical masks with eye shields are not an acceptable substitute.[8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[2] A chemical-resistant apron should be worn over the lab coat. | The lab coat provides a primary barrier. The chemical-resistant apron is essential for protecting against significant splashes of the chemical, which could otherwise soak through the lab coat.[8][10] |
| Foot Protection | Closed-toe and heel shoes constructed of an impervious material (e.g., leather or rubber).[2][8] | Protects feet from spills. Cloth or other permeable materials are not acceptable as they can absorb and hold the chemical against the skin.[8] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges.[1] | Required when handling the chemical outside of a certified chemical fume hood or in case of a spill.[10][11] Vapors from both aldehydes and pyridines are toxic upon inhalation.[1][4] Disposable dust masks are ineffective against organic vapors.[1] |
Operational Plan: From Benchtop to Waste Stream
Adherence to a strict, step-by-step protocol is the cornerstone of safe chemical handling. This workflow is designed to minimize exposure at every stage.
Handling Protocol
-
Preparation: Before handling, ensure a certified chemical fume hood is operational.[4][10] Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9][11]
-
Donning PPE: Put on all required PPE as outlined in the table above. Always inspect gloves for any signs of damage or degradation before use.[8]
-
Chemical Handling:
-
Conduct all manipulations, including weighing and transferring, inside the chemical fume hood.[10]
-
Keep the container of this compound tightly closed when not in use to minimize vapor release.[4]
-
Use non-sparking tools and ground/bond containers during transfer to prevent static discharge, especially if flammable solvents are present.[12][13]
-
-
Post-Handling:
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[9]
-
Containment: Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.[2][7] The label should clearly identify the contents.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14] Never attempt to dispose of this chemical down the drain, as it can be toxic to aquatic life.[15]
Emergency Response: A Self-Validating Protocol
Immediate and correct action during an emergency is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[5] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.
-
Spill: Evacuate personnel from the immediate area.[5] Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12][16] Collect the material into a suitable, closed container for hazardous waste disposal.[5] Ventilate the area thoroughly.
Workflow Visualization
The following diagram outlines the logical flow for the safe handling of this compound, ensuring all safety and operational checks are performed systematically.
Caption: Safe handling workflow for this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. wcu.edu [wcu.edu]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aaronchem.com [aaronchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. cdc.gov [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. osha.gov [osha.gov]
- 11. actylislab.com [actylislab.com]
- 12. carlroth.com [carlroth.com]
- 13. lobachemie.com [lobachemie.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Registration Dossier - ECHA [echa.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
